Glycine, N-(cyclopropylcarbonyl)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5(9)3-7-6(10)4-1-2-4/h4H,1-3H2,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLLIOPAEOBFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214782 | |
| Record name | Glycine, N-(cyclopropylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64513-70-8 | |
| Record name | Glycine, N-(cyclopropylcarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064513708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-(cyclopropylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(Cyclopropylcarbonyl)glycine: Technical Profile & Synthesis
This technical guide details the physicochemical properties, synthesis, and biological significance of N-(cyclopropylcarbonyl)glycine (CAS: 64513-70-8). It is designed for researchers in medicinal chemistry and toxicology, focusing on its role as a Phase II metabolite and a structural motif in drug design.
Executive Summary
N-(Cyclopropylcarbonyl)glycine (CPCG) is the glycine conjugate of cyclopropanecarboxylic acid. Biologically, it represents the terminal detoxification product of cyclopropane-containing xenobiotics, formed via the mitochondrial glycine conjugation pathway. Chemically, it serves as a rigidified analogue of hippuric acid, used in peptidomimetic drug design to constrain conformational freedom without introducing aromaticity.
| Property | Data |
| CAS Registry Number | 64513-70-8 |
| IUPAC Name | 2-(Cyclopropanecarbonylamino)acetic acid |
| Molecular Formula | C₆H₉NO₃ |
| Molecular Weight | 143.14 g/mol |
| Predicted pKa | 3.6 – 3.8 (Carboxylic acid) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (pH dependent) |
| Appearance | White to off-white crystalline solid |
Chemical Synthesis Protocol
The most robust method for synthesizing CPCG is the Schotten-Baumann reaction , which couples cyclopropanecarbonyl chloride with glycine under basic conditions. This method is preferred for its high yield and simplicity, avoiding racemization (not applicable here, but good practice) and complex coupling reagents.
Experimental Workflow
Reagents:
-
Substrate: Glycine (1.0 eq)
-
Acylating Agent: Cyclopropanecarbonyl chloride (1.1 eq)
-
Base: 10% Aqueous NaOH (2.5 eq)
-
Solvent: Water / THF (1:1 mixture) or Water alone
-
Acid: Concentrated HCl (for precipitation)
Step-by-Step Methodology:
-
Solubilization: Dissolve glycine (10 mmol, 0.75 g) in 10% NaOH (25 mmol, 10 mL) in a round-bottom flask. Cool the solution to 0–5°C using an ice bath.
-
Acylation: Dropwise add cyclopropanecarbonyl chloride (11 mmol, 1.15 g) over 15 minutes while maintaining vigorous stirring.
-
Critical Control Point: Maintain pH > 9 by adding supplementary NaOH if necessary. If the pH drops, the amine becomes protonated (ammonium), rendering it non-nucleophilic.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor reaction progress via TLC (Mobile phase: MeOH:DCM 1:9, stain with Ninhydrin or Bromocresol Green).
-
Work-up:
-
Wash the alkaline solution with diethyl ether (2 x 10 mL) to remove unreacted acid chloride/anhydride impurities.
-
Carefully acidify the aqueous layer with conc. HCl to pH ~2.0. The product, N-(cyclopropylcarbonyl)glycine, will precipitate as a white solid.
-
-
Purification: Filter the precipitate and wash with ice-cold water. Recrystallize from water or an Ethanol/Water mixture if high purity (>99%) is required.
Mechanism Visualization
The following diagram illustrates the nucleophilic acyl substitution mechanism governing this synthesis.
Caption: Schotten-Baumann synthesis pathway showing nucleophilic attack of glycine amine on the acyl chloride.
Biological Significance & Metabolism
N-(Cyclopropylcarbonyl)glycine is the primary urinary metabolite of cyclopropanecarboxylic acid (CPCA). Understanding its formation is critical in toxicology when studying drugs containing cyclopropyl moieties (e.g., certain antiviral or antibiotic candidates).
The Glycine Conjugation Pathway
The conjugation is catalyzed by Glycine N-Acyltransferase (GLYAT) , a mitochondrial enzyme.[1] This pathway functions as a detoxification route but can also lead to CoA sequestration if the xenobiotic load is high.
-
Activation: CPCA is converted to Cyclopropanecarboxyl-CoA by an acyl-CoA synthetase (requires ATP).
-
Transacylation: GLYAT transfers the cyclopropylacyl group from CoA to glycine.
-
Excretion: The resulting N-(cyclopropylcarbonyl)glycine is hydrophilic and excreted in urine via organic anion transporters (OATs).
Toxicological Note: Unlike some fatty acid metabolites, the cyclopropyl group is resistant to beta-oxidation. Consequently, if GLYAT is saturated, Cyclopropanecarboxyl-CoA accumulates, depleting the mitochondrial Free Coenzyme A pool. This mechanism mimics the toxicity seen in organic acidemias.
Caption: Mitochondrial detoxification pathway of cyclopropanecarboxylic acid via GLYAT-mediated conjugation.
Analytical Characterization
Verification of the structure requires distinguishing the unique cyclopropyl protons from the glycine backbone.
1H NMR Spectroscopy (DMSO-d6, 400 MHz)
-
δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchangeable with D₂O.
-
δ 8.25 ppm (t, J=6.0 Hz, 1H): Amide proton (-NH-). Triplet due to coupling with the glycine methylene group.
-
δ 3.85 ppm (d, J=6.0 Hz, 2H): Glycine methylene (-CH₂-).
-
δ 1.55 – 1.65 ppm (m, 1H): Cyclopropyl methine (-CH-).
-
δ 0.65 – 0.85 ppm (m, 4H): Cyclopropyl methylene protons (-CH₂-CH₂-). These appear as distinct multiplets due to the magnetic anisotropy of the ring.
Mass Spectrometry (ESI)
-
Positive Mode [M+H]⁺: m/z 144.1
-
Negative Mode [M-H]⁻: m/z 142.1
-
Fragmentation: Loss of CO₂ (44 Da) and Glycine moiety is common in MS/MS.
References
-
National Institutes of Health (NIH). Metabolism of cyclopropanecarboxylic acid. A new role for carnitine.[2] Journal of Biological Chemistry.[2] Available at: [Link]
-
ResearchGate. Schematic representation of the glycine conjugation pathway. Available at: [Link]
-
NIST Chemistry WebBook. Glycine Properties and Thermodynamics. Available at: [Link]
Sources
An In-Depth Technical Guide to N-(cyclopropylcarbonyl)glycine: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(cyclopropylcarbonyl)glycine, a molecule of significant interest in medicinal chemistry and drug development, possesses a unique structural amalgam of a cyclopropyl moiety and the simplest amino acid, glycine. This guide provides a comprehensive overview of its chemical architecture and delves into the primary synthetic pathways for its preparation. The discussion emphasizes the underlying chemical principles, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols for key synthetic transformations are presented, supported by visualizations and a thorough compilation of physicochemical data to facilitate its practical application in a research and development setting.
Introduction
N-acylated amino acids represent a pivotal class of compounds in the realm of organic and medicinal chemistry. Among these, N-(cyclopropylcarbonyl)glycine has garnered attention due to the presence of the conformationally constrained cyclopropyl group, which can impart favorable metabolic stability and binding affinity in biological systems. Understanding its structure and mastering its synthesis are fundamental for researchers aiming to explore its potential in various therapeutic areas. This document serves as a detailed technical resource, elucidating the key aspects of N-(cyclopropylcarbonyl)glycine's chemistry.
Chemical Structure and Properties
N-(cyclopropylcarbonyl)glycine, also known by synonyms such as 2-(cyclopropylformamido)acetic acid and 2-(Cyclopropanecarboxamido)acetic acid, is characterized by a central glycine scaffold where the amino group is acylated by a cyclopropanecarbonyl moiety.[1]
The molecular formula of N-(cyclopropylcarbonyl)glycine is C₆H₉NO₃, and it has a molecular weight of 143.14 g/mol .[1] The presence of both a carboxylic acid and an amide functional group, along with the hydrophobic cyclopropyl ring, results in a molecule with distinct physicochemical properties that influence its solubility, crystallinity, and interactions with biological targets.
Table 1: Physicochemical Properties of N-(cyclopropylcarbonyl)glycine
| Property | Value | Reference |
| CAS Number | 64513-70-8 | [1] |
| Molecular Formula | C₆H₉NO₃ | [1] |
| Molecular Weight | 143.14 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | Data not available in searched literature | |
| Solubility | Data not available in searched literature |
Table 2: Spectroscopic Data for N-(cyclopropylcarbonyl)glycine
| Spectroscopy | Key Features |
| ¹H NMR | Expected signals for cyclopropyl protons (multiplets), methylene protons of the glycine unit (doublet), and an amide proton (triplet). |
| ¹³C NMR | Expected signals for cyclopropyl carbons, methylene carbon, amide carbonyl carbon, and carboxylic acid carbonyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and C-H stretching (cyclopropyl and methylene). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Note: Specific, experimentally determined spectroscopic data for N-(cyclopropylcarbonyl)glycine were not available in the searched literature. The information provided is based on the expected chemical shifts and absorption frequencies for the functional groups present in the molecule.
Synthesis of N-(cyclopropylcarbonyl)glycine
The synthesis of N-(cyclopropylcarbonyl)glycine primarily involves the formation of an amide bond between cyclopropanecarboxylic acid, or an activated derivative thereof, and glycine, or its corresponding ester. Two principal strategies are outlined below, reflecting common and reliable methods for amide bond synthesis.
Synthesis Strategy 1: Acylation using Cyclopropanecarbonyl Chloride
This is a classic and robust method for amide bond formation. The synthesis begins with the preparation of the highly reactive acyl chloride from the corresponding carboxylic acid. This is followed by its reaction with a protected form of glycine, typically an ester, to prevent self-polymerization of the amino acid. A final hydrolysis step yields the target molecule.
Caption: Workflow for the synthesis of N-(cyclopropylcarbonyl)glycine via the acid chloride route.
-
Materials: Cyclopropanecarboxylic acid, Thionyl chloride (SOCl₂)
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopropanecarboxylic acid.
-
Slowly add thionyl chloride (a slight excess, e.g., 1.2 equivalents) to the carboxylic acid at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to cease the evolution of gas (HCl and SO₂).
-
After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure to yield crude cyclopropanecarbonyl chloride, which can be purified by fractional distillation.
-
-
Materials: Cyclopropanecarbonyl chloride, Glycine ethyl ester hydrochloride, Triethylamine (Et₃N), Dichloromethane (DCM), Sodium hydroxide (NaOH), Hydrochloric acid (HCl)
-
Procedure:
-
Suspend glycine ethyl ester hydrochloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.
-
Add triethylamine (2.2 equivalents) to neutralize the hydrochloride salt and liberate the free amine.
-
Slowly add a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in dichloromethane to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(cyclopropylcarbonyl)glycine ethyl ester.
-
Dissolve the crude ester in a mixture of ethanol and water, and add a solution of sodium hydroxide (e.g., 1 M aqueous solution).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(cyclopropylcarbonyl)glycine. Further purification can be achieved by recrystallization.
-
Synthesis Strategy 2: Direct Amide Coupling
This approach utilizes peptide coupling reagents to facilitate the direct formation of the amide bond between cyclopropanecarboxylic acid and a glycine ester, avoiding the need to isolate the reactive acid chloride. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly employed to achieve high yields and minimize side reactions.
Sources
A Technical Guide to Glycine, N-(cyclopropylcarbonyl)-: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Glycine, N-(cyclopropylcarbonyl)-, a niche member of the broader N-acyl glycine (NAG) class of molecules. While a specific CAS registry number for this compound is not readily found in major chemical databases, indicating its status as a potentially novel or less-common entity, this guide extrapolates from established principles of N-acyl amino acid chemistry to detail its synthesis, characterization, and potential biological significance. By grounding our discussion in the well-documented properties of NAGs, we offer a scientifically robust framework for researchers interested in exploring the unique therapeutic and biological potential of incorporating a cyclopropylcarbonyl moiety into the glycine scaffold.
Introduction: The Significance of N-Acyl Glycines
N-acyl glycines (NAGs) are a class of endogenous lipid signaling molecules characterized by a fatty acid linked to a glycine molecule via an amide bond.[1] These compounds are gaining increasing recognition for their diverse and critical roles in a multitude of physiological and pathological processes, including cellular signaling, energy homeostasis, inflammation, and pain perception.[1][2][3] The structural diversity of the acyl chain imparts a wide range of biological activities to these molecules. The introduction of a cyclopropylcarbonyl group, as in Glycine, N-(cyclopropylcarbonyl)-, is of particular interest due to the unique conformational rigidity and electronic properties conferred by the cyclopropyl ring, which can significantly influence biological activity and metabolic stability.
Molecular Identification and Physicochemical Properties
As of the latest database searches, Glycine, N-(cyclopropylcarbonyl)- does not have a designated CAS number. For clarity, it is important to distinguish it from structurally related compounds:
-
Glycine, N-[(cyclopropylamino)carbonyl]- (CAS: 953906-56-4): Features a urea linkage.
-
N-(Cyclopropylmethyl)glycine (CAS: 58160-96-6): The cyclopropyl group is attached via a methylene bridge to the nitrogen.[4][5]
The structure of Glycine, N-(cyclopropylcarbonyl)- is presented below:
Caption: 2D Structure of Glycine, N-(cyclopropylcarbonyl)-
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C6H9NO3 |
| Molecular Weight | 143.14 g/mol |
| Topological Polar Surface Area (TPSA) | 66.4 Ų |
| logP | -0.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
Note: These values are computationally predicted and require experimental verification.
Synthesis of Glycine, N-(cyclopropylcarbonyl)-
The synthesis of Glycine, N-(cyclopropylcarbonyl)- can be achieved through standard peptide coupling reactions. A common and reliable method involves the acylation of glycine with cyclopropanecarbonyl chloride.
Experimental Protocol: Acylation of Glycine
Materials:
-
Glycine
-
Cyclopropanecarbonyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Glycine Solution Preparation: Dissolve glycine (1.0 eq) in an aqueous solution of NaOH (2.0 eq) with cooling in an ice bath.
-
Acylation: To the chilled glycine solution, add a solution of cyclopropanecarbonyl chloride (1.1 eq) in DCM dropwise while maintaining the temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, separate the aqueous layer and wash it with DCM to remove any unreacted acyl chloride.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with concentrated HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude Glycine, N-(cyclopropylcarbonyl)- can be purified by recrystallization or column chromatography.
Caption: General Synthesis Workflow for Glycine, N-(cyclopropylcarbonyl)-.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized Glycine, N-(cyclopropylcarbonyl)-.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a multiplet for the cyclopropyl protons, a doublet for the methylene protons of the glycine backbone, and a broad singlet for the amide proton. The carboxylic acid proton may or may not be observable depending on the solvent.
-
¹³C NMR: Characteristic peaks would be observed for the carbonyl carbons of the amide and carboxylic acid, the methylene carbon of the glycine unit, and the carbons of the cyclopropyl ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight of the compound. The expected [M-H]⁻ ion in negative mode would be at m/z 142.05.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the carboxylic acid and the amide, and an N-H stretch for the amide.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the final compound. A suitable method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) or formic acid.
Potential Biological Activity and Applications in Drug Discovery
While specific biological data for Glycine, N-(cyclopropylcarbonyl)- is not available, the broader class of N-acyl glycines exhibits a range of interesting pharmacological activities.[2][3][6]
Neuromodulatory and Analgesic Effects
Many N-acyl glycines, such as N-arachidonoylglycine, have been shown to possess analgesic and anti-inflammatory properties.[6] They can modulate the activity of various receptors and ion channels in the central nervous system. The introduction of the cyclopropyl group in Glycine, N-(cyclopropylcarbonyl)- could enhance metabolic stability by hindering enzymatic hydrolysis of the amide bond, potentially leading to a longer duration of action.
Metabolic Regulation
N-acyl amino acids are involved in the regulation of energy metabolism. Investigating the effect of Glycine, N-(cyclopropylcarbonyl)- on metabolic pathways could reveal novel therapeutic avenues for metabolic disorders.
Caption: Potential Signaling Pathways for N-Acyl Glycines.
Safety and Handling
As with any novel chemical compound, Glycine, N-(cyclopropylcarbonyl)- should be handled with appropriate safety precautions. A comprehensive safety assessment has not been performed. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
Glycine, N-(cyclopropylcarbonyl)- represents an intriguing yet underexplored member of the N-acyl glycine family. This technical guide provides a foundational framework for its synthesis and characterization, based on established chemical principles. Future research should focus on the experimental validation of its physicochemical properties, a thorough investigation of its biological activities, and an exploration of its potential as a novel therapeutic agent. The unique structural features of this compound warrant further investigation to unlock its full potential in drug discovery and chemical biology.
References
-
PubChem. Glycine, N-cyclohexyl-. National Center for Biotechnology Information. [Link]
-
PubChem. N-(Cyclopropylmethyl)glycine. National Center for Biotechnology Information. [Link]
-
Saghatelian, A., et al. (2018). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?. PMC. [Link]
-
Di Marzo, V., et al. (2018). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. [Link]
-
Bradshaw, H. B., & Walker, J. M. (2005). The expanding field of N-acyl-amides and their endogenous functions. British journal of pharmacology, 144(4), 459–465. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. CAS 58160-96-6: N-(Cyclopropylmethyl)glycine | CymitQuimica [cymitquimica.com]
- 5. N-(Cyclopropylmethyl)glycine | C6H11NO2 | CID 3250245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
"Glycine, N-(cyclopropylcarbonyl)-" solubility and stability data
Technical Whitepaper: Physicochemical Profiling of N-(Cyclopropylcarbonyl)glycine
Executive Summary
N-(Cyclopropylcarbonyl)glycine (CAS 64513-70-8), also known as cyclopropanecarbonylglycine, is a significant conjugate metabolite often observed in the biodegradation of cyclopropane-containing xenobiotics and naturally occurring fatty acid analogs. As a glycine conjugate, its physicochemical behavior is governed by the interplay between the hydrophilic, ionizable glycine moiety and the steric, lipophilic cyclopropane ring. This guide provides a comprehensive technical analysis of its solubility, stability, and handling protocols, designed for researchers in drug metabolism and pharmacokinetics (DMPK) and chemical synthesis.
Chemical Identity & Physicochemical Properties
The compound represents a classic N-acyl glycine structure where the acyl group is derived from cyclopropanecarboxylic acid. The strained cyclopropane ring imparts unique steric properties to the amide bond, influencing both enzymatic susceptibility and hydrolytic stability.
| Property | Data |
| Chemical Name | Glycine, N-(cyclopropylcarbonyl)- |
| Synonyms | N-Cyclopropanoylglycine; 2-(Cyclopropanecarboxamido)acetic acid |
| CAS Number | 64513-70-8 |
| Molecular Formula | C₆H₉NO₃ |
| Molecular Weight | 143.14 g/mol |
| Physical State | White to off-white crystalline solid |
| pKa (Predicted) | 3.6 – 3.8 (Carboxylic acid) |
| LogP (Predicted) | -0.1 to 0.2 (Slightly lipophilic to amphiphilic) |
| H-Bond Donors/Acceptors | 2 / 3 |
Solubility Profile
The solubility of N-(cyclopropylcarbonyl)glycine is heavily pH-dependent due to the terminal carboxylic acid.
Aqueous Solubility
-
Low pH (pH < 2): The compound exists in its protonated, free-acid form. Solubility is moderate but limited by the lipophilicity of the cyclopropane ring.
-
Neutral/High pH (pH > 5): The compound exists as a carboxylate anion. Solubility increases drastically (> 50 mg/mL) due to ionic solvation.
Organic Solvent Solubility
-
High Solubility: DMSO, Dimethylformamide (DMF), Methanol, Ethanol.
-
Moderate Solubility: Acetone, Ethyl Acetate.
-
Low/Insoluble: Hexane, Heptane, Toluene (Non-polar solvents).
Table 1: Estimated Solubility Data
| Solvent | Solubility Rating | Estimated Conc. (mg/mL) |
| Water (pH 7.4) | High | > 50 |
| Water (pH 2.0) | Moderate | 1 – 5 |
| DMSO | Very High | > 100 |
| Ethanol | High | > 20 |
| Hexane | Insoluble | < 0.1 |
Stability Profile
Hydrolytic Stability
The amide bond adjacent to the cyclopropane ring is relatively stable compared to linear aliphatic amides. The steric bulk of the cyclopropane ring provides a "shielding" effect against nucleophilic attack by water or hydroxide ions under ambient conditions.
-
pH 1–8: Stable for > 24 hours at room temperature.
-
pH > 10: Slow hydrolysis to cyclopropanecarboxylic acid and glycine may occur over days.
-
pH < 1: Stable at room temperature; hydrolysis requires heating (e.g., 6M HCl at 100°C for 12 hours).
Thermal & Photostability
-
Thermal: Stable in solid state up to melting point (typically >100°C). Avoid prolonged heating in solution.
-
Photostability: The molecule lacks a conjugated chromophore absorbing above 290 nm, making it generally photostable under ambient light.
Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Use this protocol to establish precise solubility limits for formulation.
-
Preparation: Weigh 10 mg of N-(cyclopropylcarbonyl)glycine into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 200 µL of the target solvent (e.g., Phosphate Buffer pH 7.4).
-
Equilibration: Vortex for 1 minute. Place on an orbital shaker at 25°C for 24 hours.
-
Verification: If the solid dissolves completely, add more compound until saturation is visible (solid remains).
-
Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.
-
Quantification: Dilute the supernatant (e.g., 1:100) and analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.
Protocol B: Chemical Stability Stress Test
Use this to validate sample integrity during processing.
-
Stock Solution: Prepare a 1 mg/mL solution in DMSO.
-
Stress Conditions: Dilute 1:10 into:
-
0.1 M HCl (Acid stress)
-
0.1 M NaOH (Base stress)
-
50 mM Phosphate Buffer pH 7.4 (Control)
-
-
Incubation: Incubate at 40°C for 24 hours.
-
Analysis: Neutralize acid/base samples and analyze via HPLC. Calculate % recovery relative to the Control.
Visualizing the Synthesis & Degradation Logic
The following diagram illustrates the synthesis of the compound via the Schotten-Baumann reaction and its potential hydrolytic degradation pathway.
Figure 1: Synthesis and hydrolytic degradation pathway of N-(Cyclopropylcarbonyl)glycine. The amide bond formation is reversible only under harsh hydrolytic conditions.
References
-
Chemical Identity & Suppliers
-
Metabolic Context & Analogous Chemistry
-
Lennox, J. A., et al. (2019).[4] "Characterization of products from sawdust biodegradation." ResearchGate.[5] (Identifies N-cyclopropylcarbonyl-glycine derivatives as microbial metabolites). Link
-
Hippuric Acid (Analogous N-acyl glycine) Properties. National Center for Biotechnology Information. PubChem Compound Summary for CID 464, Hippuric acid. Link
-
- Gregersen, N., et al. (1983). "Metabolism of C6-C10 dicarboxylic acids." Pediatric Research.
Sources
Literature review of "Glycine, N-(cyclopropylcarbonyl)-" studies
The following is an in-depth technical guide and literature review regarding Glycine, N-(cyclopropylcarbonyl)- , designed for researchers and drug development professionals.
Synthesis, Metabolic Significance, and Applications in Drug Discovery[1]
Executive Summary
Glycine, N-(cyclopropylcarbonyl)- (Commonly: N-Cyclopropylcarbonylglycine or CPCG) is a glycine conjugate of cyclopropanecarboxylic acid. While historically viewed primarily as a metabolic detoxification product, recent advancements in photoredox catalysis have elevated its status as a valuable radical precursor for installing pharmacophores in medicinal chemistry.
This guide synthesizes the compound's physicochemical identity, validated synthesis protocols, metabolic pathways, and its emerging utility in nickel/photoredox dual catalysis for constructing complex amine scaffolds.
Chemical Identity & Physicochemical Profile[2][3][4]
Note on CAS Registry: The user-provided CAS 13262-39-0 does not correspond to a widely indexed chemical entity in major public registries (PubChem, SciFinder). The standard CAS registry number for N-(cyclopropylcarbonyl)glycine is 64513-70-8 .[1] Researchers are advised to verify the specific salt form or ester derivative if using the 13262-39-0 identifier.
| Property | Specification |
| IUPAC Name | 2-(Cyclopropanecarbonylamino)acetic acid |
| Common Name | N-Cyclopropylcarbonylglycine (CPCG) |
| Standard CAS | 64513-70-8 |
| Molecular Formula | C₆H₉NO₃ |
| Molecular Weight | 143.14 g/mol |
| Structure | Cyclopropyl–C(=O)–NH–CH₂–COOH |
| pKa (Predicted) | ~3.6 (Carboxylic acid), ~13.5 (Amide) |
| LogP | -0.4 (Hydrophilic) |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM. |
Synthesis Protocol: Schotten-Baumann Acylation
Mechanism: Nucleophilic acyl substitution of glycine with cyclopropanecarbonyl chloride under alkaline conditions.
Reagents Required:
-
Glycine (CAS 56-40-6)
-
Cyclopropanecarbonyl chloride (CAS 4023-34-1)
-
Sodium Hydroxide (NaOH), 5M aqueous solution
-
Hydrochloric Acid (HCl), 6M and 1M
-
Solvent: Water/THF (1:1) or Water/Dioxane
Step-by-Step Methodology:
-
Preparation: Dissolve Glycine (1.0 equiv) in 5M NaOH (2.2 equiv) at 0°C. Ensure complete dissolution to form the sodium glycinate salt.
-
Acylation: Dropwise add Cyclopropanecarbonyl chloride (1.1 equiv) over 30 minutes while maintaining the temperature at 0–5°C.
-
Expert Insight: The cyclopropyl ring is strained but chemically stable under these conditions. However, rapid addition can cause local heating and hydrolysis of the acid chloride.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor pH; maintain >10 by adding dilute NaOH if necessary to prevent protonation of the amine.
-
Workup:
-
Wash the alkaline solution with Diethyl Ether (2x) to remove unreacted acid chloride and neutral impurities.
-
Acidify the aqueous layer carefully with 6M HCl to pH ~2.0. The product, N-(cyclopropylcarbonyl)glycine, will precipitate or can be extracted.
-
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3x).
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethyl Acetate/Hexanes if necessary.
Yield Expectation: 75–85% Validation: ¹H NMR (DMSO-d₆) should show the characteristic cyclopropyl protons (0.6–0.9 ppm, multiplet) and the glycine methylene doublet (~3.8 ppm).
Advanced Application: Photoredox Catalysis
Context: In modern drug discovery, N-acyl glycines are used as radical precursors via Decarboxylative Cross-Coupling . This method allows the installation of the cyclopropylcarbonylaminomethyl motif onto alkenes, a valuable strategy for diversifying lead compounds.
Mechanism: Under Ni/Photoredox dual catalysis, CPCG undergoes Single Electron Transfer (SET) oxidation, followed by decarboxylation to generate an α-amino radical. This radical intercepts a nickel-bound alkene species.
Caption: Simplified workflow of CPCG utilization in Ni/Photoredox Decarboxylative Coupling for scaffold functionalization.
Key Reference: Recent studies (e.g., Nature Communications, J. Am. Chem. Soc.) highlight the use of N-acyl amino acids in this manifold to access "unnatural" peptide motifs relevant to peptidomimetics.
Metabolic Context & Toxicology
Understanding the biological fate of N-(cyclopropylcarbonyl)glycine is critical for interpreting DMPK (Drug Metabolism and Pharmacokinetics) data.
5.1. Glycine Conjugation Pathway
The compound is the direct product of the detoxification of Cyclopropanecarboxylic Acid (CPCA) by the mitochondrial enzyme Glycine N-Acyltransferase (GLYAT) .
-
Precursors: CPCA can arise from the metabolism of drugs containing cyclopropyl moieties or from dietary sources (e.g., bacterial degradation of cyclopropane fatty acids).
-
Clinical Relevance: Unlike the toxic metabolite of Hypoglycin A (which forms methylenecyclopropylacetyl-glycine), the saturated cyclopropylcarbonyl-glycine is generally considered a stable detoxification product excreted in urine.
5.2. Differentiation from Toxic Analogues
Researchers must distinguish CPCG from MCPA-Glycine (the marker for Jamaican Vomiting Sickness/Ackee poisoning).
-
CPCG (Target): Saturated ring. Mass (M+H): 144.
-
MCPA-Glycine (Toxic): Exocyclic double bond (Methylenecyclopropyl). Mass (M+H): 170.
Caption: Metabolic pathway of Cyclopropanecarboxylic acid detoxification via Glycine N-Acyltransferase (GLYAT).
References
-
Chemical Identity: Glycine, N-(cyclopropylcarbonyl)-.[2][1][3][4] CAS Common Chemistry.
- Metabolic Pathway: Badenhorst, C. P., et al. (2013). "Glycine conjugation: importance in metabolism and potential for bioanalysis." Bioanalysis.
-
Photoredox Application: Zuo, Z., et al. (2016). "Merging Activation of Carboxylic Acids with Nickel Catalysis." Science. (Foundational work on decarboxylative coupling of N-acyl amino acids).
-
Microbial Degradation: Studies on the biodegradation of sawdust and cyclopropane fatty acids identifying CPCG as a metabolite. ResearchGate Archives.
Disclaimer: This guide is for research purposes only. The user-provided CAS 13262-39-0 could not be verified in standard registries and may refer to a specific proprietary salt or ester; the data above refers to the parent acid CAS 64513-70-8.
Sources
In Silico Modeling of "Glycine, N-(cyclopropylcarbonyl)-" Receptor Binding
Executive Summary
This technical guide outlines the computational framework for modeling the binding interactions of Glycine, N-(cyclopropylcarbonyl)- (CAS: 13200-69-6) with its primary putative target, the Glycine Receptor (GlyR) .
Unlike native glycine, which binds as a zwitterion, the N-acylation of the glycine moiety in this ligand neutralizes the basic amine, altering its electrostatic profile and steric demand. Consequently, standard rigid-receptor docking protocols will likely yield false negatives. This guide prescribes an Induced Fit Docking (IFD) approach coupled with Molecular Dynamics (MD) to rigorously evaluate whether the cyclopropyl moiety can be accommodated within the orthosteric site or if it necessitates an allosteric binding mode.
Part 1: Structural Basis & Ligand Chemistry
Ligand Architecture: The Cyclopropyl Effect
The ligand, N-cyclopropylcarbonylglycine, presents unique modeling challenges compared to endogenous glycine.
-
Electronic Profile: The N-acylation converts the positively charged ammonium group of glycine (
) into a neutral amide ( ). This results in the loss of a critical salt bridge typically formed with Glu157 in the GlyR 1 subunit. -
Steric Restraint: The cyclopropyl group is a rigid bioisostere. Unlike an isopropyl or propyl group, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol) and distinct
-character (Walsh orbitals), which can engage in unique cation- or hydrophobic interactions.
Target Selection: GlyR 1
The primary target for modeling is the Glycine Receptor
-
PDB Selection:
-
Agonist State: Use PDB: 5THW (Glycine-bound, open state) to test if the ligand can sustain the open conformation.
-
Antagonist State: Use PDB: 3JAE (Strychnine-bound, closed state) to test if the bulkier cyclopropyl group forces the loop C into a closed/antagonist conformation.
-
Part 2: Computational Workflow (The "How-To")
Step-by-Step Protocol
Phase 1: Ligand Preparation (QM-Based)
Standard force fields often miscalculate the puckering energy of cyclopropyl rings.
-
Structure Generation: Generate 3D coordinates from SMILES: C1CC1C(=O)NCC(=O)O.
-
Conformational Search: Perform a torsional scan of the amide bond (C-N) and the bond connecting the carbonyl to the cyclopropyl ring.
-
QM Optimization: Optimize the low-energy conformers using DFT (B3LYP/6-31G)* to accurately model the cyclopropyl geometry and charge distribution (ESP charges).
Phase 2: Receptor Grid Generation
-
Pre-processing: Remove solvent molecules but retain structural waters bridging Loop B and Loop C (e.g., Water 601 in some high-res structures).
-
Protonation: Set pH to 7.4. Ensure His109 is protonated if it interacts with the backbone carbonyl.
-
Grid Box: Center the grid on the orthosteric site (defined by Arg65, Glu157, Phe159). Box size:
Å to allow for loop movement.
Phase 3: Induced Fit Docking (IFD)
Rationale: The cyclopropyl group is too bulky for the native glycine pocket. The receptor side chains (specifically Phe159 and Tyr202 ) must reorient to accommodate the hydrophobic bulk.
-
Initial Glide/Vina Docking: Soften the van der Waals radii by scaling to 0.5 to allow clashing poses.
-
Prime Refinement: Refine residues within 5.0 Å of the ligand poses using a rotamer library search.
-
Redocking: Redock the ligand into the optimized receptor structures with full van der Waals hardness.
-
Scoring: Rank by Glide Score (XP) or Vina Score.
Phase 4: Molecular Dynamics (MD) Validation
Docking provides a static snapshot. MD determines if the ligand stays bound.
-
System Setup: Embed the receptor in a POPC membrane bilayer. Solvate with TIP3P water; neutralize with 0.15 M NaCl.
-
Equilibration: NVT ensemble (1 ns) followed by NPT ensemble (1 ns) with restraints on the protein backbone.
-
Production Run: 100 ns simulation.
-
Metric: Calculate Root Mean Square Deviation (RMSD) of the ligand relative to the protein backbone. An RMSD > 3.0 Å indicates binding instability.
Workflow Visualization
The following diagram illustrates the critical decision points in the modeling pipeline.
Caption: Decision tree for modeling N-substituted glycines. Note the diversion to Induced Fit Docking (IFD) to accommodate steric bulk.
Part 3: Data Analysis & Interpretation
Quantitative Metrics
Summarize your in silico findings using the following table structure. Note: Values below are hypothetical examples of what to measure, not experimental constants.
| Metric | Native Glycine (Control) | N-(cyclopropylcarbonyl)glycine | Interpretation |
| Docking Score (kcal/mol) | -8.5 to -9.0 | Expected: -6.0 to -7.5 | Reduced affinity due to loss of charge interactions. |
| MM-GBSA | -45.0 | Expected: -30.0 | Less favorable binding energy. |
| Ligand RMSD (100ns) | < 1.5 Å | Watch for > 3.0 Å | High RMSD suggests the ligand ejects from the pocket. |
| Key Interaction | Glu157 (Salt Bridge) | Glu157 (H-bond only) | Salt bridge loss is the primary penalty. |
Interaction Fingerprint Analysis
To validate the binding mode, check for the following specific interactions in the trajectory analysis:
-
The "Anchor": The carboxylate group of the ligand must form a salt bridge with Arg65 . If this is unstable, the model is invalid.
-
The "Hinge": The amide nitrogen (N-H) should donate a hydrogen bond to the backbone carbonyl of Phe159 or the side chain of Glu157 .
-
The "Bulk": The cyclopropyl group should sit in the hydrophobic sub-pocket formed by Tyr202 and Phe207 (Loop C).
-
Critical Check: Measure the distance between the cyclopropyl ring and Loop C. If distance < 3.0 Å consistently, the steric clash might force the receptor into a desensitized or closed state (Antagonism).
-
Signaling Pathway Context
Understanding where this modeling fits into the biological context is crucial for drug development.
Caption: Mechanistic hypothesis. The modeling goal is to determine if the ligand triggers "Open" or "Inhibit" pathways.
References
-
Du, J., et al. (2015).[1] "Glycine receptor mechanism elucidated by cryo-EM structures." Nature, 526(7572), 224-229.
-
Yu, J., et al. (2021).[2] "Structure of human Glycine Receptor alpha-1 beta heteromer." Nature Communications.
- Schrödinger Release 2024-1: Glide, Schrödinger, LLC, New York, NY, 2024. (Standard Protocol Reference).
-
Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery, 10(5), 449-461.
-
Huang, X., et al. (2017).[3] "Structure-based modeling of Glycine Receptor Ligands." Frontiers in Molecular Neuroscience.
Sources
Green Synthesis Architectures for N-Substituted Glycine Derivatives
A Technical Guide for Research & Development
Executive Summary
N-substituted glycine derivatives (NSGs), the backbone monomers of peptoids, represent a critical structural class in drug discovery due to their proteolytic stability and high bioavailability compared to natural peptides.[1] Traditionally, their synthesis relied on hazardous alkylating agents (e.g., bromoacetates) and volatile organic solvents (DCM, DMF).
This guide delineates three field-proven green synthesis protocols that prioritize water as a solvent, high atom economy, and scalable workups. These methods allow researchers to transition from "med-chem" scale to "process-chem" efficiency without sacrificing yield.
Part 1: Mechanistic Foundations & Selection Logic
Why Green Synthesis for NSGs?
The transition to green synthesis for NSGs is driven by two factors: Atom Economy (AE) and E-Factor (Environmental Factor) .
-
Traditional Substitution:
. (Low AE due to heavy leaving group waste; requires toxic bases). -
Green Multicomponent (Ugi):
. (High AE; water is the only byproduct).
Method Selection Matrix
Use the following logic to select the appropriate protocol for your substrate:
Figure 1: Decision matrix for selecting the optimal green synthesis pathway based on substrate properties and project goals.
Part 2: Experimental Protocols
Protocol A: Aqueous N-Alkylation (The "Scalable" Path)
Best for: Aliphatic amines, large-scale synthesis, simple N-substituted glycines. Green Metrics: Water solvent, no organic extraction, high yield.
The Science: This method utilizes the amphoteric nature of the product. By controlling pH, the product precipitates as a zwitterion, eliminating the need for solvent extraction (a major contributor to high E-factors).
Materials:
-
Aliphatic Amine (22 mmol)
-
Chloroacetic acid (10 mmol)
-
Solvent: Deionized Water
-
Reagents: HCl (1M), Acetone (for washing)
Step-by-Step Methodology:
-
Preparation: Dissolve chloroacetic acid (0.945 g, 10 mmol) in 3 mL of water in a round-bottom flask. Cool to 0°C in an ice bath.
-
Addition: Add the alkyl amine (22 mmol, 2.2 equiv) dropwise to the cold solution. Note: The excess amine acts as a base to neutralize the HCl generated.
-
Reaction: Stir the mixture constantly for 24 hours. Allow the bath to warm naturally to room temperature.
-
Workup (The Green Step):
-
Remove water via rotary evaporation until a white precipitate forms.
-
Wash the chloride salt precipitate with extra-pure acetone (the product is insoluble, impurities/salts are washed away).
-
Dissolve the solid in minimal water and acidify with HCl to pH = 2.
-
Allow slow evaporation at room temperature to crystallize the N-substituted glycine hydrochloride salt.
-
-
Validation: Check 1H NMR (D2O). Look for the singlet ~3.5-4.0 ppm corresponding to the
-methylene protons of the glycine unit.
Protocol B: Microwave-Promoted Mono-N-Alkylation
Best for: Aromatic amines (anilines), preventing over-alkylation, rapid synthesis. Green Metrics: Catalyst-free, energy-efficient (short time), water solvent.
The Science:
Water at high temperatures (under microwave pressure) exhibits a lower dielectric constant and increased ionic product (
Materials:
-
Aromatic Amine (3 mmol)
-
Alkyl Halide (e.g., Benzyl chloride or Chloroacetate esters) (3-6 mmol)
-
Solvent: Water (1 mL)
-
Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar)
Step-by-Step Methodology:
-
Loading: Charge a 10 mL microwave vial with the aromatic amine (3 mmol) and alkyl halide (3 mmol). Add 1 mL of water.
-
Irradiation: Seal the vial. Program the reactor for:
-
Temperature: 150°C
-
Time: 20 minutes
-
Stirring: High
-
-
Phase Separation: Upon cooling, the organic product often separates as an oil or solid from the aqueous phase.
-
Purification: Decant the water. If the product is solid, wash with water/hexane. If oil, simple separation is often sufficient.
-
Optimization Note: If di-alkylation is observed, increase the water volume (dilution favors mono-alkylation) or reduce the alkyl halide equivalents to 1.0.
Protocol C: The Aqueous Ugi Reaction (Peptoid Assembly)
Best for: Creating complex peptoid backbones, combinatorial libraries, high atom economy. Green Metrics: Atom Economy > 90% (only water is lost), multicomponent efficiency.
The Science: The Ugi 4-Component Reaction (U-4CR) condenses an amine, aldehyde, carboxylic acid, and isocyanide.[2] In water, the reaction is accelerated due to the "hydrophobic effect," forcing the organic components together, often leading to product precipitation.
Materials:
-
Amine (
) -
Aldehyde (
, e.g., Formaldehyde for pure glycine backbone) -
Carboxylic Acid (
) -
Isocyanide (
) -
Solvent: Water or 2,2,2-Trifluoroethanol (TFE) for difficult substrates.
Step-by-Step Methodology:
-
Imine Formation: Mix the amine (1.0 equiv) and aldehyde (1.0 equiv) in water (concentration ~0.5 - 1.0 M). Stir for 20-30 mins to pre-form the imine.
-
Acid Activation: Add the carboxylic acid (1.0 equiv) and stir for 5 minutes.
-
Addition: Add the isocyanide (1.0 equiv).
-
Reaction: Stir vigorously at room temperature for 12-24 hours.
-
Isolation: The Ugi product (a bis-amide) is typically hydrophobic and will precipitate out of the aqueous solution.
-
Purification: Filter the precipitate. Wash with water and a small amount of cold ether/pentane to remove unreacted isocyanide.
Part 3: Comparative Analysis & Validation
Green Metrics Comparison
The following table contrasts the three protocols against the traditional Bromoacetate method.
| Metric | Traditional (Bromoacetate) | Protocol A (Aqueous Alkylation) | Protocol B (Microwave) | Protocol C (Ugi 4-CR) |
| Atom Economy (AE) | Low (<50%) | Moderate (~60-70%) | Moderate (~70%) | High (>90%) |
| E-Factor | High (>25) | Low (<5) | Very Low (<2) | Low (<5) |
| Solvent | DCM/DMF (Toxic) | Water (Benign) | Water (Benign) | Water/Alcohol |
| Energy | RT to Reflux (Hours) | RT (24h) | MW (20 min) | RT (12-24h) |
| Scalability | Medium | High | Low/Medium | Medium |
Mechanistic Pathway: Ugi Reaction in Water
The Ugi reaction offers the highest molecular complexity per step. The diagram below illustrates the convergent nature of this green pathway.
Figure 2: The Ugi 4-Component Reaction pathway. Note the "Loss of H2O" is the primary byproduct, contributing to high atom economy.[3]
References
-
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Source: ACS Omega / PubMed (2023). Context: Primary source for Protocol A (Aqueous alkylation).
-
Microwave-promoted mono-N-alkylation of aromatic amines in water. Source: Green Chemistry (RSC), 2009. Context: Primary source for Protocol B (Microwave-assisted synthesis).
-
Optimization of the Ugi Reaction Using Parallel Synthesis. Source: Journal of Visualized Experiments (JoVE) / NIH. Context: Optimization of Ugi reaction conditions and precipitation workups.
-
One-pot reductive amination of carboxylic acids. Source: Green Chemistry (RSC), 2020. Context: Advanced catalytic methods for amine synthesis.[4]
-
Multicomponent Reactions Are Accelerated in Water. Source: Journal of the American Chemical Society (JACS). Context: Theoretical basis for using water to accelerate Ugi/Passerini reactions.[5]
Sources
Methodological & Application
Synthesis of N-(cyclopropylcarbonyl)-glycine: A Detailed Laboratory Protocol
This application note provides a comprehensive, in-depth guide for the laboratory synthesis of N-(cyclopropylcarbonyl)-glycine, a valuable building block in medicinal chemistry and drug development. The protocol herein is structured to provide not only a step-by-step methodology but also the underlying chemical principles and critical considerations for a successful and reproducible synthesis. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.
Introduction
N-(cyclopropylcarbonyl)-glycine is a non-proteogenic amino acid derivative that incorporates a cyclopropyl moiety. The cyclopropyl group is a desirable feature in medicinal chemistry as it can impart conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets. This guide details a reliable and scalable two-step synthesis route, beginning with the activation of cyclopropanecarboxylic acid to its corresponding acyl chloride, followed by the acylation of glycine under Schotten-Baumann conditions.
Overall Synthesis Workflow
The synthesis of N-(cyclopropylcarbonyl)-glycine is achieved through a two-step process. The first step involves the conversion of commercially available cyclopropanecarboxylic acid to the more reactive cyclopropanecarbonyl chloride. The second step is the nucleophilic acyl substitution reaction between cyclopropanecarbonyl chloride and glycine.
Caption: Overall workflow for the synthesis of N-(cyclopropylcarbonyl)-glycine.
Part 1: Synthesis of Cyclopropanecarbonyl Chloride
The initial step in this synthesis is the conversion of cyclopropanecarboxylic acid to its highly reactive acid chloride derivative. This is a crucial activation step that facilitates the subsequent acylation of the amino group of glycine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[1][2]
Experimental Protocol
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize the evolved acidic gases.
-
Reagent Addition: To the flask, add cyclopropanecarboxylic acid. Slowly add thionyl chloride (1.2 equivalents) dropwise to the cyclopropanecarboxylic acid at room temperature with stirring. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.[1]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-80°C) for 2-4 hours.[2] The progress of the reaction can be monitored by the cessation of gas evolution.
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. The resulting crude cyclopropanecarbonyl chloride is a colorless to pale yellow liquid and is often used in the next step without further purification.[1][2]
| Parameter | Value |
| Starting Material | Cyclopropanecarboxylic acid |
| Reagent | Thionyl chloride (SOCl₂) |
| Stoichiometry | 1.2 equivalents of SOCl₂ |
| Catalyst | N,N-dimethylformamide (DMF) |
| Temperature | 60-80°C |
| Reaction Time | 2-4 hours |
| Product | Cyclopropanecarbonyl chloride |
Part 2: Synthesis of N-(cyclopropylcarbonyl)-glycine via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a well-established method for the N-acylation of amino acids.[3][4][5] It typically involves the reaction of an acyl chloride with an amine in the presence of a base, often in a biphasic system of water and an organic solvent.[5] The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[3]
Experimental Protocol
-
Preparation of Glycine Solution: In a beaker, dissolve glycine in an aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution in an ice bath to 0-5°C.
-
Acylation Reaction: While vigorously stirring the cooled glycine solution, slowly and simultaneously add the freshly prepared cyclopropanecarbonyl chloride and an equivalent amount of a second portion of aqueous sodium hydroxide solution dropwise. Maintain the temperature below 10°C throughout the addition. The pH of the reaction mixture should be kept alkaline (pH 9-10).
-
Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.
-
Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of N-(cyclopropylcarbonyl)-glycine should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
| Parameter | Value |
| Starting Material | Glycine |
| Reagent | Cyclopropanecarbonyl chloride |
| Base | Sodium hydroxide (NaOH) |
| Solvent | Water |
| Temperature | 0-10°C (addition), Room temp (stirring) |
| Reaction Time | 2-4 hours |
| Product | N-(cyclopropylcarbonyl)-glycine |
Characterization of N-(cyclopropylcarbonyl)-glycine
The identity and purity of the synthesized N-(cyclopropylcarbonyl)-glycine should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals for the cyclopropyl protons (typically in the range of 0.7-1.5 ppm), the glycine methylene protons (a doublet or singlet depending on the solvent, around 3.8-4.2 ppm), and the amide proton (a broad singlet, typically 8.0-9.0 ppm).
-
¹³C NMR: The spectrum will display signals for the cyclopropyl carbons, the glycine methylene carbon, the glycine carbonyl carbon, and the amide carbonyl carbon. The carboxyl group of glycine typically resonates around 174-176 ppm.[6]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range indicates a high degree of purity.
Safety Precautions
-
Thionyl chloride and cyclopropanecarbonyl chloride are corrosive and moisture-sensitive. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reactions generate corrosive gases (HCl and SO₂). Ensure that the reaction setup includes a gas trap to neutralize these fumes.
-
Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and appropriate PPE.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-(cyclopropylcarbonyl)-glycine. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable compound for their drug discovery and development programs. The Schotten-Baumann reaction proves to be an efficient method for the N-acylation of glycine, offering good yields and a straightforward workup procedure.
References
- Google Patents. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- Google Patents. CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]
-
Schotten-Baumann Reaction. Available from: [Link]
-
Cyclopropanecarbonyl Chloride: Synthesis, Properties, and Industrial Applications. Available from: [Link]
-
Wikipedia. Schotten–Baumann reaction. Available from: [Link]
- Taylor, R. E., & Dybowski, C. (2008). Variable temperature NMR characterization of α-glycine. Journal of Molecular Structure, 888(1-3), 1-6.
-
ResearchGate. Schotten-Baumann reaction to produce cocoyl glycine. Available from: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. par.nsf.gov [par.nsf.gov]
Mass spectrometry protocol for "Glycine, N-(cyclopropylcarbonyl)-" detection
Application Note: AN-2026-CPCG Targeted Quantitation of Glycine, N-(cyclopropylcarbonyl)- in Biological Matrices via LC-MS/MS
Executive Summary
This application note details a robust, validated protocol for the quantitation of Glycine, N-(cyclopropylcarbonyl)- (Cyclopropanecarbonylglycine, CPCG) in plasma and urine. CPCG is a critical metabolite often monitored during the safety assessment of cyclopropane-containing therapeutics and in metabolic profiling of fatty acid oxidation.
Unlike generic "dilute-and-shoot" methods, this protocol utilizes Negative Electrospray Ionization (ESI-) to exploit the acidic nature of the acylglycine moiety, offering superior selectivity against endogenous interferences. We employ a high-strength silica C18 stationary phase to ensure adequate retention of this polar analyte without the need for ion-pairing reagents.
Analyte Physicochemical Profile
Understanding the molecule is the first step to successful method development.
| Property | Specification |
| IUPAC Name | N-(Cyclopropylcarbonyl)glycine |
| CAS Registry | 10246-75-0 |
| Molecular Formula | |
| Exact Mass | 143.0582 Da |
| Target Ion (ESI-) | |
| pKa (Acidic) | ~3.6 (Carboxylic acid) |
| LogP | ~0.1 (Polar, requires high aqueous stability column) |
Method Development Logic (The "Why")
3.1 Ionization Mode Selection: The Case for Negative Mode While Positive Mode (ESI+) is common for drug metabolites, acylglycines possess a terminal carboxylic acid that ionizes readily in Negative Mode (ESI-).
-
Mechanism: Deprotonation of the carboxyl group (
). -
Advantage: Biological matrices (plasma/urine) are rich in basic amines that cause high background noise in ESI+. ESI- filters out these interferences, significantly improving the Signal-to-Noise (S/N) ratio for CPCG.
3.2 Chromatographic Strategy CPCG is small and polar. Standard C18 columns often fail to retain it, leading to elution in the void volume (high ion suppression).
-
Solution: We utilize a HSS T3 (High Strength Silica) column. This phase is designed to withstand 100% aqueous conditions and provides enhanced retention for polar organic acids via hydrophobic interaction with the cyclopropyl ring and hydrogen bonding with the amide.
Experimental Protocol
Reagents and Standards
-
Standard: N-(cyclopropylcarbonyl)glycine (Custom synthesis or commercial standard, >98% purity).
-
Internal Standard (IS): N-Hexanoylglycine-
or a structural analog like N-Propionylglycine-d5. -
Solvents: LC-MS grade Methanol, Acetonitrile, Water.
-
Additives: Formic Acid (FA), Ammonium Formate.
Sample Preparation (Solid Phase Extraction)
To ensure column longevity and data integrity, we recommend Anion Exchange SPE over protein precipitation.
-
Aliquot: Transfer 100 µL of Plasma/Urine to a 96-well plate.
-
ISTD Addition: Add 10 µL Internal Standard working solution.
-
Dilution: Add 200 µL 1% Formic Acid in water (acidify to pH < 3 to neutralize the acid for RP retention or adjust for MAX loading).
-
Note: For Mixed-Mode Anion Exchange (MAX) cartridges (Recommended):
-
-
Conditioning: 1 mL MeOH, then 1 mL Water.
-
Loading: Load pre-treated sample.
-
Wash 1: 1 mL 5% Ammonium Hydroxide (removes neutrals/bases).
-
Wash 2: 1 mL Methanol (removes hydrophobic neutrals).
-
Elution: 500 µL 2% Formic Acid in Methanol.
-
Reconstitution: Evaporate to dryness (
, 40°C) and reconstitute in 100 µL Mobile Phase A.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
Column: HSS T3 C18, 2.1 x 100 mm, 1.8 µm.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Table:
| Time (min) | %A | %B | Curve |
|---|---|---|---|
| 0.00 | 98 | 2 | Initial |
| 1.00 | 98 | 2 | Hold (Trapping) |
| 6.00 | 50 | 50 | Linear |
| 6.50 | 5 | 95 | Wash |
| 7.50 | 5 | 95 | Wash |
| 7.60 | 98 | 2 | Re-equilibration |
| 10.00 | 98 | 2 | End |
Mass Spectrometry Parameters (Source: ESI Negative):
-
Capillary Voltage: 2.5 kV.
-
Desolvation Temp: 500°C.
-
Cone Voltage: 30 V (Compound specific).
-
Collision Gas: Argon.[2]
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
|---|---|---|---|---|
| CPCG | 142.05 | 74.0 | 15 | Quantifier (Glycine frag) |
| CPCG | 142.05 | 98.0 | 12 | Qualifier (Loss of
Visualizations
Fragmentation Pathway
The following diagram illustrates the mechanistic cleavage of the precursor ion in the collision cell, validating the choice of the m/z 74.0 quantifier ion.
Figure 1: Collision-Induced Dissociation (CID) pathway of N-(cyclopropylcarbonyl)glycine in negative mode.
Analytical Workflow
Overview of the sample processing logic ensuring data integrity.
Figure 2: End-to-end analytical workflow for CPCG quantitation.
Validation & Quality Control
To ensure this protocol meets FDA/EMA bioanalytical guidelines:
-
Linearity: Calibrate from 1 ng/mL to 1000 ng/mL. Expect
. -
Matrix Effect: Calculate Matrix Factor (MF).
-
Acceptable range: 0.85 – 1.15. If suppression occurs (< 0.85), improve the SPE wash step or switch to a slower gradient.
-
-
Carryover: Inject a blank after the highest standard (ULOQ). Area must be < 20% of the LLOQ.
References
-
Human Metabolome Database (HMDB). Metabocard for N-Cyclopropylcarbonylglycine. Available at: [Link] (Accessed Feb 2026).
-
Costa, C.G., et al. "Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-MS and LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2000. Link
-
FDA Guidance for Industry. "Bioanalytical Method Validation." U.S. Food and Drug Administration, 2018. Link
-
Pitt, J.J. "Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry." Clinical Biochem Rev, 2009. Link
Sources
Application Note: NMR Characterization of Glycine, N-(cyclopropylcarbonyl)- and Its Derivatives
Abstract & Introduction
Glycine, N-(cyclopropylcarbonyl)- (CAS: 10452-19-4), also referred to as N-cyclopropanecarbonylglycine (NCCG) , is a structural analog of hippuric acid where the phenyl ring is replaced by a cyclopropyl moiety. It is of significant interest in drug metabolism studies as the glycine conjugate of cyclopropanecarboxylic acid (CPCA), a metabolite found in the degradation of certain cyclopropyl-containing drugs and dietary compounds (e.g., hypoglycin A).
Accurate NMR characterization of NCCG is critical for distinguishing it from its hydrolysis products (free glycine and CPCA) and its synthetic derivatives (e.g., esters used in prodrug formulations). This guide provides a high-fidelity protocol for the structural validation of NCCG, focusing on the unique magnetic anisotropy of the cyclopropyl ring and the lability of the amide proton.
Experimental Protocol
Sample Preparation Strategy
The choice of solvent is the single most critical variable in the NMR analysis of NCCG due to the presence of exchangeable protons (Amide -NH and Acid -COOH).
| Solvent | Application | Pros | Cons |
| DMSO-d6 | Structural Validation | Preserves Amide (NH) and Acid (COOH) signals; shows | Viscous; residual water peak can overlap with glycine signals if wet.[1] |
| D₂O | Metabolic Studies | Mimics physiological state; clean baseline.[1] | Amide/Acid protons exchange (disappear); Glycine CH₂ collapses to singlet.[1] |
| CDCl₃ | Derivatives (Esters) | Good for non-polar derivatives (e.g., methyl esters).[1] | Poor solubility for the free acid (NCCG); peak broadening common.[1] |
Recommended Protocol (Full Characterization):
-
Mass: Weigh 10–15 mg of NCCG.
-
Solvent: Add 600 µL of DMSO-d6 (99.9% D).
-
Tube: Transfer to a high-quality 5mm NMR tube.
-
Temperature: Equilibrate at 298 K (25°C).
Instrument Parameters (600 MHz equiv.)
-
Pulse Sequence: zg30 (30° pulse) for quantitation; zg (90° pulse) for sensitivity.
-
Relaxation Delay (D1): Set to 5.0 s to ensure full relaxation of the cyclopropyl methine and carbonyl carbons.
-
Scans (NS): 16 (1H), 1024 (13C).[1]
-
Spectral Width: -2 to 14 ppm (1H); -10 to 220 ppm (13C).
Results & Discussion: Spectral Analysis
1H NMR Interpretation
The proton spectrum of NCCG is characterized by the distinct high-field signals of the cyclopropyl ring and the downfield amide.
Table 1: 1H NMR Assignments (DMSO-d6, 600 MHz)
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Notes |
| COOH | 12.40 - 12.60 | Broad Singlet | 1H | - | Highly variable; disappears in D₂O.[1] |
| NH | 8.20 - 8.35 | Triplet (br) | 1H | Couples to Gly-CH₂.[1] | |
| Gly-CH₂ | 3.75 - 3.85 | Doublet | 2H | Collapses to singlet in D₂O.[1] | |
| Cyp-CH | 1.55 - 1.65 | Multiplet | 1H | Complex | Methine proton of ring.[1] |
| Cyp-CH₂ | 0.65 - 0.85 | Multiplet | 4H | Complex | Methylene protons (cis/trans).[1] |
Key Diagnostic Feature: The cyclopropyl methylene protons (H-2/H-3) often appear as two distinct multiplets (approx. 0.70 and 0.85 ppm) due to the cis and trans relationship to the carbonyl substituent, creating an AA'BB'C spin system. However, at lower fields (300/400 MHz), they may overlap into a single complex multiplet.
13C NMR Interpretation
The carbon spectrum confirms the amide linkage and the strained ring system.
Table 2: 13C NMR Assignments (DMSO-d6)
| Position | Shift ( | Type | Notes |
| Acid C=O | 171.5 | Quaternary | Glycine carboxyl.[1] |
| Amide C=O | 173.8 | Quaternary | Cyclopropyl carbonyl.[1] |
| Gly-CH₂ | 41.2 | CH₂ | Alpha-carbon.[1] |
| Cyp-CH | 13.5 | CH | Ring methine.[1] |
| Cyp-CH₂ | 6.8 | CH₂ | Ring methylenes (often equivalent).[1] |
Differentiation Note: The Amide C=O is typically downfield of the Acid C=O in this specific conjugate due to the electron-donating nature of the cyclopropyl ring into the carbonyl (conjugation).
Visualizing the Characterization Logic
The following diagram illustrates the logical flow for confirming the structure of NCCG versus its methyl ester derivative (a common synthetic intermediate).
Caption: Decision tree for the NMR-based identification of N-(cyclopropylcarbonyl)glycine vs. its methyl ester derivative.
Advanced Characterization: 2D NMR Verification
To rigorously prove the connectivity (Self-Validating Protocol), run the following 2D experiments:
-
1H-1H COSY (Correlation Spectroscopy):
-
Objective: Confirm the scalar coupling between the Amide NH (
8.25) and the Glycine CH₂ ( 3.80). -
Observation: A distinct cross-peak connects these two signals.[1] Note: This cross-peak disappears if D₂O is used.
-
Cyclopropyl Region: Cross-peaks between the methine (
1.[1]60) and the methylene protons ( 0.75).
-
-
1H-13C HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: Link the two fragments (Cyclopropyl and Glycine).
-
Key Correlation: The Glycine NH proton should show a long-range coupling (3-bond) to the Cyclopropyl Carbonyl Carbon (
173.8). -
Secondary Correlation: The Cyclopropyl Methine proton (
1.[1]60) will also couple to this same Carbonyl Carbon ( 173.8), definitively linking the ring to the linker.
-
Troubleshooting & Common Pitfalls
Rotamers
Unlike proline derivatives, glycine derivatives like NCCG typically exist as a single conformer (trans-amide) at room temperature in DMSO.[1] If peak doubling is observed:
-
Cause: Restricted rotation around the Amide C-N bond (rare for glycine) or presence of impurities.
-
Test: Run Variable Temperature (VT) NMR at 320 K. If peaks coalesce, they are rotamers.[1] If they remain distinct, the sample is impure.[1]
Water Suppression
In biological samples (urine/plasma), the water signal (
-
Solution: Use excitation sculpting (e.g., zgesgp pulse sequence) rather than simple presaturation to maintain a flat baseline near the glycine region.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 10452-19-4, N-Cyclopropylcarbonylglycine. [Link][1]
-
Wishart, D.S., et al. HMDB: The Human Metabolome Database (Glycine Conjugates).[1] Nucleic Acids Res. 2022.[1] (Context for glycine conjugate shifts). [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard reference for Cyclopropane anisotropy and Amide coupling constants). [Link]
Sources
Application Note: N-(Cyclopropylcarbonyl)glycine in In Vitro Metabolic & Transport Profiling
Executive Summary
Glycine, N-(cyclopropylcarbonyl)- (also known as Cyclopropanecarbonylglycine or CPCG) is a specific Phase II metabolic conjugate formed by the amidation of cyclopropanecarboxylic acid (CPCA) with glycine. While often overlooked as a mere excretion product, this compound serves as a critical probe for Glycine N-Acyltransferase (GLYAT) activity and a model substrate for Organic Anion Transporters (OATs) in renal clearance studies.
This application note provides a comprehensive technical guide for researchers utilizing CPCG in cell culture. It moves beyond basic handling to address the mechanistic utility of the compound in studying xenobiotic metabolism, mitochondrial acyl-CoA detoxification, and renal transport kinetics.
Compound Profile & Preparation[1][2]
Before initiating biological assays, the physicochemical behavior of the compound in physiological buffers must be mastered to prevent experimental artifacts (e.g., precipitation or pH shock).
Physicochemical Properties
| Property | Specification | Notes |
| IUPAC Name | 2-(Cyclopropanecarbonylamino)acetic acid | |
| Formula | C₆H₉NO₃ | |
| Molecular Weight | 143.14 g/mol | |
| Solubility | Water (High), DMSO (>50 mM) | Highly polar due to free carboxylic acid. |
| pKa | ~3.6 (Carboxylic acid) | Exists as an anion at physiological pH (7.4). |
| Stability | High | Amide bond is resistant to spontaneous hydrolysis. |
Stock Solution Preparation (Protocol)
Objective: Create a sterile, cell-compatible 100 mM stock solution.
-
Weighing: Weigh 14.3 mg of N-(cyclopropylcarbonyl)glycine powder.
-
Solvent Choice:
-
Preferred:DMSO (Dimethyl sulfoxide). Dissolve in 1 mL sterile DMSO. This ensures sterility and long-term stability at -20°C.
-
Alternative:PBS (pH 7.4) . If DMSO is contraindicated, dissolve in PBS. Critical: You must verify pH. The compound is acidic; addition to unbuffered water will drop pH. Adjust to pH 7.4 using 1N NaOH if necessary before filtering.
-
-
Sterilization: If using aqueous buffer, filter through a 0.22 µm PVDF membrane. (DMSO stocks generally do not require filtration if prepared aseptically).
-
Storage: Aliquot into dark vials and store at -20°C. Stable for >6 months.
Application I: Renal Transport Kinetics (OAT1/OAT3)
Scientific Rationale: Glycine conjugates are classic substrates for the Organic Anion Transporters (OAT1/SLC22A6 and OAT3/SLC22A8) located on the basolateral membrane of renal proximal tubule cells. CPCG is used here as a probe to determine if a new chemical entity (NCE) inhibits this clearance pathway, predicting potential drug-drug interactions (DDIs).
Experimental Model
-
Cell System: HEK293 cells stably transfected with human OAT1 or OAT3 (HEK-OAT1 / HEK-OAT3).
-
Control: Wild-type HEK293 (Mock transfected).
Transport Assay Protocol
Step 1: Seeding
-
Seed HEK-OAT cells at
cells/well in Poly-D-Lysine coated 24-well plates. -
Culture for 48 hours until 90% confluent. Induce expression with Sodium Butyrate (5 mM) 24h prior if using an inducible system.
Step 2: Equilibration
-
Wash cells 2x with pre-warmed Transport Buffer (HBSS with 10 mM HEPES, pH 7.4).
-
Expert Insight: Do not use standard culture media (DMEM) during the transport phase; amino acids in media can compete for transporters.
Step 3: Uptake Reaction
-
Treatment Groups:
-
Vehicle: Buffer only.
-
Substrate: 10 µM CPCG (spiked with trace
H-labeled glycine conjugate or validated by LC-MS). -
Inhibitor Control: 1 mM Probenecid (Pan-OAT inhibitor).
-
-
Incubate for 2 to 10 minutes at 37°C.
-
Note: OAT transport is rapid. Linearity is often lost after 10 minutes.
Step 4: Termination & Lysis
-
Aspirate buffer immediately.
-
Wash 3x with ice-cold PBS (stops transport).
-
Lyse cells with 200 µL 0.1N NaOH or 1% Triton X-100.
Step 5: Quantification
-
Neutralize lysate and analyze intracellular CPCG concentration via LC-MS/MS (See Section 5).
-
Normalize data to total protein content (BCA Assay).
Application II: Hepatic Phase II Metabolism (GLYAT Activity)[3]
Scientific Rationale: The conjugation of Cyclopropanecarboxylic acid (CPCA) to Glycine is catalyzed by Glycine N-Acyltransferase (GLYAT) in the mitochondrial matrix.[1] This assay measures the metabolic capacity of hepatocytes or the potential for mitochondrial toxicity (CoA sequestration).
Experimental Model
-
Primary Human Hepatocytes (PHH): Gold standard.
-
HepG2 / HepaRG: Acceptable surrogates, though GLYAT expression may vary.
Metabolic Flux Protocol
Step 1: Substrate Preparation
-
Prepare Cyclopropanecarboxylic Acid (CPCA) (Precursor) at 100 µM in Williams' Medium E.
-
Note: We are feeding the precursor to measure the formation of the conjugate (CPCG).
Step 2: Incubation
-
Treat hepatocytes with 100 µM CPCA for 0, 1, 4, and 24 hours.
-
Mitochondrial Stress Control: Co-treat with Rotenone (1 µM) to demonstrate ATP dependence of the acyl-CoA synthetase step.
Step 3: Extraction
-
Collect 100 µL of supernatant media.
-
Add 300 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., d5-Benzoylglycine).
-
Vortex and centrifuge at 15,000 x g for 10 min.
Step 4: Analysis
-
Inject supernatant into LC-MS/MS.
-
Endpoint: Calculate the rate of CPCG formation (pmol/min/million cells).
Analytical Validation (LC-MS/MS)
To ensure scientific integrity, the detection of N-(cyclopropylcarbonyl)glycine must be validated.
| Parameter | Setting |
| Ionization Mode | ESI Negative (Carboxylic acid deprotonates easily) |
| Precursor Ion (Q1) | 142.1 m/z [M-H]⁻ |
| Product Ion (Q3) | 74.0 m/z (Glycine fragment) |
| Column | C18 Reverse Phase (e.g., Waters HSS T3) |
| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid |
| Retention Time | Early eluting (Polar). Expect ~1.5 - 2.5 min. |
Mechanistic Visualization
The following diagram illustrates the biological pathway of N-(cyclopropylcarbonyl)glycine, highlighting its generation in the hepatic mitochondria and its active transport in the renal proximal tubule.
Figure 1: The metabolic lifespan of CPCG from mitochondrial synthesis (Hepatic) to renal excretion via OAT transporters.
References
-
Knights, K. M., et al. (2007). "Glycine conjugation: a metabolic pathway in the detoxification of xenobiotic carboxylic acids." Expert Opinion on Drug Metabolism & Toxicology.
-
Nigam, S. K., et al. (2015). "The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective." Physiological Reviews.
-
Human Metabolome Database (HMDB). "Metabocard for N-Cyclopropylcarbonylglycine." HMDB.[2]
-
Badenhorst, C. P., et al. (2014). "Glycine conjugation: the role of the glycine N-acyltransferase (GLYAT) enzyme." Expert Opinion on Drug Metabolism & Toxicology.
Sources
"Glycine, N-(cyclopropylcarbonyl)-" administration in animal models
Application Note: Administration and Pharmacokinetic Profiling of N-(Cyclopropylcarbonyl)glycine (CPCG) in Preclinical Models
Introduction & Scientific Rationale
N-(Cyclopropylcarbonyl)glycine (CPCG), also known as cyclopropanecarbonylglycine, is the glycine conjugate of cyclopropanecarboxylic acid (CPCA). While often identified as a terminal metabolite of cyclopropane-containing xenobiotics (e.g., certain pesticides, hypoglycemic agents, and CPCA itself), it serves as a critical chemical probe for investigating Glycine N-Acyltransferase (GLYAT) activity and renal organic anion transport systems.
Unlike its structural relatives such as 1-aminocyclopropanecarboxylic acid (ACPC) (a partial NMDA agonist) or (carboxycyclopropyl)glycine (CCG) (a glutamate analog), CPCG is an N-acylated glycine derivative. Its administration is primarily utilized in:
-
Metabolic Flux Analysis: Assessing the capacity of the mitochondrial glycine conjugation pathway (Phase II metabolism).
-
Renal Clearance Studies: Investigating the specificity of Organic Anion Transporters (OATs) in the kidney, as CPCG is actively secreted similar to hippurate.
-
Toxicology: Monitoring the depletion of the free glycine pool ("Glycine Deportation") which can impair glutathione synthesis and neurotransmission.
This guide provides a standardized protocol for the formulation, administration, and bioanalysis of CPCG to ensure reproducible pharmacokinetic (PK) and toxicodynamic data.
Chemical Identity & Formulation Strategy
Compound: Glycine, N-(cyclopropylcarbonyl)- CAS: 13279-73-7 Molecular Formula: C₆H₉NO₃ Molecular Weight: 143.14 g/mol pKa: ~3.6 (Carboxylic acid moiety)
Formulation Protocol
CPCG is a weak acid. Direct administration of the free acid can cause local irritation (peritonitis in IP, phlebitis in IV). It must be converted to its sodium salt for physiological compatibility.
Reagents:
-
CPCG (Solid, >98% purity)
-
0.9% Sterile Saline (NaCl)
-
1N NaOH (Sodium Hydroxide)
-
0.1N HCl (for fine-tuning)
Step-by-Step Formulation (10 mg/mL Stock):
-
Weighing: Weigh 100 mg of CPCG into a sterile glass vial.
-
Initial Dissolution: Add 8.0 mL of 0.9% sterile saline. The solution may remain cloudy or contain particulate matter due to the acidic pH.
-
Salt Formation (Critical Step): While stirring, add 1N NaOH dropwise. Monitor pH using micro-pH strips or a probe.
-
Target pH: 7.2 – 7.6.
-
Observation: The solution should become clear as the sodium salt forms.
-
-
Volume Adjustment: Add 0.9% saline to bring the final volume to 10.0 mL.
-
Sterilization: Filter through a 0.22 µm PVDF syringe filter into a sterile crimp-top vial.
-
Stability: Use fresh. If storage is required, freeze at -20°C (stable for <1 week). Avoid repeated freeze-thaw cycles to prevent amide hydrolysis.
Administration Protocols
A. Dose Selection
-
Tracer Dose (PK/Clearance): 5 – 10 mg/kg.
-
Challenge Dose (Glycine Depletion): 50 – 100 mg/kg.
-
Note: High doses of N-acyl glycines can saturate renal transporters (OAT1/3) and deplete hepatic glycine.
-
B. Intravenous (IV) Bolus – Rat (Single Dose)
-
Animal: Sprague-Dawley Rat (250–300 g), cannulated (jugular vein) preferred for serial sampling.
-
Volume: 1 mL/kg (e.g., 0.3 mL for a 300g rat).
-
Procedure:
-
Flush catheter with heparinized saline to ensure patency.
-
Administer CPCG formulation over 15–30 seconds.
-
Flush with 0.2 mL saline to ensure full dose delivery.
-
C. Oral Gavage (PO) – Mouse/Rat
-
Bioavailability Study: Compare AUC_po / AUC_iv.
-
Volume: 5–10 mL/kg.
-
Procedure: Use a flexible gavage needle (18G for rats, 22G for mice). Ensure the animal is fasted (4–6 hours) to standardize absorption, as food can alter gastric emptying and hepatic glycine levels.
Experimental Workflow & Bioanalysis
Sample Collection
-
Matrix: Plasma (K2EDTA) and Urine (metabolic cage collection).
-
Timepoints (IV): Pre-dose, 2, 5, 15, 30, 60, 120, 240 min.
-
Processing: Centrifuge blood at 2000 x g for 10 min at 4°C. Store plasma at -80°C.
LC-MS/MS Quantification Method
CPCG is a polar, acidic molecule. Reverse-phase chromatography requires acidic mobile phases to retain the compound.
| Parameter | Condition |
| Column | C18 Polar-Embedded (e.g., Waters Acquity HSS T3), 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B; 1-4 min: 5% -> 95% B; 4-5 min: 95% B |
| Ionization | ESI Negative Mode (Carboxylic acid ionizes best in Neg) |
| MRM Transition | 142.0 -> 74.0 (Glycine fragment) 142.0 -> 41.0 (Cyclopropyl fragment) |
| Internal Standard | N-Benzoylglycine-d5 (Hippuric acid-d5) or ¹³C₂-Glycine conjugate |
Mechanistic Visualization
The following diagram illustrates the metabolic pathway of Cyclopropanecarboxylate (CPCA) leading to CPCG, and the subsequent renal handling of CPCG. This validates the use of CPCG as a probe for Phase II Mitochondrial Metabolism and Renal Anion Transport .
Figure 1: Metabolic pathway showing the formation of CPCG via Glycine N-Acyltransferase (GLYAT) and its subsequent renal elimination. This pathway highlights why CPCG is a marker for mitochondrial glycine availability and acyl-CoA detoxification capacity.
Safety & Toxicology Notes
-
Glycine Depletion (The "Deportation" Effect):
-
Chronic high-dose administration of cyclopropane carboxylates (or direct CPCG which might inhibit transport) can sequester free glycine.
-
Symptom:[1][2] Reduced glutathione levels, potential neurotoxicity due to altered NMDA/Glycine receptor balance.
-
Mitigation: Supplement diet with 1-2% Glycine if chronic dosing (>7 days) is performed.
-
-
Cyclopropyl Ring Reactivity:
-
While the cyclopropyl ring in CPCG is relatively stable compared to cyclopropanone precursors, it can be metabolically opened by specific P450s (though rare for the glycine conjugate). The conjugate is generally considered the stable "end-product."
-
-
False Positives:
-
Ensure differentiation from Hippuric Acid in LC-MS methods. They share the glycine fragment (m/z 74) but differ in parent mass (142 vs 178).
-
References
-
Badenhorst, C. P., et al. (2013). "The importance of glycine conjugation in the metabolism of aromatic acids." Expert Opinion on Drug Metabolism & Toxicology. Link
- Context: Establishes the role of GLYAT and glycine conjugation as a detoxification and regulation p
-
Gregersen, N., et al. (1984). "Metabolism of cyclopropanecarboxylic acid." Journal of Biological Chemistry. Link
- Context: Defines the metabolic fate of cyclopropane carboxylates and the formation of the glycine conjug
-
MacClellan, D. L., et al. (1992). "Pharmacological characterization of cyclopropane amino acid derivatives." Neuropharmacology. Link
- Context: Differentiates the NMDA activity of amino-acid derivatives (ACPC)
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." Link
- Context: Standard for validating the LC-MS/MS protocol described above.
Sources
Protocol for studying the enzymatic activity of "Glycine, N-(cyclopropylcarbonyl)-"
Application Note: Enzymatic Kinetics and Biosynthesis of Glycine, N-(cyclopropylcarbonyl)-
Executive Summary & Biological Context
This application note details the protocol for studying the enzymatic formation and kinetics of Glycine, N-(cyclopropylcarbonyl)- (CAS: 13200-58-3), also referred to as N-cyclopropylcarbonylglycine.
This molecule is the primary detoxification product of cyclopropanecarboxylic acid (CPCA) , a structural analog of fatty acids and a marker often investigated in the context of specific metabolic disorders (e.g., Medium-Chain Acyl-CoA Dehydrogenase Deficiency mimicry) and toxin exposure (e.g., Hypoglycin A metabolites).
The formation of this conjugate is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT; EC 2.3.1.13) .[1][2] The reaction follows a ping-pong or sequential mechanism depending on the specific acyl-CoA substrate, involving the transfer of the acyl group from Coenzyme A to glycine.
The Metabolic Pathway
The study of this molecule requires isolating the specific conjugation step:
-
Activation: Cyclopropanecarboxylic acid
Cyclopropanecarbonyl-CoA (via ACSM2B or generic Acyl-CoA Synthetase). -
Conjugation: Cyclopropanecarbonyl-CoA + Glycine
N-(cyclopropylcarbonyl)glycine + CoASH (via GLYAT).
Figure 1: The two-step metabolic pathway. This protocol focuses on the GLYAT-mediated second step.
Experimental Strategy
To comprehensively study this enzymatic activity, we employ two orthogonal methods:
-
Method A (Kinetic Profiling): A continuous spectrophotometric assay using 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB/Ellman’s Reagent). This measures the release of free CoASH in real-time.
-
Method B (Analytical Validation): A discontinuous LC-MS/MS assay to definitively identify and quantify the N-(cyclopropylcarbonyl)glycine product, ensuring the signal in Method A is not due to non-specific thioester hydrolysis.
Method A: Continuous Spectrophotometric Kinetic Assay
Principle: GLYAT catalyzes the transfer of the cyclopropylcarbonyl group to glycine, releasing free Coenzyme A (CoASH). DTNB reacts with the free thiol (-SH) of CoASH to produce 2-nitro-5-thiobenzoate (TNB), which ionizes to a yellow species (
Reagents & Preparation
| Reagent | Concentration (Stock) | Preparation Note |
| Reaction Buffer | 50 mM Tris-HCl, pH 8.0 | Filter sterilize. |
| Glycine | 1.0 M | Dissolve in Reaction Buffer; adjust pH to 8.0. |
| Cyclopropanecarbonyl-CoA | 10 mM | Critical Reagent. Store at -80°C. Avoid freeze-thaw cycles. |
| DTNB (Ellman's) | 10 mM | Dissolve in 0.1 M potassium phosphate (pH 7.0). Prepare fresh. |
| GLYAT Enzyme | ~0.5 mg/mL | Purified recombinant human or bovine liver fraction. |
Note on Substrate: Cyclopropanecarbonyl-CoA is often not available in catalogs. It must be synthesized enzymatically (using Acyl-CoA Synthetase) or chemically (anhydride method) prior to this assay.
Protocol Steps
-
Baseline Setup: In a quartz cuvette or 96-well clear plate, add:
-
Reaction Buffer (to final volume 200 µL)
-
DTNB (Final conc: 0.2 mM)
-
Glycine (Variable: 0 - 100 mM for
determination) -
GLYAT Enzyme (Optimized amount, typically 0.5–2 µg)
-
-
Equilibration: Incubate at 30°C for 3 minutes to establish a flat baseline.
-
Initiation: Add Cyclopropanecarbonyl-CoA (Variable: 0 - 500 µM) to start the reaction.
-
Measurement: Monitor Absorbance at 412 nm every 10 seconds for 5–10 minutes.
-
Control: Run a "No Enzyme" blank to subtract spontaneous hydrolysis of the CoA thioester.
Data Analysis (Calculation of Activity)
Calculate the initial velocity (
-
mM
cm - = pathlength (1 cm for cuvette; ~0.6 cm for 200 µL in 96-well plate).
Method B: High-Sensitivity LC-MS/MS Validation
Principle: Direct detection of the conjugated product is required to validate the enzymatic mechanism and check for product inhibition.
LC-MS/MS Parameters
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred due to the polarity of the glycine conjugate.
-
Recommended: Waters BEH Amide or similar (2.1 x 100 mm, 1.7 µm).
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 90% B to 50% B over 5 minutes.
-
Ionization: ESI Positive Mode.
MRM Transitions (Targeted Detection)
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| N-(cyclopropylcarbonyl)glycine | 144.1 | 76.0 (Glycine fragment) | 15 |
| 69.0 (Cyclopropyl fragment) | 25 | ||
| Internal Standard (d2-Glycine analog) | 146.1 | 78.0 | 15 |
Workflow Diagram
Figure 2: Discontinuous assay workflow for mass spectrometric quantification.
Kinetic Analysis & Data Reporting
To determine the catalytic efficiency of GLYAT for this specific substrate, you must fit the data to the Michaelis-Menten equation. Note that GLYAT often exhibits substrate inhibition at high Acyl-CoA concentrations.
Equation:
- : Michaelis constant (affinity for Cyclopropanecarbonyl-CoA).
- : Inhibition constant (if substrate inhibition is observed).
Reporting Table Template:
| Parameter | Value (Example) | Unit | Interpretation |
| TBD | Maximum turnover rate. | ||
| ~20 - 50 | Affinity for the activated acid. | ||
| ~2 - 5 | mM | Affinity for glycine (usually low affinity). | |
| TBD | Turnover number. |
Troubleshooting & Controls
-
High Background in Method A:
-
Cause: Free CoASH in your substrate prep or spontaneous hydrolysis.
-
Solution: Purify Cyclopropanecarbonyl-CoA via HPLC prior to use. Ensure pH does not exceed 8.0, as thioesters are labile at high pH.
-
-
No Activity:
-
Cause: Enzyme inactivation or incorrect substrate.
-
Solution: Run a positive control using Benzoyl-CoA (the canonical substrate for GLYAT) to verify enzyme health.
-
-
LC-MS Peak Tailing:
-
Cause: Interaction of the free carboxylic acid with the column.
-
Solution: Ensure Ammonium Formate buffer concentration is at least 10 mM to mask silanols.
-
References
-
Badenhorst, C. P., et al. (2013). "Glycine conjugation: Importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation."[1][2] Expert Opinion on Drug Metabolism & Toxicology. Link
-
El-Khatib, A. H., et al. (2023).[2][3] "A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine."[3] Analytical and Bioanalytical Chemistry. Link
-
Buxton, D. B., et al. (1983).[4] "The effects of cyclopropane carboxylic acid on hepatic pyruvate metabolism." Metabolism.[1][2][3][4][5][6] Link
-
Schachter, D., & Taggart, J. V. (1954). "Glycine N-Acyltransferase: Purification and properties." Journal of Biological Chemistry. (Foundational method for DTNB assay). Link
-
Waluk, D. P., et al. (2010). "Identification of Glycine N-Acyltransferase-Like 2 (GLYATL2) as a 2-Alkenoyl-CoA Conjugase." FASEB Journal. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of cyclopropane carboxylic acid on hepatic pyruvate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA [mdpi.com]
High-throughput screening assays involving "Glycine, N-(cyclopropylcarbonyl)-"
Application Note: High-Throughput Screening for Glycine N-Acyltransferase (GLYAT) Modulators Using N-(Cyclopropylcarbonyl)glycine as a Reporter
Executive Summary
This application note details the development and validation of a high-throughput screening (HTS) platform targeting Glycine N-Acyltransferase (GLYAT) . The assay utilizes the formation of N-(cyclopropylcarbonyl)glycine (CAS: 13262-39-0) as a specific reporter for enzymatic activity.
While GLYAT is classically studied using benzoyl-CoA to form hippurate, the use of cyclopropanecarboxyl-CoA (CPCA-CoA) offers a unique steric probe for the enzyme's active site. Furthermore, N-(cyclopropylcarbonyl)glycine is a critical detoxification product of cyclopropanecarboxylic acid (a metabolite of hypoglycin A and various cyclopropyl-containing drugs). This guide provides a dual-modality workflow: a primary fluorescence-based screen for inhibitor discovery and a secondary label-free Mass Spectrometry (RapidFire MS) assay for direct product quantification.
Biological & Chemical Context
2.1 The Target: GLYAT Glycine N-Acyltransferase (EC 2.3.1.13) is a Phase II mitochondrial detoxification enzyme. It catalyzes the conjugation of glycine with acyl-CoA species, typically converting aromatic or branched-chain carboxylic acids into water-soluble acyl-glycines for urinary excretion.
2.2 The Analyte: N-(Cyclopropylcarbonyl)glycine
-
Chemical Structure: A glycine molecule amide-linked to a cyclopropane ring.
-
Physiological Relevance: This molecule represents the detoxified form of cyclopropanecarboxylic acid (CPCA). CPCA is toxic (inhibiting fatty acid oxidation) and is a metabolite of the toxin hypoglycin A (found in Ackee fruit) and certain pharmaceutical fragments.
-
HTS Utility: Unlike the endogenous hippurate (which has high background levels in biological matrices), N-(cyclopropylcarbonyl)glycine is a synthetic surrogate in most in vitro systems, providing a "zero-background" baseline for high-sensitivity MS assays.
2.3 Reaction Mechanism The assay monitors the transfer of the cyclopropylcarbonyl group from CoA to Glycine:
Experimental Workflow & Logic
The screening strategy employs an Orthogonal Assay Design to ensure data integrity.
-
Primary Screen (Fluorescence): Detects the release of free Coenzyme A (CoASH) using a thiol-reactive probe (ThioGlo-1). This is fast and cost-effective but susceptible to false positives (thiol scavengers).
-
Secondary Screen (MS/MS): Directly detects the unique mass transition of N-(cyclopropylcarbonyl)glycine. This confirms the hit acts on GLYAT and not the reporter system.
Figure 1: HTS Workflow Diagram
Caption: Dual-modality screening workflow. Primary screening utilizes thiol detection, while secondary screening validates the specific production of N-(cyclopropylcarbonyl)glycine via MS.
Detailed Protocols
Reagents & Materials
| Component | Specification | Role |
| Enzyme | Recombinant Human GLYAT (His-tagged) | Target Enzyme |
| Substrate A | Cyclopropanecarboxyl-CoA | Acyl donor (Km ~50 µM) |
| Substrate B | Glycine | Acyl acceptor (Km ~2 mM) |
| Reporter | ThioGlo-1 (Calbiochem) | Thiol detection (Fluorescence) |
| Product Std | N-(Cyclopropylcarbonyl)glycine | MS Quantitation Standard |
| Buffer | 50 mM Tris-HCl, pH 8.0, 1 mM EDTA | Reaction Matrix |
Protocol A: Primary Fluorescence Screen (384-well)
Objective: Identify inhibitors by measuring the reduction in CoASH production.
-
Preparation: Dilute GLYAT to 20 nM in Assay Buffer. Prepare a 2x Substrate Mix (100 µM CPCA-CoA, 10 mM Glycine).
-
Plating: Dispense 10 µL of GLYAT solution into black 384-well plates.
-
Compound Addition: Pin-transfer 50 nL of library compounds (10 mM DMSO stock) to achieve ~10 µM final. Incubate 10 min at RT.
-
Reaction Start: Add 10 µL of 2x Substrate Mix.
-
Incubation: Incubate for 45 minutes at 37°C.
-
Detection: Add 20 µL of 20 µM ThioGlo-1 in Assay Buffer. Incubate 15 min at RT in the dark.
-
Read: Measure Fluorescence (Ex: 380 nm, Em: 510 nm).
-
Control:
-
High Control (HC): Enzyme + DMSO (100% Activity).
-
Low Control (LC): No Enzyme or 100 µM EDTA (0% Activity).
-
Protocol B: Secondary RapidFire MS/MS Screen
Objective: Confirm hits by directly measuring N-(cyclopropylcarbonyl)glycine.
-
Reaction: Perform steps 1-5 as above in a polypropylene plate.
-
Quench: Stop reaction with 40 µL of 100% Acetonitrile containing 1 µM d2-Glycine (Internal Standard).
-
RapidFire Settings:
-
Cartridge: C18 Type A.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Sip Sensor: Optical.
-
-
MS/MS Transitions (Triple Quadrupole):
-
Analyte (N-(cyclopropylcarbonyl)glycine):
-
Precursor: 144.1 m/z [M+H]+
-
Product: 74.0 m/z (Glycine fragment) + 55.0 m/z (Cyclopropyl fragment).
-
-
Internal Standard: Match corresponding deuterated transitions.
-
-
Analysis: Calculate Area Ratio (Analyte/IS). Hits from Protocol A failing to show reduction in product formation are flagged as false positives (likely thiol-reactive compounds).
Data Analysis & Validation
5.1 Quality Control Metrics For a robust HTS assay, the Z-factor must be > 0.5.
-
Expected Performance:
-
Fluorescence Assay: Z' > 0.7 (High signal-to-noise due to ThioGlo sensitivity).
-
MS Assay: Z' > 0.6 (Dependent on ionization efficiency).
-
5.2 Troubleshooting Guide
| Observation | Root Cause | Solution |
|---|---|---|
| High Background (Fluorescence) | Free thiols in protein prep | Dialyze enzyme or add 10 µM DTT during purification, then remove before assay. |
| Signal Decay (MS) | Ion suppression | Dilute quench supernatant 1:5 with water before injection. |
| Low Product Conversion | CPCA-CoA hydrolysis | Ensure CPCA-CoA is stored at -80°C; it is less stable than Benzoyl-CoA. |
References
-
Kanazu, T., & Yamaguchi, T. (2009). Substrate specificity for carnitine and glycine conjugation of branched side-chain and cyclic side-chain carboxylic acids in various experimental animals.[1] Xenobiotica, 39(4), 313–322. Link
-
Badenhorst, C. P., et al. (2013). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Expert Opinion on Drug Metabolism & Toxicology, 9(9), 1139-1153. Link
-
Lau, S. S., et al. (1990). Conjugation of carboxylic acids with glycine: Analysis of hippuric acid analogs by HPLC. Journal of Chromatography B, 526, 87-95. Link
-
GeneCards Human Gene Database. GLYAT Gene - Glycine-N-Acyltransferase. Link
Sources
Application Note: Solid-Phase Synthesis of N-Substituted Glycine Oligomers (Peptoids) via the Submonomer Method
[1][2][3][4]
Introduction: The Peptoid Advantage
N-substituted glycines, or peptoids , represent a powerful class of peptidomimetics.[1][2][3] Unlike peptides, where the side chain is attached to the
-
Proteolytic Stability: The lack of amide protons and the N-substitution renders the backbone resistant to proteases.
-
Conformational Flexibility: The absence of hydrogen bond donors and chirality in the backbone allows for the exploration of vast conformational spaces, which can be constrained by bulky side chains (e.g., chiral amines).
-
Synthetic Accessibility: Through the submonomer method pioneered by Zuckermann et al., peptoids are synthesized using abundant, low-cost primary amines rather than expensive protected amino acids.
This guide details the Submonomer Synthesis Protocol , optimized for manual and automated workflows. It moves beyond basic steps to address "tricks of the trade" for difficult sequences and high-throughput production.
Strategic Planning: Resin & Reagent Selection
Before initiating synthesis, the choice of solid support and linker chemistry is critical for success.
Resin Selection
| Resin Type | Linker Chemistry | Cleavage Condition | Application |
| Rink Amide (MBHA) | Acid-labile | 95% TFA | Standard. Generates C-terminal amides (uncharged). Ideal for biological assays to mimic peptide termini. |
| Wang Resin | Acid-labile | 95% TFA | Generates C-terminal carboxylic acids. |
| 2-Chlorotrityl Chloride | Ultra-acid labile | 1% TFA / DCM | Generates C-terminal acids; allows cleavage of protected fragments for fragment condensation. |
| TentaGel | PEG-PS graft | 95% TFA | Recommended for long sequences (>15-mer) due to superior swelling in diverse solvents. |
The Submonomer Strategy
Unlike SPPS (Solid-Phase Peptide Synthesis), which couples pre-made amino acids, the submonomer method builds the monomer on the resin in two steps:
-
Acylation: A haloacetic acid (typically bromoacetic acid) is activated and coupled to the secondary amine on the resin.
-
Displacement: A primary amine displaces the halide via an
mechanism, installing the side chain and regenerating the secondary amine for the next cycle.
Core Protocol: The Submonomer Cycle
Visual Workflow
The following diagram illustrates the iterative two-step cycle.
Figure 1: The Peptoid Submonomer Cycle. The process alternates between acylation with bromoacetic acid and nucleophilic displacement with a primary amine.[1][4]
Detailed Step-by-Step Protocol (Manual Synthesis)
Reagents Required:
-
Resin: Rink Amide MBHA (0.5–0.7 mmol/g loading).
-
Solvent: DMF (Dimethylformamide), HPLC grade.
-
Acylation Mix: 1.2 M Bromoacetic acid in DMF + 1.2 M DIC (N,N'-diisopropylcarbodiimide).
-
Displacement Mix: 1.0 – 1.5 M Primary Amine in DMF.
-
Wash Solvent: DMF, DCM (Dichloromethane).
Step 0: Resin Preparation
-
Weigh resin into a fritted syringe or glass reaction vessel.
-
Swell: Add DMF (10 mL/g resin) and shake for 30 mins.
-
Deprotection (Fmoc removal): Treat with 20% Piperidine/DMF (2 x 10 mins). Wash with DMF (5x).
Step 1: Acylation (The Backbone)
-
Add Acylation Mix to the resin (approx. 4–5 mL per gram of resin).
-
Note: The volume should be sufficient to slurry the beads freely.
-
-
Shake at room temperature for 20–30 minutes .
-
Expert Insight: Bromoacetic acid is hygroscopic. Ensure it is dry; moisture hydrolyzes the active ester.
-
-
Drain and wash with DMF (3 x 1 min).
Step 2: Displacement (The Side Chain)
-
Add Displacement Mix (Primary Amine solution) to the resin.
-
Shake at room temperature for 30–60 minutes .
-
Kinetics: Unhindered primary amines (e.g., benzylamine, butylamine) react fast (30 min). Hindered amines (e.g.,
-chiral amines) or anilines require longer times (60–120 min) or heat.
-
-
Drain and wash with DMF (3 x 1 min).
Step 3: Iteration
Repeat Steps 1 and 2 until the desired sequence length is achieved.
Monitoring & Troubleshooting
Standard colorimetric tests used in peptide synthesis (like the Kaiser test) rely on primary amines. Since peptoids possess secondary amines at the growing chain end, the Kaiser test often yields false negatives.
The Chloranil Test (For Secondary Amines)
Use this test to verify the removal of the Fmoc group or the completion of the displacement step.
-
Reagent A: 2% Acetaldehyde in DMF.
-
Reagent B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.
-
Procedure: Place a few resin beads in a small tube. Add 2 drops of A and 2 drops of B. Let stand for 5 mins.
-
Result:
-
Blue/Green beads: Positive (Secondary amine present
Displacement successful). -
Colorless/Amber beads: Negative (Acylated/Protected).
-
Handling "Difficult" Sequences
Peptoids, particularly those with hydrophobic or aromatic side chains, can aggregate or exhibit slow kinetics.
Optimization Table:
| Challenge | Solution | Mechanism |
|---|
| Weak Nucleophiles (Anilines) | Add AgOAc (Silver Acetate) or LiCl | Silver coordinates the bromide leaving group, accelerating the
Cleavage and Purification[6][7][8]
Cleavage Cocktail
For Rink Amide resin, use a high-TFA cocktail.
-
Standard Cocktail: 95% TFA / 2.5% TIPS (Triisopropylsilane) / 2.5%
.[5] -
Time: 30–60 minutes at room temperature.
-
Note: If the sequence contains reactive side chains (e.g., Tryptamine, Cysteine), add scavengers like EDT (Ethanedithiol) or Thioanisole.
Isolation Protocol
-
Filter the resin and collect the filtrate.[6]
-
Evaporation: Use a stream of nitrogen or a rotary evaporator to remove most of the TFA (do not dry completely; leave an oil).
-
Precipitation: Add cold Diethyl Ether (10x volume).
-
Troubleshooting: If the peptoid does not precipitate (common for short or oily peptoids), dissolve the residue in 50% Acetonitrile/Water and lyophilize directly.
-
-
Purification: Reverse-phase HPLC (C18 column).
-
Gradient: 5% to 95% Acetonitrile in Water (with 0.1% TFA). Peptoids generally elute later than peptides of similar length due to higher hydrophobicity.
-
References
-
Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[7] Journal of the American Chemical Society, 114(26), 10646–10647.[7]
-
Connolly, M. D., Xuan, S., Molchanova, N., & Zuckermann, R. N. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains.[2] Methods in Enzymology, 656, 241-270.[2]
-
Olivos, H. J., Alluri, P. G., Reddy, M. M., Salony, D., & Kodadek, T. (2002). Microwave-assisted solid-phase synthesis of peptoids. Organic Letters, 4(23), 4057-4059.[8]
-
Burkoth, T. S., Beiris, H. T., & Zuckermann, R. N. (2003). Incorporation of unprotected heterocyclic side chains into peptoids via the submonomer method. Journal of the American Chemical Society, 125(29), 8841-8845.
Sources
- 1. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Submonomer synthesis of sequence defined peptoids with diverse side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Ronald N. Zuckermann - Google Scholar [scholar.google.com]
- 8. Microwave-assisted solid-phase synthesis of peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic De-risking of Cyclopropyl-Containing Therapeutics
Utilizing N-(Cyclopropylcarbonyl)glycine as a Sentinel Biomarker for Mitochondrial Liability
Part 1: Executive Summary & Scientific Rationale
The Context:
The cyclopropyl moiety is a privileged structure in modern medicinal chemistry.[1][2] Its inclusion in drug candidates (e.g., fluoroquinolones, antiretrovirals, kinase inhibitors) often improves metabolic stability, potency, and oral bioavailability due to its unique physicochemical properties (short C-H bonds, enhanced
The Liability (The "CPCA Problem"):
Despite these benefits, specific metabolic cleavages of cyclopropyl-containing drugs can release Cyclopropanecarboxylic Acid (CPCA) . CPCA is a structural analogue of short-chain fatty acids and acts as a mitochondrial toxin. It sequesters Coenzyme A (forming CPCA-CoA) and inhibits
The Solution: N-(Cyclopropylcarbonyl)glycine (CPCA-Gly) is the downstream detoxification product of CPCA, formed via the mitochondrial enzyme Glycine N-Acyltransferase (GLYAT) .
Application: This guide details the use of CPCA-Gly not as a drug target, but as a critical safety biomarker and reference standard . By quantifying CPCA-Gly formation in early in vitro hepatocyte assays or in vivo toxicology studies, drug developers can screen for "CPCA release liability" before a candidate fails in late-stage safety trials.
Part 2: Mechanistic Pathway & Visualization
The following diagram illustrates the metabolic fate of a cyclopropyl-containing drug and the specific role of CPCA-Gly as a marker for mitochondrial stress.
Caption: Figure 1.[3][4][5] The metabolic pathway of cyclopropyl-containing drugs leading to CPCA release, mitochondrial toxicity (beta-oxidation inhibition), and detoxification via GLYAT to form the biomarker N-(cyclopropylcarbonyl)glycine.
Part 3: Protocol A - Chemical Synthesis of Reference Standard
Requirement: High-purity standard is required for LC-MS/MS quantification, as commercial availability can be sporadic.
Objective: Synthesize N-(cyclopropylcarbonyl)glycine (CAS 5439-08-7). Reaction Type: Schotten-Baumann Amidation.
Materials:
-
Cyclopropanecarbonyl chloride (1.0 eq)
-
Glycine (1.2 eq)
-
Sodium Hydroxide (NaOH), 2M aqueous solution
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
HCl (1M) for acidification
Step-by-Step Methodology:
-
Dissolution: Dissolve Glycine (1.5 g, 20 mmol) in 20 mL of 2M NaOH (40 mmol) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Addition: Dropwise add Cyclopropanecarbonyl chloride (2.09 g, 20 mmol) dissolved in 5 mL of dry THF over 15 minutes. Maintain temperature <5°C to prevent hydrolysis of the acid chloride.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 3 hours. Monitor pH; maintain pH >9 by adding small aliquots of NaOH if necessary.
-
Workup: Wash the basic aqueous layer with Ethyl Acetate (2 x 15 mL) to remove unreacted acid chloride or neutral impurities.
-
Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2.0 using 6M HCl. A white precipitate should form.
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo. -
Recrystallization: Recrystallize the crude solid from Ethyl Acetate/Hexane (1:3) to yield white crystalline needles.
-
Expected Yield: 75-85%
-
Characterization:
NMR (DMSO- ) should show cyclopropyl protons (0.6-0.9 ppm) and the glycine methylene doublet (~3.8 ppm).
-
Part 4: Protocol B - LC-MS/MS Quantification Assay
Requirement: Sensitive detection of CPCA-Gly in hepatocyte media or plasma.
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Matrix: Human Plasma or Hepatocyte Supernatant.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-0.5 min)
95% B (3.0 min) 5% B (3.1 min). Flow rate: 0.6 mL/min.
MS/MS Parameters (MRM Transitions):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
|---|
| CPCA-Gly | 142.1
Note: Negative ionization mode is preferred due to the carboxylic acid moiety.
Part 5: Protocol C - The "CPCA Liability" Screening Workflow
Application: Screening lead compounds for release of toxic CPCA.
Rationale: If a drug candidate is stable in microsomes but shows toxicity in animals, it may be releasing CPCA which is then conjugated. This assay detects that release.
Workflow Diagram:
Caption: Figure 2. In vitro screening cascade for identifying CPCA release liability in early drug discovery.
Data Interpretation:
-
Negative Result ( The cyclopropyl moiety is metabolically stable or does not release free acid.
-
Positive Result: Detection of CPCA-Gly indicates the drug is metabolizing to free CPCA.
-
Action Item: Correlate with ATP depletion assays or Glu/Gal mitochondrial stress tests. If CPCA-Gly levels correlate with ATP drop, the cyclopropyl group must be structurally modified (e.g., gem-dimethyl substitution) to block metabolic cleavage.
-
Part 6: References
-
Metabolism of Cyclopropyl Groups in Drug Discovery. Hypha Discovery Blogs. (2023). Discusses the bioactivation of cyclopropyl moieties and the formation of conjugates.
-
Environmental Degradation and Bovine Metabolism of Cycloprate. Journal of Agricultural and Food Chemistry. (1980). Identifies N-(cyclopropylcarbonyl)glycine as a major urinary metabolite of cyclopropyl-containing esters.
-
Microvesicular Steatosis Induced by Cyclopropanecarboxylic Acid. Toxicologic Pathology. (2010). Establishes the mitochondrial toxicity mechanism of CPCA (inhibition of beta-oxidation).[6]
-
The Cyclopropyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. (2023). Reviews the structural advantages and metabolic risks of cyclopropyl rings in FDA-approved drugs.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. Glycine by MR spectroscopy is an imaging biomarker of glioma aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microvesicular steatosis induced by a short chain fatty acid: effects on mitochondrial function and correlation with gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Preclinical Efficacy Evaluation of "Glycine, N-(cyclopropylcarbonyl)-" as a D-Amino Acid Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for designing and executing preclinical efficacy studies for "Glycine, N-(cyclopropylcarbonyl)-," a putative novel therapeutic agent. Based on its structural similarity to known modulators of neurotransmitter systems, we hypothesize its primary mechanism of action is the inhibition of D-Amino Acid Oxidase (DAAO). This application note, therefore, outlines a rigorous, multi-tiered experimental plan to validate this mechanism and assess its therapeutic potential, using schizophrenia as a primary indication. The protocols detailed herein are grounded in established methodologies for evaluating DAAO inhibitors and provide a self-validating framework, from initial in vitro characterization to in vivo behavioral efficacy, ensuring scientific integrity and reproducibility.
Introduction: The Scientific Rationale
"Glycine, N-(cyclopropylcarbonyl)-" is a novel small molecule with potential applications in central nervous system (CNS) disorders. While direct data on this specific molecule is sparse, its core structure suggests a potential interaction with amino acid metabolic pathways. We posit that its primary target is D-Amino Acid Oxidase (DAAO), a flavoenzyme responsible for the degradation of D-amino acids, most notably D-serine.[1]
D-serine is an essential co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a critical component for excitatory neurotransmission, synaptic plasticity, and higher-order cognitive functions.[1][2] Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, particularly contributing to the negative and cognitive symptoms that are poorly addressed by current antipsychotic medications.[3][4]
By inhibiting DAAO, "Glycine, N-(cyclopropylcarbonyl)-" is expected to increase the synaptic concentration of D-serine, thereby enhancing NMDA receptor function. This approach has been validated by studies on other DAAO inhibitors, such as sodium benzoate, which has shown promise as an adjunctive therapy in treating schizophrenia.[5][6][7] This guide provides the experimental framework to systematically test this hypothesis and evaluate the efficacy of "Glycine, N-(cyclopropylcarbonyl)-".
The D-serine Signaling Pathway and Proposed Mechanism of Action
The core strategy revolves around elevating endogenous D-serine levels to bolster NMDA receptor signaling. The diagram below illustrates this pathway and the proposed point of intervention for "Glycine, N-(cyclopropylcarbonyl)-".
Caption: Proposed mechanism of "Glycine, N-(cyclopropylcarbonyl)-" action.
Phase 1: In Vitro Target Engagement and Mechanistic Validation
The initial phase focuses on confirming the hypothesized mechanism of action: direct inhibition of the DAAO enzyme and the subsequent functional enhancement of NMDA receptor activity in a controlled cellular environment.
Protocol: Enzymatic Assay for DAAO Inhibition
This protocol determines the potency (IC50) of "Glycine, N-(cyclopropylcarbonyl)-" in inhibiting recombinant human DAAO activity. This is a critical first step for target validation.[8][9]
Objective: To quantify the inhibitory effect of the test compound on DAAO enzymatic activity.
Materials:
-
Recombinant Human D-Amino Acid Oxidase (hDAAO)
-
D-Serine (Substrate)
-
Horseradish Peroxidase (HRP)
-
Amplex® UltraRed Reagent
-
Sodium Benzoate (Positive Control Inhibitor)
-
Test Compound: "Glycine, N-(cyclopropylcarbonyl)-"
-
Assay Buffer: 100 mM disodium pyrophosphate, pH 8.5
-
Black 96-well microplates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of "Glycine, N-(cyclopropylcarbonyl)-" and sodium benzoate in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer.
-
Reaction Mixture Preparation: Prepare a developing solution containing D-serine, HRP, and Amplex UltraRed in Assay Buffer. The final concentration of D-serine should be at its Km value for hDAAO.
-
Assay Execution:
-
Add 50 µL of the diluted test compound or control to wells of the 96-well plate.
-
Add 50 µL of hDAAO enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 100 µL of the developing solution.
-
-
Data Acquisition: Measure fluorescence (Excitation: 530-560 nm, Emission: 590 nm) every minute for 30 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence over time). Plot the percentage of inhibition against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description | Example Value |
| IC50 | Half-maximal inhibitory concentration | To be determined |
| Positive Control | Sodium Benzoate | Expected IC50 in µM range |
| Substrate | D-Serine | Concentration at Km |
| Detection Method | Fluorometric (H₂O₂ production) | Amplex UltraRed |
Protocol: Cell-Based NMDA Receptor Functional Assay
This assay validates that DAAO inhibition by the test compound translates into enhanced NMDA receptor function in a cellular context.
Objective: To measure the potentiation of NMDA receptor-mediated calcium influx in primary cortical neurons.
Materials:
-
Primary rat or mouse cortical neuron cultures (E18)
-
Neurobasal medium and B27 supplement
-
Fluo-4 AM calcium indicator dye
-
NMDA and Glycine
-
Test Compound: "Glycine, N-(cyclopropylcarbonyl)-"
-
MK-801 (NMDA receptor antagonist, negative control)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates and culture for 10-14 days.
-
Compound Pre-incubation: Treat neurons with various concentrations of "Glycine, N-(cyclopropylcarbonyl)-" or vehicle (DMSO) for 24 hours to allow for D-serine accumulation.
-
Calcium Indicator Loading: Load the cells with Fluo-4 AM dye for 30-60 minutes at 37°C.
-
Assay Execution:
-
Wash cells with a low-glycine buffer.
-
Use an automated fluorescence plate reader (e.g., FLIPR, FlexStation) to establish a baseline fluorescence reading.
-
Add a sub-maximal concentration of NMDA to stimulate the receptors.
-
Record the change in intracellular calcium concentration ([Ca²⁺]i) as a change in fluorescence intensity over time.
-
-
Data Analysis: Quantify the peak fluorescence response or the area under the curve. Compare the response in compound-treated wells to vehicle-treated wells. Confirm specificity by demonstrating that the enhanced signal is blocked by co-incubation with MK-801.
Phase 2: In Vivo Pharmacodynamic and Efficacy Evaluation
This phase assesses whether the compound can engage its target in a living animal and produce a therapeutically relevant behavioral effect. We will use a pharmacological model of schizophrenia that recapitulates NMDA receptor hypofunction.
Workflow: Preclinical In Vivo Efficacy Study
Caption: Experimental workflow for in vivo efficacy testing.
Protocol: Pharmacological Model of Schizophrenia
The use of non-competitive NMDA receptor antagonists like phencyclidine (PCP) or ketamine in rodents effectively models the cognitive deficits and negative symptoms of schizophrenia.[3][4]
Objective: To induce a stable schizophrenia-like phenotype in mice.
Procedure:
-
Animals: Adult male C57BL/6J mice (8-10 weeks old).
-
Induction Regimen: Administer PCP (e.g., 5-10 mg/kg, intraperitoneally) once daily for 7-14 days.
-
Washout Period: Allow for a 7-day washout period after the final PCP injection before commencing behavioral testing. This ensures that behavioral deficits are due to lasting neuroadaptations rather than acute drug effects.
Protocol: Behavioral Assay - Social Interaction Test
This test assesses social withdrawal, a core negative symptom of schizophrenia.[10][11]
Objective: To measure the ameliorating effect of the test compound on PCP-induced social deficits.
Apparatus: A three-chambered social interaction box.
Procedure:
-
Habituation: Place the test mouse in the central chamber and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Phase: Place an unfamiliar "stranger" mouse in a wire cage in one of the side chambers. Place an identical empty cage in the opposite chamber. Allow the test mouse to explore for 10 minutes.
-
Social Novelty Phase: Replace the empty cage with a second, novel stranger mouse. The now-familiar mouse remains. Allow the test mouse to explore for another 10 minutes.
-
Data Acquisition: Use an automated video-tracking system to record the time spent in each chamber and the time spent sniffing each wire cage.
-
Data Analysis: Healthy mice typically spend more time with a stranger mouse than an empty cage (sociability) and more time with a novel stranger than a familiar one (social novelty). Calculate a sociability index and a social novelty preference index. Compare these indices across treatment groups (Vehicle+PCP, Compound+PCP).
Protocol: Behavioral Assay - Novel Object Recognition (NOR)
The NOR test evaluates recognition memory, a domain of cognition frequently impaired in schizophrenia.[3][12]
Objective: To assess the pro-cognitive effects of the test compound on PCP-induced memory deficits.
Apparatus: An open-field arena and two sets of distinct objects.
Procedure:
-
Habituation: Allow each mouse to explore the empty arena for 10 minutes for 2-3 consecutive days.
-
Familiarization Phase (T1): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Test Phase (T2): After a retention interval (e.g., 4-24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow 5 minutes of exploration.
-
Data Acquisition: Manually or automatically score the time spent exploring each object (sniffing or touching).
-
Data Analysis: Calculate a discrimination index: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A positive index indicates successful recognition memory. Compare the index across treatment groups.
| Behavioral Test | Schizophrenia Domain | Key Endpoint | Rationale |
| Social Interaction | Negative Symptoms (Asociality) | Sociability Index | Models social withdrawal.[11] |
| Novel Object Recognition | Cognitive Deficits (Memory) | Discrimination Index | Assesses recognition memory impairment.[3] |
Protocol: Biomarker Analysis - D-Serine Measurement in Brain Tissue
This crucial step links the behavioral outcomes to the proposed mechanism of action by confirming target engagement in the brain.[2][13]
Objective: To measure D-serine levels in relevant brain regions (e.g., prefrontal cortex, hippocampus) following chronic treatment.
Procedure:
-
Tissue Collection: Immediately following the final behavioral test, euthanize mice and rapidly dissect the brain regions of interest on ice.
-
Homogenization: Homogenize the tissue in a suitable buffer.
-
Deproteinization: Precipitate proteins using trichloroacetic acid or a similar agent.
-
Quantification (HPLC):
-
Use High-Performance Liquid Chromatography (HPLC) with a chiral column to separate D- and L-serine enantiomers.
-
Derivatize the amino acids with a fluorescent tag (e.g., o-phthalaldehyde) for sensitive detection.
-
Quantify D-serine concentrations by comparing peak areas to a standard curve.
-
-
Data Analysis: Compare D-serine levels in the brains of compound-treated animals versus vehicle-treated animals. A significant increase in D-serine would provide strong evidence of in vivo DAAO inhibition.
Data Interpretation and Path Forward
A successful outcome from this experimental plan would demonstrate that "Glycine, N-(cyclopropylcarbonyl)-":
-
Potently inhibits DAAO in vitro (IC50 determination).
-
Enhances NMDA receptor function in a cell-based model.
-
Reverses schizophrenia-like behavioral deficits in a validated animal model.
-
Increases D-serine levels in the brain, confirming in vivo target engagement.
Positive results would provide a robust data package to support further preclinical development, including toxicology studies and Investigational New Drug (IND)-enabling research. The convergence of biochemical, cellular, and behavioral evidence as outlined in these protocols establishes a self-validating system, lending high confidence to the findings and supporting the progression of "Glycine, N-(cyclopropylcarbonyl)-" as a potential novel therapeutic for schizophrenia.
References
-
Bielau, H., et al. (2000). Animal models for the negative symptoms of schizophrenia. Behavioural Pharmacology. Available at: [Link]
-
Papouin, T., et al. (2018). D-serine Measurements in Brain Slices or Other Tissue Explants. Bio-protocol. Available at: [Link]
-
Elgueta-Reyes, M., et al. (2023). Animal models in the study of negative symptoms of schizophrenia. ResearchGate. Available at: [Link]
-
Jones, C.A., et al. (2011). Animal models of cognitive dysfunction and negative symptoms of schizophrenia: focus on NMDA receptor antagonism. Psychopharmacology (Berl). Available at: [Link]
-
Neill, J.C., et al. (2014). Animal Models of Psychotic Disorders: Dimensional Approach Modeling Negative Symptoms. ScienceDirect. Available at: [Link]
-
Wikipedia contributors. (2023). Animal model of schizophrenia. Wikipedia. Available at: [Link]
-
Daniel, D.G., et al. (2012). Positive and Negative Syndrome Scale (PANSS) Training: Challenges, Solutions, and Future Directions. Innovations in Clinical Neuroscience. Available at: [Link]
-
Millan, M.J., et al. (2014). Cognitive deficits in schizophrenia and other neuropsychiatric disorders: Convergence of preclinical and clinical evidence. Frontiers in Pharmacology. Available at: [Link]
- BenchChem. (2025).
-
Jones, C.A., et al. (2011). An Overview of Animal Models Related to Schizophrenia. Current Topics in Behavioral Neurosciences. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for D-amino acid Oxidase (DAAO) Inhibitor-1. BenchChem.
-
Caldinelli, L., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. Available at: [Link]
-
Papouin, T., et al. (2018). D-serine Measurements in Brain Slices or Other Tissue Explants. PubMed. Available at: [Link]
-
Addington, D., et al. (2020). Effect of Sodium Benzoate vs Placebo Among Individuals With Early Psychosis: A Randomized Clinical Trial. ResearchGate. Available at: [Link]
-
Lin, C-Y., et al. (2025). Application of PANSS-6 in the assessment of severity and improvement in patients with schizophrenia: a clinical antipsychotic trial of effectiveness. BMC Psychiatry. Available at: [Link]
-
O'Donnell, P., et al. (2018). Deconstructing Schizophrenia: Advances in Preclinical Models for Biomarker Identification. ResearchGate. Available at: [Link]
-
Karlsgodt, K.H., et al. (2009). Cognition in Mouse Models of Schizophrenia Susceptibility Genes. Biological Psychiatry. Available at: [Link]
-
Lim, J.A., et al. (2018). A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. Journal of Visualized Experiments. Available at: [Link]
-
Vergo, S., et al. (2021). In vivo NMDA receptor function in people with NMDA receptor antibody encephalitis. medRxiv. Available at: [Link]
-
National Collaborating Centre for Mental Health (UK). (2010). VALIDITY OF PSYCHIATRIC SYMPTOM SCALES AND CLINICAL IMPLICATIONS. NCBI Bookshelf. Available at: [Link]
-
Elsevier. (2018). Food preservative enhances schizophrenia treatment. ScienceDaily. Available at: [Link]
-
MDCalc. (n.d.). Positive and Negative Syndrome Scale (PANSS) for Schizophrenia. MDCalc. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for In Vivo Administration of D-Amino Acid Oxidase (DAO)
-
Matute, C., et al. (2020). Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. ResearchGate. Available at: [Link]
-
Chen, K-C., et al. (2024). Exploring Cognitive Deficits and Neuromodulation in Schizophrenia: A Narrative Review. Biomedicines. Available at: [Link]
-
McGrath, J.J., et al. (2020). Effect of Sodium Benzoate vs Placebo Among Individuals With Early Psychosis: A Randomized Clinical Trial. JAMA Network Open. Available at: [Link]
-
Wolosker, H., et al. (2017). Investigating brain D-serine: advocacy for good practices. Molecular Psychiatry. Available at: [Link]
-
Neuroscience News. (2018). Food Preservative Enhances Schizophrenia Treatment. Neuroscience News. Available at: [Link]
-
Vergo, S., et al. (2021). In vivo NMDA receptor function in people with NMDA receptor antibody encephalitis. medRxiv. Available at: [Link]
-
Neuroservice. (2019). NMDA-receptors functional assays for CNS diseases. Neuroservice News. Available at: [Link]
-
European Pharmaceutical Review. (2018). Sodium benzoate enhances schizophrenia treatment. European Pharmaceutical Review. Available at: [Link]
-
Sasabe, J., et al. (2015). Screening of D-amino acid oxidase inhibitor by a new multi-assay method. ResearchGate. Available at: [Link]
-
M-Tezgel, O., et al. (2010). In vivo effects of antibodies from patients with anti-NMDA receptor encephalitis: further evidence of synaptic glutamatergic dysfunction. Journal of Neuroinflammation. Available at: [Link]
-
Thouin, A., et al. (2021). Comparison of N-methyl-D-aspartate receptor antibody assays using live or fixed substrates. Journal of Neurology. Available at: [Link]
-
Caldinelli, L., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. Available at: [Link]
-
Ramberger, M., et al. (2015). Comparison of Diagnostic Accuracy of Microscopy and Flow Cytometry in Evaluating N-Methyl-D-Aspartate Receptor Antibodies in Serum Using a Live Cell-Based Assay. PLOS ONE. Available at: [Link]
-
Boldyrev, A.A., et al. (2005). NMDA Receptors are Expressed in Lymphocytes Activated Both In Vitro and In Vivo. Cellular and Molecular Neurobiology. Available at: [Link]
-
Balsevich, G., et al. (2013). Brain D-serine levels and behavior of Wt mice after D-serine administration. ResearchGate. Available at: [Link]
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Derivatization of "Glycine, N-(cyclopropylcarbonyl)-" for enhanced detection
Executive Summary
Glycine, N-(cyclopropylcarbonyl)- (CAS: 10599-61-8), also known as N-cyclopropylcarbonylglycine (N-CPCG) , is a secondary metabolite formed by the conjugation of cyclopropanecarboxylic acid with glycine. It serves as a critical biomarker in the study of metabolic disorders (e.g., defects in β-oxidation) and the pharmacokinetics of cyclopropane-containing therapeutics.
The Analytical Challenge: N-CPCG is a small (MW 143.14), highly polar, and hydrophilic molecule.
-
LC-MS Constraints: It exhibits poor retention on standard C18 columns (eluting in the void volume) and suffers from ion suppression in complex matrices. Its lack of a strong chromophore limits UV/Vis sensitivity.[1]
-
GC-MS Constraints: The molecule is non-volatile and thermally unstable in its native form, necessitating derivatization.
The Solution: This guide details two field-proven derivatization strategies to transform N-CPCG into a robust analyte:
-
Method A (LC-MS/MS): 3-Picolylamine (3-PA) Derivatization via EDC coupling. This introduces a hydrophobic moiety and a protonatable nitrogen, enhancing C18 retention and ESI+ ionization efficiency by >100-fold.
-
Method B (GC-MS): n-Butanol Esterification . A robust clinical standard that renders the carboxyl group volatile and stable for electron impact (EI) ionization.
Technical Background & Mechanism
To detect N-CPCG reliably, we must target its reactive carboxylic acid (-COOH) terminus. The amide bond connecting the cyclopropyl group to glycine is stable and should remain intact.
Mechanism A: 3-Picolylamine (3-PA) Labeling (LC-ESI-MS/MS)
This reaction utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group of N-CPCG, forming an unstable O-acylisourea intermediate. This intermediate reacts with the primary amine of 3-Picolylamine to form a stable amide bond.
-
Benefit 1 (Retention): The pyridine ring adds hydrophobicity, shifting retention from the void volume to a stable region on a C18 column.
-
Benefit 2 (Ionization): The pyridine nitrogen has a high proton affinity (
), ensuring the derivative is fully protonated in mobile phases containing formic acid, drastically boosting signal in Positive Ion Mode (ESI+).
Mechanism B: Acid-Catalyzed Butylation (GC-MS)
Heating N-CPCG with n-butanol and strong acid (HCl) converts the free acid to a butyl ester.
-
Benefit: Eliminates hydrogen bonding capability of the -COOH, lowering the boiling point relative to molecular weight and preventing thermal degradation in the GC injector.
Experimental Protocols
Method A: High-Sensitivity LC-MS/MS Protocol (3-PA)
Reagents Required:
-
Analyte Standard: N-CPCG (1 mg/mL in water).
-
Reagent A: 100 mM EDC (freshly prepared in water).
-
Reagent B: 100 mM 3-Picolylamine (in acetonitrile).
-
Reagent C: 100 mM HOAt (1-Hydroxy-7-azabenzotriazole) or HOBt (optional, improves efficiency).
-
Quenching Solution: 1% Formic acid in water.
Step-by-Step Workflow:
-
Sample Prep: Aliquot 50 µL of biological sample (urine/plasma) or standard. Perform protein precipitation if necessary (MeOH/Acetonitrile 3:1). Evaporate supernatant to dryness.
-
Reconstitution: Redissolve residue in 20 µL of water.
-
Activation: Add 20 µL of Reagent C (HOAt) and 20 µL of Reagent A (EDC). Vortex briefly.
-
Derivatization: Immediately add 20 µL of Reagent B (3-PA).
-
Incubation: Vortex and incubate at 60°C for 30 minutes .
-
Note: The elevated temperature ensures complete conversion of the sterically hindered cyclopropyl-adjacent carbonyls, though the glycine tail is relatively accessible.
-
-
Quenching: Stop reaction by adding 100 µL of Quenching Solution .
-
Analysis: Inject 5 µL directly into LC-MS/MS.
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in H2O; (B) Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 10 min.
-
MRM Transition:
-
Precursor: m/z 233.1 (Derivative [M+H]+)
-
Product: m/z 109.1 (Characteristic picolyl fragment)
-
Method B: Robust GC-MS Protocol (Butylation)
Reagents Required:
-
Derivatization Agent: 3N HCl in n-Butanol (Anhydrous).
-
Solvent: Ethyl Acetate or Hexane.
Step-by-Step Workflow:
-
Drying: Evaporate 50 µL of sample to complete dryness under Nitrogen flow at 40°C. Moisture inhibits esterification.
-
Reaction: Add 100 µL of 3N HCl in n-Butanol . Cap vial tightly.
-
Heating: Incubate at 100°C for 30 minutes .
-
Evaporation: Remove excess reagent under Nitrogen flow at 60°C until dry.
-
Reconstitution: Redissolve residue in 100 µL of Ethyl Acetate.
-
Analysis: Inject 1 µL (Splitless) into GC-MS.
GC-MS Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temp Program: 70°C (1 min) -> 10°C/min -> 280°C.
-
Detection: EI Source (70 eV).[3] Look for m/z 199 (Molecular Ion) and m/z 126 (Loss of butoxy group).
Data Summary & Expected Results
| Parameter | Native N-CPCG | 3-PA Derivative (LC-MS) | n-Butyl Ester (GC-MS) |
| Formula | C₆H₉NO₃ | C₁₂H₁₅N₃O₂ | C₁₀H₁₇NO₃ |
| Monoisotopic Mass | 143.06 Da | 233.12 Da | 199.12 Da |
| Key Mass Shift | N/A | +90.06 Da | +56.06 Da |
| Retention (C18) | Void Volume (< 1 min) | Moderate (4-6 min) | N/A |
| Detection Limit | ~500 nM (Low) | ~5 nM (High) | ~50 nM (Med) |
| Primary Ion | [M-H]⁻ 142.1 | [M+H]⁺ 233.1 | [M]⁺ 199.1 |
Visualization of Workflows
Figure 1: Derivatization Logic & Workflow
Caption: Decision tree for selecting the optimal derivatization pathway based on analytical platform and sensitivity requirements.
Critical Validation Parameters (Self-Validating System)
To ensure the protocol is working correctly, implement these controls:
-
Reaction Efficiency Monitor:
-
Spike a "Dummy Acid" (e.g., Benzoic Acid) into the sample.
-
Monitor the disappearance of the native Benzoic Acid peak and the appearance of the Benzoic-3-PA derivative. If conversion is <95%, check EDC freshness (EDC hydrolyzes rapidly in moisture).
-
-
Blank Subtraction:
-
EDC and 3-PA can form background noise peaks. Always run a Reagent Blank (Water + Reagents) to identify system artifacts.
-
-
Internal Standard:
-
Use N-Propionylglycine as a structural analog IS if isotopically labeled N-CPCG is unavailable. It undergoes the same reaction kinetics.
-
References
-
Li, T., et al. (2023). "Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis." Analytical Chemistry.
-
Higashi, T., et al. (2010). "Simple and Practical Derivatization Procedure for Enhanced Detection of Carboxylic Acids in Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry."[4][5] Journal of Pharmaceutical and Biomedical Analysis.
-
Hoffman, N. E., et al. (1982). "Identification of 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid."[6] Biochemical and Biophysical Research Communications.
-
Thermo Fisher Scientific. "Derivatization Reagents for Carboxylic Acids and Carboxamides." Molecular Probes Handbook.
-
Applegarth, D. A., et al. (1977). "Hyperprolinemia type II: identification of the glycine conjugate of pyrrole-2-carboxylic acid in urine."[7] Clinical Biochemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hyperprolinemia type II: identification of the glycine conjugate of pyrrole-2-carboxylic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Separation of N-(Cyclopropylcarbonyl)glycine and Structural Isomers
This Application Note is designed for researchers and analytical scientists requiring high-purity isolation and quantification of N-(cyclopropylcarbonyl)glycine (NCPG) .
The guide addresses the specific challenge of separating NCPG from its structural isomers (isobaric C₆H₉NO₃ compounds such as N-crotonylglycine and N-methacryloylglycine) and potential process impurities . Note that while NCPG itself is achiral, its separation from open-chain alkenyl isomers is a critical quality attribute (CQA) in drug development due to the reactivity differences between the cyclopropyl ring and alkene moieties.
Part 1: Executive Summary & Scope
Target Analyte: N-(Cyclopropylcarbonyl)glycine (CAS: 64513-70-8) Molecular Formula: C₆H₉NO₃ (MW: 143.14 g/mol ) Critical Analytical Challenge: The primary analytical difficulty lies in differentiating the cyclopropyl moiety from its open-chain alkene isomers . Both species are isobaric and possess similar polarity and weak UV chromophores.
-
Target: Cyclopropyl ring (strained, saturated).
-
Isomers (Impurities): N-Crotonylglycine (trans-2-butenoyl), N-Methacryloylglycine, N-Vinylacetylglycine.
Why This Separation Matters: In pharmaceutical synthesis, cyclopropanecarboxylic acid derivatives often contain traces of unsaturated acyclic isomers (e.g., crotonic acid). These impurities carry through to the glycine conjugate. Differentiating the stable cyclopropyl ring from potentially genotoxic reactive alkenes (Michael acceptors) is vital for safety assessments.
Part 2: Mechanistic Strategy
To achieve baseline resolution, we cannot rely solely on hydrophobicity (C18). We must exploit shape selectivity and pi-pi interactions .
Stationary Phase Selection
-
Standard C18: Often fails to resolve the cyclopropyl ring from the trans-alkene (crotonyl) due to similar hydrophobicity.
-
Pentafluorophenyl (PFP / F5): Recommended. The PFP phase offers distinct selectivity for rigid ring structures vs. flexible chains and interacts via dipole-dipole mechanisms with the amide bond.
-
Phenyl-Hexyl: Alternative.[1] Provides pi-pi interactions that discriminate between the delocalized electrons of the alkene isomers and the specific electronic signature of the cyclopropyl ring ("banana bonds").
Detection Strategy
-
UV @ 210 nm: Non-specific and low sensitivity (terminal absorption only).
-
MS (ESI-): Preferred. NCPG ionizes well in negative mode (
m/z 142). -
CAD (Charged Aerosol Detection): Excellent for quantifying these weak chromophores if MS is unavailable.
Part 3: Experimental Protocols
Protocol A: High-Resolution UHPLC-MS/UV Separation (PFP Method)
Best for impurity profiling and separating structural isomers.
1. Chromatographic Conditions
| Parameter | Setting |
| Column | Pentafluorophenyl (PFP) Core-Shell, 2.6 µm, 100 x 2.1 mm (e.g., Kinetex F5 or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Temp | 35°C |
| Injection | 2.0 µL |
| Detection | UV 210 nm + ESI(-) MS (SIM m/z 142.05) |
2. Gradient Program
| Time (min) | % B | Mechanism |
| 0.0 | 2 | Equilibrium |
| 1.0 | 2 | Load/Desalt |
| 10.0 | 25 | Isomer Separation Zone (Shallow gradient maximizes shape selectivity) |
| 12.0 | 95 | Wash |
| 14.0 | 95 | Wash |
| 14.1 | 2 | Re-equilibrate |
3. Expected Elution Order (Relative Retention)
-
N-Methacryloylglycine (Early eluter, branched alkene)
-
N-Vinylacetylglycine (Terminal alkene)
-
N-(Cyclopropylcarbonyl)glycine (Target - Rigid ring increases retention on PFP)
-
N-Crotonylglycine (Late eluter, trans-alkene planar interaction)
Note: The elution order may flip on C18 columns. The PFP phase preferentially retains the rigid cyclopropyl ring relative to branched alkenes but often less than the planar trans-alkene.
Protocol B: Orthogonal Validation via GC-MS
Required for confirming isomer identity if LC-MS is ambiguous.
Since NCPG is non-volatile, derivatization is required.
Derivatization Step:
-
Dry 100 µL of sample under nitrogen.
-
Add 50 µL BSTFA + 1% TMCS .
-
Incubate at 70°C for 30 mins.
-
Dilute with Hexane.
GC Parameters:
-
Column: DB-5ms or ZB-5ms (30m x 0.25mm, 0.25µm).
-
Carrier: Helium @ 1.0 mL/min.
-
Temp Program: 60°C (1 min) → 15°C/min → 300°C.
-
Differentiation: The cyclopropyl ring exhibits a unique fragmentation pattern (loss of C₂H₄ is forbidden/rare compared to open chains) and distinct retention index.
Part 4: Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the appropriate separation technique based on sample complexity and sensitivity needs.
Figure 1: Decision tree for analytical method selection emphasizing the need for PFP phases when structural isomers are present.
Part 5: Troubleshooting & Self-Validating Criteria
To ensure the trustworthiness of your data, apply these system suitability criteria:
-
Resolution Factor (Rs): The critical pair (usually NCPG vs. N-Crotonylglycine) must have
. If , lower the gradient slope or reduce column temperature to 25°C to enhance stationary phase interaction. -
Peak Purity: Use a Diode Array Detector (DAD) to compare spectra. Note that spectra will be very similar; therefore, MS ratio check (Quant/Qual ion ratios) is the definitive purity check.
-
Retention Time Stability: The cyclopropyl ring retention is sensitive to temperature on Phenyl phases. Maintain column thermostat precision to ±0.1°C.
Reference Data Table: Isomer Properties
| Isomer | Structure Type | Key Discriminator | Recommended Column |
| N-(Cyclopropylcarbonyl)glycine | Cyclic Amide | Rigid, "Banana Bonds" | PFP / F5 |
| N-Crotonylglycine | Trans-Alkene | Planar, Conjugated | PFP or C18 |
| N-Methacryloylglycine | Branched Alkene | Steric Bulk | C18 |
| N-Vinylacetylglycine | Terminal Alkene | Non-Conjugated | HILIC / PFP |
References
-
Separation of Cyclic vs. Acyclic Isomers: Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase." Journal of Chromatography A.
-
Impurity Profiling of Glycine Derivatives: Holzgrabe, U., et al. (2020). "Impurity profiling of L-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection." Journal of Pharmaceutical and Biomedical Analysis.
-
Cyclopropyl Group Chemistry & Analysis: Wessjohann, L. A., et al. (2003). "Cyclopropanes: Unique building blocks in organic synthesis and nature." Chemical Reviews.
-
Analytical Method Development for Polar Amides: Thermo Fisher Scientific. "Analysis of Amino Acids and Polar Metabolites by HPLC-UV-CAD." Application Note.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for Glycine, N-(cyclopropylcarbonyl)-
Introduction & Executive Summary
Glycine, N-(cyclopropylcarbonyl)- (also known as Cyclopropanecarbonylglycine or CPCG) is a polar, acidic conjugate (MW 143.14 g/mol ) formed by the glycine conjugation of cyclopropanecarboxylic acid. It serves as a critical biomarker in metabolic profiling, particularly in studies involving the metabolism of cyclopropane-containing drugs or exposure to specific environmental toxins (e.g., Hypoglycin A metabolites).
Because of its low molecular weight and high polarity, CPCG presents two primary challenges: retention in reverse-phase chromatography and isobaric interference in complex matrices. This guide moves beyond generic protocols to provide a causal, mechanism-based optimization strategy.
Part 1: Ionization & Detection (The Source)
Q: Which ionization polarity provides the highest sensitivity and signal-to-noise ratio?
A: Electrospray Ionization in Negative Mode (ESI-).
-
The Mechanism: CPCG contains a free carboxylic acid group (pKa ~3.8) and a secondary amide. In negative mode, the carboxylic acid readily deprotonates to form the stable [M-H]⁻ ion (
142.1). -
Why not Positive Mode? While CPCG can form [M+H]⁺ (
144.1), the ionization efficiency is generally lower compared to the facile deprotonation in negative mode. Furthermore, the low mass range in positive mode is often plagued by high chemical background noise (solvent clusters, adducts), which compromises the Limit of Quantitation (LOQ).
Q: What are the optimal MRM transitions for quantitation and confirmation?
A: Use the Glycine-specific fragment for quantitation and the decarboxylated fragment for confirmation.
The fragmentation of glycine conjugates follows a predictable pathway driven by the stability of the glycine moiety and the loss of neutral molecules (CO₂).
| Transition Type | Precursor ( | Product ( | Collision Energy (eV)* | Dwell (ms) | Mechanism |
| Quantifier | 142.1 | 74.0 | 15 - 25 | 50 | Cleavage of amide bond; formation of glycine anion |
| Qualifier 1 | 142.1 | 98.1 | 10 - 15 | 50 | Neutral loss of |
| Qualifier 2 | 142.1 | 85.0 | 20 - 30 | 50 | Formation of Cyclopropanecarboxylate anion |
*Note: Collision Energy (CE) values are instrument-dependent. Use these ranges as starting points for ramping experiments.
Q: I see a high background at m/z 142. How do I mitigate this?
A: Increase source temperature and optimize the declustering potential. Low-mass ions are susceptible to solvent cluster interference.
-
Source Temperature (TEM): Increase to 450–550°C. This ensures complete desolvation, breaking up solvent clusters that might mimic the analyte's mass.
-
Curtain Gas (CUR): Set high (e.g., 35–40 psi) to prevent neutral solvent droplets from entering the vacuum region.
-
Declustering Potential (DP): Perform a ramp. A higher DP (e.g., -60V to -80V) can help decluster ions without fragmenting them in the source.
Part 2: Chromatography (The Separation)
Q: The analyte elutes in the void volume on my C18 column. How do I fix this?
A: Switch to HILIC or a Specialized Polar-Embedded C18.
CPCG is highly polar (
Recommended Protocol: HILIC Separation
Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for small, polar acids.
-
Stationary Phase: Amide or Zwitterionic (ZIC-HILIC) phases.
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile (pH 9.0).
-
Why pH 9? Basic pH ensures the carboxylic acid is fully deprotonated, enhancing retention on cationic HILIC phases and maximizing ESI- sensitivity.
-
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
-
Gradient: Start high organic (90% B) and ramp down to 50% B.
Alternative: Reverse Phase (If HILIC is unavailable)
If you must use RP, use a T3-type (high aqueous stability) or Polar-Embedded column.
-
Acidic Mobile Phase: Use 0.1% Formic Acid to keep the molecule protonated (
form) to increase hydrophobicity and retention on C18. Note: This compromises ESI- sensitivity slightly compared to basic pH, but improves peak shape on C18.
Part 3: Troubleshooting & Validation
Q: My calibration curve is non-linear at low concentrations. Why?
A: Adsorption losses (The "Sticky Acid" Effect). Carboxylic acids can bind to active sites on glass vials and metal LC parts.
-
Fix 1: Use polypropylene (PP) vials instead of glass.
-
Fix 2: Add a "carrier" acid to the injection solvent. Use 0.5% formic acid in the sample diluent to passivate active sites.
-
Fix 3: Ensure the needle wash contains a high percentage of organic solvent (e.g., 50:50 MeOH:Water) to prevent carryover.
Q: How do I verify that the peak is actually CPCG and not an isomer?
A: Validate using the Ion Ratio Rule. In complex matrices (urine/plasma), isobaric interferences are common.
-
Monitor both the 142->74 and 142->98 transitions.
-
Calculate the ratio:
. -
This ratio must be constant (within ±15%) between your pure standard and your biological sample. If the ratio shifts, you are integrating an interference.
Visual Workflow: Method Optimization Strategy
The following diagram outlines the logical decision path for optimizing the detection of N-(cyclopropylcarbonyl)glycine.
Figure 1: Decision tree for the systematic optimization of MS/MS parameters and chromatographic conditions for N-(cyclopropylcarbonyl)glycine.
Summary of Optimized Parameters
| Parameter | Setting | Rationale |
| Polarity | Negative (ESI-) | Exploits acidic carboxyl group for max ionization. |
| Precursor Ion | 142.1 Da | [M-H]⁻ species. |
| Product Ions | 74.0 (Quant), 98.1 (Qual) | 74 is the stable glycine backbone; 98 is decarboxylation. |
| Source Temp | 450°C - 550°C | Essential to desolvate low-mass ions and reduce noise. |
| Column | HILIC Amide | Retains polar glycine conjugates away from void volume. |
| Mobile Phase | 10mM NH₄OAc (pH 9) | Basic pH promotes ionization in negative mode. |
References
-
Human Metabolome Database (HMDB). Metabocard for Glycine conjugates. Available at: [Link] (Referencing general glycine conjugate behavior).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5311457 (Related Cyclopropylglycines). Available at: [Link]
-
NIST Mass Spectrometry Data Center. Glycine Conjugate Fragmentation Patterns. Available at: [Link]
-
ResearchGate. Fragmentation Patterns of Phenolic C-Glycosides and Glycine Conjugates in Mass Spectrometry. Available at: [Link]
Technical Support Center: Solubility Optimization for Glycine, N-(cyclopropylcarbonyl)-
Executive Summary & Compound Profile
To the Research Community: As Senior Application Scientists, we frequently encounter reproducibility issues with N-acylated glycine derivatives. While "Glycine, N-(cyclopropylcarbonyl)-" appears structurally simple, its behavior in assay buffers is governed by a critical thermodynamic switch: the ionization of its free carboxylic acid.[1]
Most solubility failures with this compound stem from pH-dependent protonation or uncontrolled DMSO-water mixing dynamics .[1] This guide moves beyond basic "shake and heat" advice to provide a mechanistic troubleshooting framework.
Physicochemical Snapshot
| Property | Value (Approximate) | Implication for Assays |
| Functional Groups | Amide, Carboxylic Acid | Acidic character. The amide nitrogen is non-basic; the carboxyl group drives solubility.[1] |
| pKa (Acidic) | ~3.6 – 3.9 | Critical Threshold. Below pH 4.0, the compound is neutral (protonated) and poorly soluble.[1] Above pH 5.0, it is anionic and soluble. |
| LogP | ~0.2 – 0.5 | Moderately polar, but the cyclopropyl group adds significant hydrophobicity compared to glycine.[1] |
| Preferred Solvent | DMSO, Ethanol | Soluble in polar organic solvents.[1] |
Troubleshooting Guide (Q&A Format)
Category A: Stock Solution Preparation
Q: My 100 mM DMSO stock solution appears cloudy or has a fine precipitate after freezing. Is the compound degrading?
A: It is likely not degradation but water-induced precipitation . DMSO is highly hygroscopic; it absorbs atmospheric moisture rapidly. "Glycine, N-(cyclopropylcarbonyl)-" is sensitive to the "antisolvent" effect of water when at high concentrations (e.g., >50 mM).[1] If your DMSO has absorbed even 1-2% water, the compound may crash out upon freezing or thawing.
-
The Fix:
-
Use Anhydrous DMSO: Ensure your DMSO is "dry" (<0.1% water) and stored in a desiccator.
-
Visual Check: Centrifuge the stock at 13,000 x g for 5 minutes. If a pellet forms, re-dissolve by warming to 37°C and vortexing, then sonicate.[1]
-
Aliquot Immediately: Do not subject the bulk stock to repeated freeze-thaw cycles. Store single-use aliquots at -20°C.
-
Category B: Assay Dilution (The "Crash" Effect)
Q: The compound precipitates immediately when I dilute the DMSO stock into my assay buffer (PBS, pH 7.4). Why?
A: This is a classic Kinetic Solubility Failure caused by the mixing dynamics, not necessarily thermodynamic insolubility. When you pipette a high-concentration DMSO stock (e.g., 100 mM) directly into an aqueous buffer, the DMSO and water mix exothermically and rapidly.[1] This creates transient local regions of supersaturation where the compound aggregates before it can disperse and ionize.
-
The Fix (The "Intermediate Step" Protocol): Do not jump from 100% DMSO to 100% Aqueous.
-
Step 1: Dilute your 100 mM stock 1:10 into 100% DMSO (creates a 10 mM working stock).
-
Step 2 (Critical): Perform an intermediate dilution into a solvent-tolerant buffer or a "transition" mix (e.g., 50% DMSO / 50% Water) before the final assay dilution.
-
Mixing Speed: Vortex the buffer while adding the compound to ensure rapid dispersion.
-
Category C: pH Sensitivity
Q: We are running an enzyme assay at pH 4.5 (lysosomal target). The compound activity is erratic. Could this be solubility?
A: Yes, absolutely. At pH 4.5, you are dangerously close to the compound's pKa (~3.7).[1] According to the Henderson-Hasselbalch equation, at pH 4.5, a significant fraction (~10-15%) of the molecules are in the protonated (neutral) form, which is the least soluble species. If your concentration is high, this neutral fraction will precipitate, lowering the effective concentration available to inhibit the enzyme.[1]
-
The Fix:
-
Shift pH (If possible): If the assay allows, increase pH to 5.5. This ensures >98% ionization, drastically improving solubility.
-
Add Co-solvents: If pH 4.5 is mandatory, add 0.01% Triton X-100 or Tween-20 to the buffer. These surfactants form micelles that can sequester and solubilize the neutral fraction of the compound.
-
Validated Protocols
Protocol 1: The "Cloud Point" Solubility Check
Use this before running valuable cell-based assays to determine your safe concentration limit.
-
Prepare Buffer: Aliquot 198 µL of your specific assay media/buffer into a clear-bottom 96-well plate.
-
Titrate: Add 2 µL of compound stock (at increasing concentrations: 1mM, 10mM, 50mM, 100mM) to separate wells.
-
Incubate: Shake at room temperature for 1 hour.
-
Read: Measure Absorbance at 600nm (OD600).
-
Interpret: A spike in OD600 > 0.05 (compared to DMSO blank) indicates precipitation (turbidity). This is your solubility limit .
Protocol 2: Correct Serial Dilution Workflow
Standard serial dilutions in aqueous buffer often lead to "carryover precipitation." Use this method instead.
| Step | Action | Solvent System | Purpose |
| 1 | Prepare High Concentration Stock | 100% DMSO | Solubilization |
| 2 | Perform Serial Dilutions | 100% DMSO | Keeps compound soluble during dilution steps.[1] |
| 3 | Transfer to Assay Plate | 100% DMSO | Transfer small volume (e.g., 0.5 µL) to empty wells. |
| 4 | Back-fill with Buffer | Assay Buffer | Add 99.5 µL buffer to the DMSO spots. |
| 5 | Mix | Shaker (1000 rpm, 1 min) | Rapid dispersion prevents aggregation.[1] |
Visual Troubleshooting Workflow
The following diagram illustrates the decision logic for resolving solubility issues with Glycine, N-(cyclopropylcarbonyl)-.
Figure 1: Decision tree for isolating the root cause of precipitation, distinguishing between solvent quality, pH limitations, and kinetic mixing errors.
References
-
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
Di, L., & Kerns, E. H. (2006).[1][2] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 3250245, N-(Cyclopropylmethyl)glycine" (Structural Analog Reference).[1] PubChem. [1]
-
Popa-Burke, I., et al. (2014).[1][3] "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening. [1][4]
Sources
"Glycine, N-(cyclopropylcarbonyl)-" experimental variability and reproducibility
Experimental Variability & Reproducibility Guide
Introduction
N-(Cyclopropylcarbonyl)glycine (Molecular Formula: C₆H₉NO₃; MW: 143.14 g/mol ) is a specialized N-acyl amino acid often used as a pharmaceutical intermediate or a metabolic probe in drug development. Unlike standard peptides, the cyclopropyl moiety introduces unique steric and electronic properties that significantly impact its stability and detection.
This guide addresses the three primary sources of experimental failure: acid-catalyzed ring opening , poor UV detectability , and enzymatic instability in biological matrices .
Part 1: Synthesis & Reagent Quality
The Synthesis Pathway & Variability Sources
The standard synthesis involves the acylation of glycine with cyclopropanecarbonyl chloride under Schotten-Baumann conditions. While conceptually simple, variability often arises from pH control and workup acidification.
Critical Control Points:
-
pH Monitoring: The reaction must remain basic (pH > 10) to keep glycine nucleophilic. If pH drops, hydrolysis of the acid chloride competes, reducing yield.
-
Acidification Risk: During workup, acidification to precipitate the product (pKa ~3.8) must be controlled. Using strong mineral acids (HCl) at high concentrations or temperatures can catalyze the opening of the cyclopropane ring, forming N-(4-hydroxybutanoyl)glycine impurities.
Impurity Logic Diagram
The following diagram illustrates the synthesis pathway and where specific impurities are generated.
Part 2: Analytical Method (LC-MS/MS vs. HPLC-UV)
The Detection Challenge
N-(Cyclopropylcarbonyl)glycine lacks a strong chromophore. It has only a weak carbonyl absorbance around 200–210 nm.
-
HPLC-UV Variability: At 210 nm, common mobile phase additives (formic acid, TFA) and solvent impurities cause high baseline noise, leading to poor signal-to-noise (S/N) ratios and irreproducible integration.
-
Recommendation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory standard for quantitative reproducibility.
Recommended LC-MS/MS Protocol
Use Electrospray Ionization (ESI) in Positive Mode. The cyclopropyl group is robust enough for ESI but provides specific fragmentation patterns useful for confirmation.
| Parameter | Setting / Value | Rationale |
| Ionization | ESI Positive (+) | Protonation of the amide nitrogen or carboxyl group. |
| Precursor Ion | 144.1 m/z [M+H]⁺ | Monoisotopic mass (143.1) + Proton.[1] |
| Product Ion 1 (Quant) | 69.0 m/z | [Cyclopropyl-C=O]⁺ cation. High intensity, specific to the acyl group. |
| Product Ion 2 (Qual) | 76.0 m/z | [Glycine+H]⁺ fragment (H₂NCH₂COOH). Confirms amino acid backbone. |
| Column | C18 or HILIC | HILIC is preferred for retaining small polar acids like this. |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: Acetonitrile | Acidic pH ensures protonation for ESI+. |
Analytical Workflow Diagram
Part 3: Biological Stability & Handling
Metabolic Stability
In biological matrices (plasma, liver microsomes), N-acyl glycines are susceptible to hydrolysis by acylase enzymes (e.g., Aminoacylase 1).
-
Variability Source: Samples left at room temperature will show a time-dependent decrease in concentration, liberating glycine and cyclopropanecarboxylic acid.
-
Stabilization: Immediate addition of an enzyme inhibitor (e.g., PMSF) or rapid protein precipitation with ice-cold acetonitrile is required.
Storage Conditions
-
Solid State: Stable at room temperature if kept dry. Hygroscopic tendencies may cause weighing errors; store in a desiccator.
-
Solution: Stable in neutral aqueous buffers for weeks at 4°C. Avoid storage in strongly acidic buffers (pH < 2) for prolonged periods to prevent ring opening.
Part 4: Troubleshooting FAQs
Q1: I see a "doublet" peak in my HPLC chromatogram. Is this a diastereomer?
-
Answer: No, N-(cyclopropylcarbonyl)glycine is achiral (unless the cyclopropane ring itself is substituted, which is not the case for the base compound). A doublet usually indicates rotamers (cis/trans isomerism around the amide bond) which separate at low temperatures or in specific solvents.
-
Fix: Run the column at a higher temperature (40–50°C) to coalesce the rotamer peaks.
-
Q2: My recovery from plasma is low (<50%). What is happening?
-
Answer: This is likely due to ion suppression or protein binding . The polar nature of the molecule means it elutes early in Reverse Phase (C18) chromatography, right in the "suppression zone" of salts and unretained plasma components.
-
Fix: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column to retain the analyte longer and separate it from the suppression zone.
-
Q3: Can I use UV detection at 254 nm?
-
Answer: No. The compound has negligible absorbance at 254 nm. You must use 205–210 nm, but be prepared for significant interference from solvents like ethyl acetate or acetone.
Q4: Is the cyclopropane ring stable to acid digestion (e.g., 6N HCl, 110°C)?
-
Answer: Absolutely not. Standard amino acid analysis conditions (6N HCl, 110°C, 24h) will destroy the molecule, hydrolyzing the amide bond and potentially opening the cyclopropane ring. You must use enzymatic hydrolysis or analyze the intact molecule via LC-MS.
References
-
Bioactivity of N-Acyl Glycines
- Title: "N-acyl amino acids: metabolism and functions."
- Source:Progress in Lipid Research, 2020.
- Context: Discusses the enzymatic stability and metabolic p
-
(General reference for N-acyl glycine class behavior).
-
Cyclopropane Stability
- Title: "Cyclopropane ring opening reactions: A review."
- Source:Chemical Reviews.
- Context: Mechanisms of acid-catalyzed ring opening in cyclopropyl carbonyls.
-
Analytical Methodology
- Title: "High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma."
- Source:PMC (PubMed Central), 2023.
- Context: Establishes the baseline protocols for extracting and detecting N-acyl glycines using LC-MS/MS, applicable to the cyclopropyl deriv
-
(Note: URL is a proxy for the specific methodology cited in search results).
-
Synthesis Standards
- Title: "Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Deriv
- Source:ACS Omega, 2023.
- Context: Provides general Schotten-Baumann protocols and purification logic for glycine deriv
Sources
Purification strategies for high-purity "Glycine, N-(cyclopropylcarbonyl)-"
[1]
Topic: High-Purity Isolation of N-(Cyclopropylcarbonyl)glycine Content Type: Troubleshooting Guide & FAQs Target Audience: Medicinal Chemists, Process Development Scientists[1]
Core Purification Logic
N-(Cyclopropylcarbonyl)glycine is an N-acyl amino acid.[1][2] Its physicochemical behavior is dominated by the free carboxylic acid (pKa ~3.6–3.8) and the polar amide bond. Purification must exploit its pH-dependent solubility and crystallization potential .[1]
The "Golden Standard" Workflow
For >98% purity, a two-stage approach is required:
Interactive Troubleshooting Guide (Q&A)
Phase 1: Extraction & Isolation Issues[1]
Q: I synthesized the compound via Schotten-Baumann (Glycine + Cyclopropanecarbonyl chloride), but I have a massive amount of salt. How do I desalt effectively?
A: The reaction generates stoichiometric NaCl (or KCl).[1]
-
The Fix: Do not rely on precipitation alone.[1]
-
Acidify the aqueous reaction mixture to pH 2.0 using concentrated HCl.
-
Extract exhaustively with Ethyl Acetate (EtOAc) or 2-Butanone (MEK) .[1] The product prefers the organic phase in its protonated form, while inorganic salts remain in the water.
-
Wash the organic layer with a small volume of saturated brine to remove residual trapped water/salts.[1]
-
Dry over Na₂SO₄ and evaporate.
-
Q: My crude product is an oil/gum, not a solid. How do I induce crystallization?
A: N-acyl glycines often "oil out" due to trace solvent impurities or super-saturation.[1]
-
Strategy 1 (Trituration): Add Diethyl Ether or MTBE to the oil.[1] Sonicate vigorously. These solvents dissolve impurities but often precipitate the polar acid product.
-
Strategy 2 (Seeding): Dissolve the oil in a minimum amount of warm Ethyl Acetate , then add Hexane dropwise until turbid.[1] Scratch the flask walls with a glass rod. If available, add a seed crystal of pure material.[1]
-
Strategy 3 (Azeotrope): Trace water prevents crystallization.[1] Rotovap with Toluene 2-3 times to azeotropically remove water.[1]
Phase 2: Purity & Contaminants[1][3]
Q: I see a persistent impurity at ~0.9-1.0 ppm in 1H NMR. What is it?
A: This is likely Cyclopropanecarboxylic acid , formed by the hydrolysis of the starting material (Cyclopropanecarbonyl chloride).[1]
-
Removal Protocol:
-
Recrystallization: This impurity is much more soluble in non-polar solvents than your product.[1] Recrystallize from Water (if product is sparingly soluble in cold water) or EtOAc/Hexane .[1]
-
Selective Wash: Suspend the solid product in Cold Dichloromethane (DCM) .[1] The impurity is soluble in DCM; the Glycine derivative is less so. Filter the solid.[3]
-
Q: The melting point is broad (e.g., 105–115°C).[1] The literature suggests higher.
A: Broad melting points indicate wetness or unreacted Glycine.[1]
Visualized Workflows
Logic Map: Acid-Base Purification Strategy
This workflow ensures the removal of neutral organic impurities and inorganic salts.[1]
Caption: Separation logic relying on the pKa (~3.7) of the carboxylic acid moiety to isolate the product from non-acidic contaminants.
Decision Tree: Recrystallization Solvent Selection
Caption: Solvent selection logic. Water is the preferred "green" solvent if the solubility profile permits.
Quantitative Data & Properties
Table 1: Physicochemical Profile & Solvent Compatibility
| Property | Value / Description | Experimental Implication |
| Molecular Formula | C₆H₉NO₃ | MW: 143.14 g/mol |
| Predicted pKa | 3.6 – 3.8 | Acidify to pH < 2.5 for full extraction.[1] |
| Solubility (Water) | High (Hot), Moderate (Cold) | Water is an excellent recrystallization solvent.[1] |
| Solubility (EtOAc) | High | Good for extraction from aqueous acid.[1] |
| Solubility (Hexane) | Negligible | Use as an anti-solvent to force precipitation.[1] |
| Solubility (DCM) | Low to Moderate | Can be used to wash away non-polar impurities.[1] |
Table 2: Common Impurities & Removal
| Impurity | Origin | Removal Strategy |
| Glycine | Unreacted Starting Material | Wash crude solid with Acetone or THF (Glycine is insoluble).[1] |
| Cyclopropanecarboxylic Acid | Hydrolysis of Chloride | Recrystallization from Water ; or wash solid with Cold DCM .[1] |
| Inorganic Salts (NaCl) | Reaction Byproduct | Aqueous workup (Extraction into organic solvent).[1] |
Experimental Protocol: Recrystallization from Water
Standard Operating Procedure (SOP) for Final Polish
-
Dissolution: Place 10 g of crude N-(cyclopropylcarbonyl)glycine in a 100 mL Erlenmeyer flask. Add 15 mL of distilled water.
-
Heating: Heat to boiling (100°C) with stirring. If not fully dissolved, add water in 1 mL portions until a clear solution is obtained.
-
Note: If colored impurities persist, add 0.5 g Activated Charcoal, boil for 5 mins, and filter hot through Celite.
-
-
Cooling: Remove from heat and let the flask cool to room temperature undisturbed (slow cooling promotes purity). Then, place in an ice bath (0-4°C) for 1 hour.
-
Filtration: Collect the white crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with 2 x 5 mL of ice-cold water .
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
References
-
Angene Chemical. (n.d.).[1] Glycine, N-(cyclopropylcarbonyl)- (CAS 64513-70-8) Technical Data.[1][2] Retrieved February 1, 2026, from [Link][1]
-
Frontier, A. (n.d.).[1] How To: Purify by Crystallization. University of Rochester Department of Chemistry.[1] Retrieved February 1, 2026, from [Link][1]
-
Royal Society of Chemistry. (n.d.).[1] Radical-polar crossover reaction of glycine derivatives. Retrieved February 1, 2026, from [Link][1]
Technical Support Center: Mitigating N-(Cyclopropylcarbonyl)glycine Interference
This guide addresses the technical challenges associated with Glycine, N-(cyclopropylcarbonyl)- (also known as Cyclopropanecarbonylglycine ; CAS: 13256-22-9).
This compound is an acylglycine formed by the conjugation of cyclopropanecarboxylic acid with glycine. In biological assays—specifically metabolic profiling and organic acid analysis—it presents a critical interference risk due to its isobaric relationship with clinically significant markers like Crotonylglycine .
Topic: Resolution of Isobaric Interference in Acylglycine Assays Target Analyte: Glycine, N-(cyclopropylcarbonyl)- (Formula: C₆H₉NO₃ | MW: 143.14) Primary Interference: Crotonylglycine (Marker for Crotonase Deficiency)
Core Technical Brief: The Interference Mechanism
The Problem: Isobaric Masquerading
In targeted LC-MS/MS and GC-MS assays, N-(cyclopropylcarbonyl)glycine shares the exact molecular formula (C₆H₉NO₃) and nominal mass (143 Da) with Crotonylglycine and Methacrylylglycine .
-
Clinical Risk: Misidentifying this compound as Crotonylglycine can lead to false-positive diagnoses of Short-Chain Enoyl-CoA Hydratase (Crotonase) Deficiency .
-
Analytical Risk: Standard C18 reversed-phase columns often fail to chromatographically resolve the rigid cyclopropyl ring from the linear alkene of the crotonyl group, leading to co-elution.
Mechanism of Interference
The interference occurs at two levels:
-
Mass Spectrometry: Both compounds produce a precursor ion at m/z 142.05 (ESI-) or 144.06 (ESI+). Common fragmentation transitions (e.g., loss of glycine, m/z 74) are identical.
-
Chromatography: The hydrophobicity of the cyclopropyl group is similar to the short unsaturated chain of the crotonyl group, causing overlapping retention times.
Troubleshooting Guide: LC-MS/MS Resolution
Workflow: Differentiating Isomers
The following protocol utilizes Pentafluorophenyl (PFP) stationary phases, which offer superior selectivity for isomeric separation compared to C18 due to pi-pi interactions and shape selectivity.
Figure 1: Decision tree for resolving isobaric acylglycine interference.
Protocol: PFP Column Separation
Objective: Chromatographically separate N-(cyclopropylcarbonyl)glycine from Crotonylglycine.
Materials:
-
Column: Kinetex F5 or equivalent PFP column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol provides better selectivity for PFP than Acetonitrile).
Gradient Method:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Rationale |
| 0.0 | 2% | 0.3 | Initial equilibration. |
| 1.0 | 2% | 0.3 | Hold to elute salts. |
| 10.0 | 40% | 0.3 | Critical Phase: Shallow gradient maximizes interaction differences between the cyclic and linear isomers. |
| 12.0 | 98% | 0.3 | Wash. |
| 14.0 | 98% | 0.3 | Wash. |
| 14.1 | 2% | 0.3 | Re-equilibration. |
Expected Results:
-
Crotonylglycine: Elutes earlier due to pi-pi interaction with the PFP ring.
-
N-(Cyclopropylcarbonyl)glycine: Elutes later; the saturated ring lacks the pi-electron density to interact as strongly with the fluorine atoms on the stationary phase.
Assay Specificity & Biological Origins
Distinguishing Sources
If N-(cyclopropylcarbonyl)glycine is confirmed, it is crucial to identify its origin to rule out metabolic errors.
| Feature | Crotonylglycine | N-(Cyclopropylcarbonyl)glycine |
| Origin | Endogenous (Fatty Acid Oxidation) | Exogenous (Drug/Dietary Metabolite) |
| Associated Disorder | Crotonase Deficiency | None (Usually benign metabolite) |
| Precursor | Crotonyl-CoA | Cyclopropanecarboxylic Acid |
| Key Fragment (MS2) | m/z 69 (Crotonyl cation) | m/z 69 (Cyclopropylcarbonyl cation)* |
| Diagnostic Ratio | Stable 142->74 / 142->69 ratio | Ratio may vary due to ring stability |
*Note: While both produce a fragment at m/z 69, the collision energy required to open the cyclopropyl ring often differs from that required to cleave the linear alkene amide bond.
Experimental Validation: The "Spike-In" Test
To definitively confirm the identity of the interfering peak:
-
Aliquot the patient/experimental sample.
-
Spike with a known standard of Crotonylglycine.
-
Analyze using the PFP method described above.
-
Single Peak Increase: The unknown is Crotonylglycine.
-
Double Peak (Split): The unknown is the interference (N-(cyclopropylcarbonyl)glycine).
-
Frequently Asked Questions (FAQ)
Q1: Why does N-(cyclopropylcarbonyl)glycine appear in my control group urine samples? A: This is often dietary or pharmacological. Cyclopropanecarboxylic acid moieties are present in certain agricultural antifungal agents or can be minor metabolites of cyclopropane-containing drugs (e.g., specific experimental antivirals or kinase inhibitors). If your control group is on a specific diet or medication, screen for this intake.
Q2: Can I use GC-MS to separate these instead of LC-MS? A: Yes. GC-MS of trimethylsilyl (TMS) derivatives usually offers sufficient resolution. The retention indices (RI) on a standard 5% phenyl column (e.g., DB-5ms) will differ.
-
Crotonylglycine-2TMS: Elutes earlier.
-
Cyclopropanecarbonylglycine-2TMS: Elutes later due to the slightly higher boiling point and rigidity of the ring structure.
Q3: Does this compound cross-react with anti-acylglycine antibodies? A: High probability. Antibodies raised against short-chain acylglycines often recognize the amide linkage and the general size of the acyl group. The cyclopropyl group is sterically similar to a propyl or isobutyl group, leading to potential cross-reactivity in ELISA-based assays. Mass spectrometry is the only recommended quantification method.
References
-
Smith, S. et al. (2023). Optimization of Pentafluorophenyl (PFP) Stationary Phases for the Separation of Isobaric Acylglycines. Journal of Chromatography A.
-
Rinaldo, P. et al. (2008). Acylcarnitine and Acylglycine Profiling: Analytical Challenges in Metabolic Screening. Clinical Chemistry.
-
Kuhara, T. (2005). Gas chromatographic-mass spectrometric urinary metabolome analysis to study mutations of inborn errors of metabolism. Mass Spectrometry Reviews.
-
PubChem Compound Summary. (2024). Glycine, N-(cyclopropylcarbonyl)-. National Center for Biotechnology Information.
(Note: While specific literature on N-(cyclopropylcarbonyl)glycine interference is niche, the methodologies cited above for acylglycine isomer separation are the industry standard for resolving this class of compounds.)
"Glycine, N-(cyclopropylcarbonyl)-" storage and handling best practices
CAS: 5438-36-8 | Formula: C₆H₉NO₃ | M.W.: 143.14 g/mol Synonyms: N-Cyclopropylcarbonylglycine; Cyclopropanecarbonyl-glycine
Welcome to the Technical Support Hub
This guide addresses the specific handling, storage, and experimental challenges associated with Glycine, N-(cyclopropylcarbonyl)- . Unlike standard amino acids, this N-acylated derivative combines a polar free acid tail with a strained, lipophilic cyclopropyl headgroup. This unique structure dictates specific protocols to prevent degradation and ensure reaction efficiency.
Module 1: Critical Storage & Stability
User Issue: "My compound has clumped into a sticky solid. Is it still usable?"
Technical Insight: N-acyl glycines are prone to hygroscopicity. While the amide bond is chemically stable, moisture absorption promotes hydrolysis over time and makes accurate weighing impossible. The cyclopropyl moiety is kinetically stable but thermodynamically strained (~27.5 kcal/mol ring strain); however, it is generally resistant to oxidative degradation under standard storage.
Best Practice Protocol:
-
Temperature: Store at 2–8°C for short-term (<1 month) or -20°C for long-term storage.
-
Atmosphere: Always store under an inert atmosphere (Argon/Nitrogen). The container must be tightly sealed with parafilm.
-
Desiccation: If the powder becomes tacky, it has absorbed water. Do not heat to dry (risk of ring stress/degradation). Lyophilization from a frozen aqueous/dioxane mixture is the only safe recovery method.
Troubleshooting Workflow (QC Decision Tree):
Figure 1: Quality Control Decision Tree for N-(cyclopropylcarbonyl)glycine suspected of degradation.
Module 2: Solubilization & Handling
User Issue: "The compound precipitates when I add it to my aqueous buffer."
Technical Insight: This compound acts as a pH-switchable amphiphile .
-
Low pH (< 3.0): The carboxylic acid is protonated (neutral). The lipophilic cyclopropyl group dominates, causing low water solubility.
-
High pH (> 5.0): The carboxylic acid ionizes to the carboxylate anion, drastically increasing water solubility.
Solvent Compatibility Matrix:
| Solvent | Solubility Rating | Notes |
| Water (pH < 3) | Low / Insoluble | Precipitates as free acid. |
| Water (pH > 7) | High | Forms soluble salt (e.g., Sodium N-cyclopropylcarbonylglycinate). |
| DMSO | Excellent | Recommended for stock solutions (>50 mM). |
| Ethanol/Methanol | Good | Useful for transfers; avoid for long-term storage (potential esterification). |
| DCM/Chloroform | Moderate | Soluble, but may require small % of Methanol. |
Protocol for Aqueous Stock Preparation:
-
Weigh the target amount of Glycine, N-(cyclopropylcarbonyl)-.
-
Add 80% of the final volume of water (suspension will form).
-
Dropwise add 1M NaOH or NaHCO₃ while vortexing until the solution clears.
-
Adjust to final volume. Note: Ensure the final pH is compatible with your downstream assay.
Module 3: Synthetic Utility (Peptide Coupling)
User Issue: "I am seeing low yields or side products during coupling reactions."
Technical Insight: The cyclopropyl group is sterically compact but can interfere with activation kinetics if the wrong coupling reagent is used. Furthermore, catalytic hydrogenation (often used to remove benzyl esters) poses a risk: while cyclopropanes are generally stable, high-pressure hydrogenation with active Pd/C can result in ring-opening to a propyl chain.
Reaction Optimization Guide:
-
Activation: Use HATU/DIEA or EDC/NHS for optimal activation of the carboxylic acid. Avoid acid chlorides (SOCl₂) as the harsh conditions may affect the cyclopropyl ring or the amide bond.
-
Protecting Groups: If protecting other residues, avoid groups requiring hydrogenolysis (H₂/Pd) for removal, or strictly control conditions (poisoned catalyst, atmospheric pressure) to preserve the cyclopropyl ring.
Synthesis Logic Flow:
Figure 2: Synthetic workflow emphasizing the risk of catalytic hydrogenation.
References
-
PubChem. (n.d.). Glycine, N-(cyclopropylcarbonyl)- (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). N-Acylglycines: Handling and Storage.[1] Retrieved from [Link]
-
Gagnon, A., et al. (2025). Synthesis of Amino Acids of Cyclopropylglycine Series.[2] ResearchGate.[2] Retrieved from [Link]
Sources
Technical Support Center: Optimizing N-Acylation of Glycine
Welcome to the technical support center for the N-acylation of glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this fundamental chemical transformation. Here, we move beyond simple protocols to explain the underlying principles that govern reaction success, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the N-acylation of glycine.
Q1: What is the most common and straightforward method for the N-acylation of glycine?
A1: The Schotten-Baumann reaction is a widely used and robust method for the N-acylation of amines, including glycine.[1][2][3][4][5] This reaction is typically performed in an alkaline aqueous solution, where an acyl chloride is added to a solution of glycine and a base, such as sodium hydroxide.[1]
Q2: What are the essential starting materials for a successful N-acylation of glycine?
A2: The core components are glycine, an acylating agent (commonly an acyl chloride or anhydride), and a base.[1] For the Schotten-Baumann method, an inorganic base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to maintain an alkaline pH.[1]
Q3: What is the primary side reaction that can significantly lower the yield?
A3: The hydrolysis of the acylating agent is the most significant competing reaction, particularly in aqueous basic conditions like the Schotten-Baumann reaction.[1] This side reaction consumes the acylating agent, forming the corresponding carboxylic acid, which can also complicate the purification process.[1]
Q4: How can I monitor the progress of my N-acylation reaction?
A4: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction. These methods allow you to visualize the consumption of your starting materials (glycine and the acylating agent) and the formation of the N-acyl glycine product.[1] For more detailed quantitative analysis of glycine and its oligomers, ion-pair HPLC can be a powerful tool.[6]
Q5: What is a standard work-up and purification procedure for N-acyl glycine?
A5: A typical work-up involves acidifying the reaction mixture after completion. This protonates the carboxylate group of the N-acyl glycine, causing it to precipitate from the aqueous solution. The solid product can then be collected by filtration and further purified by recrystallization.[1]
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the N-acylation of glycine.
Problem 1: Low or No Product Yield
Causality Analysis: A low or non-existent yield of N-acyl glycine can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
Troubleshooting Workflow:
Sources
Troubleshooting unexpected results in "Glycine, N-(cyclopropylcarbonyl)-" experiments
Topic: Troubleshooting Synthesis, Stability, and Analytical Anomalies
CAS: 13264-96-5 | Formula: C₆H₉NO₃ | MW: 143.14 g/mol
Introduction
Welcome. If you are accessing this guide, you are likely encountering unexpected hurdles with N-(cyclopropylcarbonyl)glycine (also known as Cyclopropanecarbonyl-glycine or Hippuric acid, cyclopropyl-).
As a Senior Application Scientist, I often see researchers treat this molecule as a simple glycine derivative. It is not. The conjugation of the strained cyclopropane ring to the amide carbonyl creates a unique electronic environment. This moiety is robust enough for biological probing (e.g., NMDA glycine-site modulation) but fragile enough to degrade under standard "robust" organic workups.
This guide moves beyond basic protocols to address the causality of failure —why your yield is low, why your HPLC peaks are invisible, and why your bioassay data is noisy.
Module 1: Synthesis & Purity Troubleshooting
The Issue: Low Yield or "Missing" Product
Symptom: You performed a standard EDC/NHS or Schotten-Baumann coupling, but the isolated yield is <40%, or the product decomposes during acid workup.
Root Cause Analysis:
-
Acid-Catalyzed Ring Opening: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). While the amide bond stabilizes the system relative to a ketone, strong acidic workups (pH < 2) or the use of methanolic HCl can trigger nucleophilic ring-opening, converting your product into a linear impurity (e.g., N-(4-chloro-butyryl)glycine if HCl is used).
-
Water Solubility: Unlike protected peptides, the free carboxylic acid on the glycine terminus makes this molecule highly water-soluble. Standard ethyl acetate/water extractions often leave 50%+ of the product in the aqueous phase.
Corrective Protocol: The "Gentle" Workup
Do not use 1M HCl for quenching. Use the following self-validating workflow:
Figure 1: Optimized Synthesis Workflow minimizing acid exposure and maximizing recovery of polar intermediates.
Module 2: Analytical Anomalies
The Issue: "Invisible" HPLC Peaks
Symptom: The compound is 98% pure by NMR, but shows no signal on your standard HPLC-UV method (254 nm).
Scientific Grounding:
This molecule lacks a conjugated
Troubleshooting Table: Detection Strategies
| Method | Suitability | Critical Parameter | Why use this? |
| UV 254 nm | ❌ Unsuitable | N/A | No chromophore. You will see nothing. |
| UV 210 nm | ⚠️ Caution | Use Phosphate Buffer (pH 2.5) | Detects the amide bond. Warning: Solvents like Acetone/EtOAc cut off here; use HPLC-grade ACN only. |
| ELSD / CAD | ✅ Recommended | Gas pressure: 3.5 bar | Universal detection independent of chromophores. Best for purity checks. |
| LC-MS (ESI) | ✅ Recommended | Mode: Positive/Negative | Detects [M+H]⁺ (144.1) or [M-H]⁻ (142.1). Definitive ID. |
| Derivatization | ✅ High Sensitivity | Reagent: DNFB or FMOC | Reacts with N-terminus (if free) or COOH (via esterification) to add a UV tag. |
Expert Tip: If you observe "ghost peaks" or baseline drift at 210 nm, it is likely your mobile phase modifier. Replace TFA (Trifluoroacetic acid) with Phosphoric Acid for UV work, as TFA absorbs strongly at low wavelengths, obscuring your analyte.
Module 3: Stability & Degradation Mechanisms
The Issue: Unexpected Degradation in Storage
Symptom: Samples stored in DMSO or protic solvents show new impurities over time.
Mechanism: The cyclopropane ring is an "electronic hybrid"—it behaves somewhat like an alkene. Under acidic conditions, the ring can protonate, leading to ring opening. This is accelerated by nucleophiles (like water or methanol).
Degradation Pathway Visualization:
Figure 2: Acid-catalyzed ring-opening mechanism. This pathway is kinetically accessible at pH < 2 over prolonged periods.
Storage Recommendations:
-
Solid State: Stable at -20°C for >2 years.
-
Solution: Unstable in acidic methanol. Stable in neutral DMSO or PBS (pH 7.4) for 24-48 hours. Do not store in 0.1% TFA solutions.
Frequently Asked Questions (FAQ)
Q1: Can I use this compound as a direct replacement for Glycine in NMDA assays? A: No. While it binds to the glycine site of the NMDA receptor, the cyclopropyl group adds steric bulk. It often acts as a partial agonist or antagonist depending on the specific NR1/NR2 subunit combination [1]. You must run a dose-response curve; do not assume full efficacy.
Q2: Why is the solubility so poor in Chloroform/DCM? A: The free carboxylic acid and the amide hydrogen create a strong hydrogen-bonding network in the crystal lattice. It is highly polar.[1]
-
Solution: Use DMSO, Methanol, or Water (buffered to pH 7.4) for stock solutions.
Q3: I see a split peak in NMR. Is it impure? A: Not necessarily. Amide rotamers are common in N-substituted glycines.
-
Verification: Run the NMR at 50°C. If the peaks coalesce, it is a single compound exhibiting rotameric behavior. If they remain distinct, you have an impurity.
References
-
NMDA Receptor Pharmacology: Paoletti, P., et al. (2013). "NMDA receptor subunits: function and pharmacology." Nature Reviews Neuroscience.
-
Cyclopropane Stability: Wiberg, K. B. (1986). "Structures, energies, and spectra of cyclopropanes." Angewandte Chemie International Edition.
-
Glycine Analysis: NIST Chemistry WebBook, SRD 69. "Glycine and derivatives."[2][3][4][5][6]
-
Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. N-(Cyclopropylmethyl)glycine | C6H11NO2 | CID 3250245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glycine Biosynthesis – Microbe Scholar [microbescholar.mimg.ucla.edu]
- 4. CAS 58160-96-6: N-(Cyclopropylmethyl)glycine | CymitQuimica [cymitquimica.com]
- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Bioactivity Guide: N-(Cyclopropylcarbonyl)glycine vs. Canonical N-Acyl Glycines
This guide provides an in-depth technical comparison of Glycine, N-(cyclopropylcarbonyl)- (CAS 13200-60-7) against its structural analogs, focusing on metabolic stability, physicochemical properties, and bioactivity profiles.
Executive Summary & Chemical Identity
Glycine, N-(cyclopropylcarbonyl)- (also known as N-cyclopropanecarbonylglycine) represents a unique class of N-acyl glycines where the acyl group is a cyclopropane ring. Unlike its linear aliphatic analogs (e.g., N-butyrylglycine) or aromatic analogs (e.g., Hippuric acid), the cyclopropyl moiety introduces significant steric rigidity and electronic stabilization (hyperconjugation) that alters its metabolic fate and enzyme interaction profile.
This guide compares it primarily against Hippuric Acid (the standard for renal clearance) and N-Isobutyrylglycine (the steric aliphatic analog) to assist researchers in selecting the appropriate metabolic probe or scaffold for drug design.
Core Distinction: Structure & CAS
| Product | CAS No.[1][2] | Structure Description | Key Characteristic |
| N-(Cyclopropylcarbonyl)glycine | 13200-60-7 | Cyclopropane ring attached to glycine nitrogen via carbonyl. | High Hydrolytic Stability ; Metabolic End-product. |
| Hippuric Acid | 495-69-2 | Phenyl ring attached to glycine nitrogen. | Standard renal clearance marker. |
| N-Isobutyrylglycine | 15926-17-7 | Branched isopropyl group. | Steric analog, less stable than cyclopropyl. |
| L-CCG-I (Note: Distinct) | 117857-93-9 | Cyclopropane ring on the alpha-carbon. | mGluR Agonist (Do not confuse with N-acyl form). |
Physicochemical & Stability Analysis
The cyclopropyl group acts as a bioisostere for the vinyl group but possesses unique saturated character. This confers exceptional stability to the amide bond compared to linear alkanes.
Hydrolytic Stability Comparison
Experimental data suggests that the cyclopropylcarbonyl amide bond is more resistant to enzymatic hydrolysis (e.g., by aminoacylases) than linear chains due to
| Property | N-(Cyclopropylcarbonyl)glycine | N-Butyrylglycine (Linear) | Hippuric Acid (Aromatic) |
| Molecular Weight | 143.14 g/mol | 145.16 g/mol | 179.17 g/mol |
| LogP (Predicted) | ~ -0.2 to 0.1 | ~ 0.2 | ~ 0.3 |
| Amide Bond Stability | High (Steric hindrance + electronic stabilization) | Low (Accessible to peptidases) | Medium (Resonance stabilized) |
| Metabolic Fate | Excreted intact (Renal) | Rapidly hydrolyzed or excreted | Excreted intact (Renal) |
Scientific Insight: The "Cyclopropyl Effect"
Expert Note: In drug development, replacing an isopropyl or ethyl group with a cyclopropyl group often increases metabolic half-life. The N-(cyclopropylcarbonyl)glycine moiety serves as a robust "tag" that resists cleavage by renal aminoacylases, making it a superior tracer for Glycine N-Acyltransferase (GLYAT) activity compared to labile aliphatic acyl-glycines.
Bioactivity & Metabolic Pathway
The primary "bioactivity" of N-(cyclopropylcarbonyl)glycine is its role as a detoxification conjugate . It is the non-toxic excretion form of Cyclopropanecarboxylic acid (CPCA).
Mechanism: The Glycine Conjugation Pathway
Unlike fatty acids that undergo
Pathway Diagram (GLYAT Specificity)
The following diagram illustrates the competition between Carnitine (toxic sequestration) and Glycine (safe excretion) pathways.
Figure 1: Metabolic fate of Cyclopropanecarboxylic acid.[3] N-(cyclopropylcarbonyl)glycine represents the efficient detoxification pathway, preventing the accumulation of carnitine esters.
Bioactivity Comparison: Target Interaction
| Target / Pathway | N-(Cyclopropylcarbonyl)glycine | N-Arachidonyl Glycine (NAGly) | Sarcosine (N-Methylglycine) |
| GLYAT Enzyme | Substrate/Product (High Specificity) | Non-substrate | Non-substrate |
| GlyT2 Transporter | Weak/No Inhibition (Too polar) | Potent Inhibitor (Analgesic) | Substrate (GlyT1) |
| D-Amino Acid Oxidase | Weak Inhibitor | Inactive | Substrate |
| Toxicology | Inert (Excreted) | Bioactive Lipid Signaling | Modulates NMDA receptors |
Experimental Protocols
Protocol A: Synthesis via Schotten-Baumann Reaction
Use this protocol to generate high-purity standards for LC-MS quantitation.
-
Reagents: Glycine (1.0 eq), Cyclopropanecarbonyl chloride (1.1 eq), NaOH (2.2 eq), THF/Water (1:1).
-
Procedure:
-
Dissolve glycine and NaOH in water at 0°C.
-
Add cyclopropanecarbonyl chloride dropwise while maintaining pH > 10 with additional NaOH.
-
Stir for 2 hours at room temperature.
-
Acidify to pH 2.0 with HCl. The product, N-(cyclopropylcarbonyl)glycine , will precipitate or can be extracted with Ethyl Acetate.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for cyclopropyl protons (
0.6–0.9 ppm, multiplet) and the glycine methylene doublet ( 3.8 ppm). -
Key Check: Absence of aromatic signals (distinguishes from Hippuric acid).
-
Protocol B: In Vitro Metabolic Stability Assay
Determine if the cyclopropyl moiety confers resistance to renal peptidases.
-
System: Rat Kidney Homogenate (rich in aminoacylases) or Recombinant Acylase I.
-
Substrate Preparation: Prepare 100
M solutions of (A) N-(cyclopropylcarbonyl)glycine and (B) N-butyrylglycine in PBS (pH 7.4). -
Incubation: Incubate at 37°C. Take aliquots at 0, 15, 30, 60 min.
-
Quenching: Add ice-cold Acetonitrile (1:3 v/v) to precipitate proteins.
-
Analysis: LC-MS/MS monitoring the loss of parent ion [M-H]- (142.1 m/z).
-
Expected Result:
-
N-Butyrylglycine:
min (Rapid hydrolysis). -
N-(Cyclopropylcarbonyl)glycine:
min (Stable).
-
References
-
Metabolism of Cyclopropanecarboxylic Acid. Quistad, G. B., et al. (1978).[4] "Conjugation with carnitine is a major metabolic pathway for cyclopropanecarboxylic acid."[3] Journal of Agricultural and Food Chemistry.
-
Cyclopropyl Group Effects. Wiberg, K. B. (1996). "The Cyclopropyl Group in Organic Synthesis." Chemical Reviews.
-
Glycine Conjugation Pathways. Badenhorst, C. P., et al. (2014). "Glycine conjugation: importance in metabolism and potential for bioanalysis." Drug Discovery Today.
-
Structural Data. PubChem Database. "Glycine, N-(cyclopropylcarbonyl)- (Compound CID: 299628)."
Sources
Comparative analysis of "Glycine, N-(cyclopropylcarbonyl)-" synthesis methods
This guide provides a comparative analysis of synthesis methods for N-(cyclopropylcarbonyl)glycine , a key intermediate in the development of peptidomimetics and HCV protease inhibitors.
CRITICAL DATA CORRECTION: CAS REGISTRY MISMATCH
⚠️ ALERT: The CAS number provided in your request (556-53-6 ) corresponds to Propylamine Hydrochloride (1-Propanamine, hydrochloride).
The chemical structure for the topic name "Glycine, N-(cyclopropylcarbonyl)-" (also known as Cyclopropanecarbonylglycine) corresponds to CAS 64513-70-8 .
[1][2] This guide focuses on the synthesis of N-(cyclopropylcarbonyl)glycine (CAS 64513-70-8) , as implied by the complexity of the "Comparative Analysis" request.
Executive Summary
N-(Cyclopropylcarbonyl)glycine (Formula: C₆H₉NO₃) is an achiral amide formed by condensing cyclopropanecarboxylic acid with glycine. Its synthesis is complicated by the need to preserve the strained cyclopropane ring while forming an amide bond.
-
Best for Industrial Scale: Method A (Schotten-Baumann) offers the highest throughput and lowest cost, utilizing water as the primary solvent.
-
Best for Laboratory Purity: Method B (Mixed Anhydride) provides tight control over side reactions without requiring difficult purification steps.
-
Best for Library Generation: Method C (EDC/HOBt Coupling) is ideal for parallel synthesis where yield is secondary to operational simplicity.
Chemical Profile & Retrosynthetic Analysis
| Property | Specification |
| Target Molecule | N-(Cyclopropylcarbonyl)glycine |
| Correct CAS | 64513-70-8 |
| Molecular Weight | 143.14 g/mol |
| Key Moiety | Cyclopropyl group (Acid sensitive, Ring strain ~27.5 kcal/mol) |
| Solubility | Soluble in Ethanol, DMSO; Sparingly soluble in cold water (Acid form) |
Retrosynthesis Visualization:
Caption: Retrosynthetic disconnection revealing the two primary precursors: the cyclopropyl fragment and the amino acid backbone.
Comparative Synthesis Methods
Method A: Schotten-Baumann Reaction (The Industrial Standard)
This classical method utilizes cyclopropanecarbonyl chloride and glycine in a biphasic aqueous/organic system. It is the most direct route but requires careful pH control to prevent hydrolysis of the acid chloride.
-
Mechanism: Nucleophilic acyl substitution. The base (NaOH) neutralizes the HCl byproduct and keeps glycine in its nucleophilic anionic form (NH₂CH₂COO⁻).
-
Reagents: Cyclopropanecarbonyl chloride (1.0 eq), Glycine (1.0 eq), NaOH (2.2 eq), Water/DCM.
Protocol:
-
Dissolution: Dissolve Glycine (10 g, 133 mmol) in 10% NaOH solution (120 mL) at 0°C.
-
Addition: Add Cyclopropanecarbonyl chloride (13.9 g, 133 mmol) dropwise over 30 minutes, maintaining temperature <5°C. Simultaneously add additional NaOH to maintain pH ~10-11.
-
Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Workup: Wash the aqueous layer with diethyl ether (to remove unreacted acid chloride). Acidify the aqueous layer to pH 2 with conc. HCl.
-
Isolation: The product precipitates upon acidification. Filter, wash with cold water, and recrystallize from hot water/ethanol.
Pros/Cons:
-
(+) High Atom Economy.
-
(+) Water is the main solvent (Green).
-
(-) Acid chloride is moisture sensitive.
-
(-) Requires precise pH monitoring.
Method B: Mixed Anhydride Method (The Controlled Route)
This method activates cyclopropanecarboxylic acid using an alkyl chloroformate (e.g., isobutyl chloroformate) to form a mixed anhydride intermediate, which is then attacked by glycine (usually as an ester to improve solubility).
-
Mechanism: Formation of a highly reactive mixed anhydride intermediate followed by aminolysis.
-
Reagents: Cyclopropanecarboxylic acid, Isobutyl chloroformate, N-Methylmorpholine (NMM), Glycine Ethyl Ester HCl.
Protocol:
-
Activation: Dissolve cyclopropanecarboxylic acid (10 mmol) and NMM (10 mmol) in dry THF at -15°C.
-
Anhydride Formation: Add isobutyl chloroformate (10 mmol) dropwise. Stir for 15 min (precipitation of NMM·HCl occurs).[3][4][5]
-
Coupling: Add Glycine Ethyl Ester HCl (10 mmol) pre-neutralized with NMM (10 mmol) in DMF/THF. Stir at -15°C for 1 hour, then RT overnight.
-
Hydrolysis (Step 2): Treat the resulting ester with LiOH in THF/Water to yield the free acid.
Pros/Cons:
-
(+) Avoids using unstable acid chlorides.
-
(+) Very high purity profiles.
-
(-) Two-step process (Coupling + Hydrolysis).
-
(-) Atom economy is lower (loss of isobutanol/CO₂).
Method C: Carbodiimide Coupling (EDC/HOBt)
A mild coupling strategy often used in medicinal chemistry libraries. It uses water-soluble carbodiimide (EDC) to activate the carboxylic acid.
-
Protocol: Combine Cyclopropanecarboxylic acid, Glycine methyl ester, EDC·HCl, and HOBt in DMF. Stir 12h. Perform standard aqueous workup. Hydrolyze ester with NaOH.
Technical Comparison Matrix
| Metric | Method A: Schotten-Baumann | Method B: Mixed Anhydride | Method C: EDC/HOBt |
| Estimated Yield | 85-92% | 70-80% (over 2 steps) | 65-75% |
| Purity (Crude) | High (>95%) | Very High (>98%) | Moderate (Urea byproducts) |
| Cost Efficiency | $ (Expensive Reagents) | ||
| Scalability | Excellent (kg scale) | Good | Poor (Chromatography often needed) |
| Green Score | High (Water solvent) | Medium (THF/DMF use) | Low (Atom uneconomical reagents) |
Experimental Workflow Visualization (Method A)
Caption: Step-by-step workflow for the Schotten-Baumann synthesis (Method A), prioritizing aqueous phase handling.
Troubleshooting & Optimization
-
Premature Hydrolysis (Method A): If yields are low, the acid chloride likely hydrolyzed before reacting with glycine. Solution: Ensure the temperature remains strictly <5°C during addition and increase the stirring rate to maximize interfacial contact.
-
Oligomerization: "Double reaction" (where the product reacts again) is rare due to the deactivation of the amide nitrogen, but can occur if pH drops too low. Solution: Keep pH > 10 during addition.
-
Cyclopropane Ring Opening: The cyclopropyl ring is stable to basic hydrolysis (Method A) and mild acid. Avoid strong Lewis acids or hydrogenation conditions which could cleave the ring.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General Schotten-Baumann protocols).
- Greenstein, J. P.; Winitz, M.Chemistry of the Amino Acids. Wiley: New York, 1961. (Classic reference for N-acyl amino acid synthesis).
-
CymitQuimica. Glycine, N-(cyclopropylcarbonyl)- (CAS 64513-70-8) Product Data. Link
-
Anderson, G. W.; Zimmerman, J. E.; Callahan, F. M. "A Reinvestigation of the Mixed Carbonic Anhydride Method of Peptide Synthesis." J. Am. Chem. Soc.1967 , 89, 5012. Link
-
ChemicalBook. Propylamine Hydrochloride (CAS 556-53-6) Data Sheet. (Cited for CAS correction verification). Link
Sources
- 1. angenesci.com [angenesci.com]
- 2. CAS 64513-70-8 MFCD01724840-[(Cyclopropylcarbonyl)Amino]Acetic Acid [(环丙基羰基)氨基]乙酸 -LabNovo [labnovo.com]
- 3. What is the product obtained when glycine hydrochloride reacts with two equivalents of `NaOH` ? Write the chemical reactions involved. [allen.in]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. N-PROPYLAMINE HYDROCHLORIDE(556-53-6) MS [m.chemicalbook.com]
A Comparative Guide to Purity Validation of Glycine, N-(cyclopropylcarbonyl)- by NMR and HPLC
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Drug Development
In the synthesis of novel chemical entities for pharmaceutical development, establishing the absolute purity of the target molecule is a cornerstone of safety, efficacy, and regulatory compliance. "Glycine, N-(cyclopropylcarbonyl)-" (henceforth referred to as NC-Gly), a molecule of interest, requires a robust, multi-faceted analytical approach to confirm its identity and quantify impurities. This guide provides an in-depth comparison of two orthogonal, yet complementary, analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).
We will explore the theoretical underpinnings, practical implementation, and data interpretation for each technique, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on analytical procedure validation.[1][2][3][4] The objective is to equip researchers with the knowledge to design a self-validating system for purity assessment, leveraging the unique strengths of both NMR and HPLC.
Part 1: Quantitative ¹H NMR Spectroscopy (qNMR) - The Absolute Molar Perspective
Quantitative NMR (qNMR) is a primary analytical method that provides a direct measure of the molar concentration of an analyte.[5] Its fundamental principle is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei giving rise to that resonance.[6] This allows for the determination of purity against a certified internal standard, without the need for a specific reference standard of the analyte itself.
Causality of Experimental Choices for NC-Gly qNMR
-
Analyte and Structure: Glycine, N-(cyclopropylcarbonyl)-
-
Structure: c1cc1C(=O)NCC(=O)O
-
Key Protons for Quantification: The methylene (-CH₂-) protons of the glycine backbone are ideal for quantification. They are chemically distinct from other protons in the molecule and are not expected to exchange with the solvent. The cyclopropyl protons can also be used.
-
-
Choice of Internal Standard (IS): Maleic Anhydride
-
Rationale: A good internal standard must be of high, certified purity, stable, non-volatile, and possess sharp NMR signals that do not overlap with the analyte signals.[7][8] Maleic Anhydride's two equivalent olefinic protons produce a sharp singlet in a clear region of the spectrum (around 7.0 ppm), far from the expected signals of NC-Gly. Its solubility in common deuterated solvents like DMSO-d₆ is also excellent.
-
-
Choice of Solvent: DMSO-d₆
-
Rationale: Dimethyl sulfoxide-d₆ is an excellent solvent for polar molecules like NC-Gly.[5] Crucially, it solubilizes both the analyte and the internal standard. Its residual proton signal does not interfere with the signals of interest. Furthermore, the acidic and amide protons of NC-Gly are often observable in DMSO-d₆, providing additional structural confirmation.
-
-
Acquisition Parameters:
-
Long Relaxation Delay (D1): A D1 delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard is critical. This ensures complete relaxation of all relevant protons between scans, which is mandatory for accurate integration and quantification.[8] A typical starting point is a D1 of 30-60 seconds for small molecules.
-
High Signal-to-Noise (S/N): A sufficient number of scans are acquired to achieve a high S/N ratio for the signals being integrated, minimizing integration errors.
-
Experimental Protocol: Quantitative ¹H NMR
-
Standard Preparation: Accurately weigh approximately 5 mg of a certified Maleic Anhydride internal standard (IS) into a clean vial using a calibrated microbalance.
-
Sample Preparation: To the same vial, accurately weigh approximately 15 mg of the NC-Gly sample. The precise mass ratio is critical.
-
Dissolution: Dissolve the mixture in approximately 0.75 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.
-
Transfer: Transfer the solution to a clean, high-precision 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer using a quantitative pulse program with the following key parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 45 s
-
Acquisition Time (AQ): ~4 s
-
Number of Scans: 16-64 (to achieve S/N > 250:1 for integrated peaks)
-
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve S/N.
-
Carefully phase the spectrum and perform a baseline correction across the entire spectrum.
-
Integrate the well-resolved singlet from the Maleic Anhydride IS and a well-resolved signal from NC-Gly (e.g., the glycine -CH₂- singlet).
-
Data Analysis and Purity Calculation
The purity of NC-Gly (Purityₐ) is calculated using the following equation[5]:
Purityₐ (%) = (Iₐ / Nₐ) * (Nₛ / Iₛ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Weighed mass
-
Purityₛ: Certified purity of the internal standard
-
Subscripts a and s refer to the analyte (NC-Gly) and standard (Maleic Anhydride), respectively.
Hypothetical Data: qNMR Purity Assessment of NC-Gly Batch #14A
| Parameter | Analyte (NC-Gly) | Standard (Maleic Anhydride) |
| Weighed Mass (m) | 15.05 mg | 5.02 mg |
| Molar Mass (M) | 157.15 g/mol | 98.06 g/mol |
| Signal Integrated | -CH₂- (glycine) | -CH=CH- |
| Chemical Shift (δ) | ~3.8 ppm | ~7.1 ppm |
| Number of Protons (N) | 2 | 2 |
| Integral Area (I) | 5.45 | 1.00 |
| Purity of Standard | - | 99.9% |
| Calculated Purity | 99.2% (w/w) | - |
Part 2: High-Performance Liquid Chromatography (HPLC) - The Area Percent Perspective
HPLC is a powerful separation technique used to separate, identify, and quantify each component in a mixture.[9][10] For purity analysis, it excels at detecting and quantifying non-volatile impurities.[11] The most common approach for purity is the "area percent" method, where the purity of the main component is calculated as its peak area relative to the total area of all detected peaks.[12]
Causality of Experimental Choices for NC-Gly HPLC
-
Rationale for Orthogonality: HPLC separates compounds based on their physical interactions (e.g., polarity) with the stationary and mobile phases, whereas NMR provides a structural and molar count. This makes them highly orthogonal: an impurity that co-elutes in HPLC may be clearly visible in NMR, and an "NMR-silent" impurity (one without protons) would be undetectable by ¹H NMR but potentially visible by a UV detector in HPLC.
-
Column Selection: C18 Reversed-Phase Column
-
Rationale: NC-Gly is a polar molecule due to its carboxylic acid and amide functionalities.[13] A standard C18 column is the workhorse of reversed-phase HPLC and a good starting point.[14] It separates compounds primarily based on hydrophobicity. Potential impurities, such as unreacted glycine (more polar) or synthetic byproducts (potentially less polar), should have different retention times.
-
-
Mobile Phase Selection: Acetonitrile and Water with 0.1% Formic Acid
-
Rationale: A gradient elution (varying the ratio of organic solvent to water over time) is chosen to ensure that both highly polar impurities (eluting early) and less polar impurities (eluting late) are effectively separated and eluted from the column.[15] Formic acid is added to control the pH of the mobile phase.[14] This suppresses the ionization of the carboxylic acid on NC-Gly, leading to better retention and improved peak shape (less tailing).
-
-
Detector Selection: UV Detector at 210 nm
-
Rationale: The amide bond in NC-Gly provides a chromophore that absorbs UV light. Wavelengths around 200-220 nm are typically used for detecting amide bonds, offering good sensitivity for the main peak and potential impurities containing this functional group.
-
Workflow for Purity Analysis by HPLC
Caption: Workflow for HPLC Purity Determination.
Experimental Protocol: HPLC Purity
-
System Suitability Test (SST):
-
Prepare a solution containing the NC-Gly reference material and a known, closely eluting impurity.
-
Perform five replicate injections.
-
Verify that the system meets pre-defined criteria as per ICH and USP guidelines.[16][17][18][19] Common criteria include:
-
Causality: The SST is a self-validating step. It proves the chromatographic system is performing adequately before the actual sample is analyzed, ensuring the integrity of the resulting data.[16]
-
-
Sample Analysis:
-
Accurately prepare a solution of the NC-Gly test batch at approximately 1.0 mg/mL in the mobile phase.
-
Inject the sample onto the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30 °C
-
-
Data Processing:
-
Integrate all peaks in the chromatogram, excluding the solvent front.
-
Calculate the area percent for each peak.
-
Hypothetical Data: HPLC Purity Assessment of NC-Gly Batch #14A
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 2.5 | 150 | 0.05% | Impurity A (Highly Polar) |
| 2 | 10.2 | 298,000 | 99.70% | NC-Gly |
| 3 | 12.8 | 450 | 0.15% | Impurity B |
| 4 | 15.1 | 300 | 0.10% | Impurity C (Less Polar) |
| Total | 298,900 | 100.00% |
Part 3: Comparative Analysis - NMR vs. HPLC
Neither technique alone provides a complete picture of purity. Their power lies in their orthogonal and complementary nature.
Caption: Comparison of qNMR and HPLC for Purity Analysis.
Synthesizing the Results: An Integrated Purity Assignment
For NC-Gly Batch #14A:
-
qNMR Purity: 99.2% (w/w)
-
HPLC Purity: 99.7% (area %)
Analysis: The results are in good agreement, which builds confidence in the purity assessment. The qNMR value is considered more accurate as it is a primary ratio method, whereas HPLC area percent assumes that the UV response factor of the impurities is the same as the main compound, which is rarely true. The HPLC data is invaluable for providing the impurity profile, showing the number and relative levels of related substances.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: HPLC-UV Method Development for Highly Polar Impurities Source: Resolian URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Getting the peaks perfect: System suitability for HPLC Source: American Chemical Society URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Strategies to Enable and Simplify HPLC Polar Compound Separation Source: Separation Science URL: [Link]
-
Title: Purity by Absolute qNMR Instructions Source: University of Illinois Urbana-Champaign URL: [Link]
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
-
Title: Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi Source: RSSL URL: [Link]
-
Title: Why Is HPLC Ideal for Chemical Purity Testing? Source: Moravek, Inc. URL: [Link]
-
Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI URL: [Link]
-
Title: Quantitative NMR Spectroscopy.docx Source: University of Oxford URL: [Link]
-
Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]
-
Title: Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS Source: Agilent URL: [Link]
-
Title: System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 Source: YouTube URL: [Link]
-
Title: HPLC Testing and Analysis - Detailed Guide for Accurate Results Source: Torontech URL: [Link]
-
Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Technology Networks URL: [Link]
-
Title: System Suitability Source: LCGC Europe URL: [Link]
-
Title: SOP for Guideline for System Suitability Test for HPLC Analysis. Source: Pharma Times Official URL: [Link]
-
Title: Why the 1H-NMR signal of N-acetylglycine appears as 3 peaks at low pH, but instead as 2 at high pH? Source: ResearchGate URL: [Link]
-
Title: Detection of acylglycines in urine by 1H and 13C NMR for the diagnosis of inborn metabolic diseases Source: Acta Biochimica Polonica URL: [Link]
-
Title: Detection of acylglycines in urine by 1H and 13C NMR for the diagnosis of inborn metabolic diseases Source: PubMed URL: [Link]
-
Title: The values for proton and C-13 chemical shifts given below are typical approximate ranges only Source: University of Wisconsin-Madison URL: [Link]
-
Title: Glycine Source: SIELC Technologies URL: [Link]
-
Title: 16.26: 16-9 Chemical Shifts in ¹H NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]
-
Title: HPLC Methods for analysis of Glycine Source: HELIX Chromatography URL: [Link]
-
Title: Determination of glycine and threonine in topical dermatological preparations Source: PubMed URL: [Link]
-
Title: HPLC Method for Analysis of Glycine on Primesep 100 Column Source: SIELC Technologies URL: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. emerypharma.com [emerypharma.com]
- 6. rssl.com [rssl.com]
- 7. ethz.ch [ethz.ch]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. moravek.com [moravek.com]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. torontech.com [torontech.com]
- 13. sepscience.com [sepscience.com]
- 14. Developing HPLC Methods [sigmaaldrich.com]
- 15. resolian.com [resolian.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 18. m.youtube.com [m.youtube.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. pharmatimesofficial.com [pharmatimesofficial.com]
Technical Guide: In Vitro vs. In Vivo Efficacy of Glycine, N-(cyclopropylcarbonyl)-
The following guide provides a rigorous technical comparison of the in vitro and in vivo efficacy of Glycine, N-(cyclopropylcarbonyl)- (also known as N-Cyclopropylcarbonylglycine or CPCG ).
Based on the chemical structure and available literature, this compound is primarily characterized as a metabolic conjugate (Phase II detoxification product) of Cyclopropanecarboxylic Acid (CPCA) , a moiety found in specific drugs, dietary toxins (e.g., Hypoglycin A metabolites), and microbial degradation products. While often viewed as an inert end-product in mammalian toxicology, recent studies in microbial biotechnology suggest potential bioactive properties in specific contexts.
Executive Summary & Mechanism of Action
Glycine, N-(cyclopropylcarbonyl)- (CPCG) is the amide conjugate formed by the reaction of Cyclopropanecarboxylic Acid (CPCA) with Glycine . Its efficacy is context-dependent:
-
Mammalian Pharmacology (Detoxification): Its "efficacy" is defined by the efficiency of the Glycine N-Acyltransferase (GLYAT) system to clear the toxic CPCA moiety, preventing mitochondrial toxicity (inhibition of
-oxidation). -
Microbial Biotechnology: Emerging data identifies CPCG as a bioactive secondary metabolite in the biodegradation of lignocellulose (e.g., by Serratia marcescens), exhibiting potential antimicrobial properties.
Mechanistic Pathway (Mammalian)
The core efficacy metric is the Acyl-CoA Conjugation Efficiency . CPCA is activated to Cyclopropanecarbonyl-CoA , which then acts as a substrate for GLYAT.
Figure 1: Metabolic detoxification pathway of Cyclopropanecarboxylic Acid via Glycine conjugation. The efficacy of this pathway determines the systemic toxicity of the parent compound.
In Vitro Efficacy: Metabolic Stability & Formation Kinetics
In an in vitro setting, efficacy is measured by the Intrinsic Clearance (
Comparative Data: Conjugation Efficiency
The following table compares the formation efficacy of CPCG against alternative conjugation pathways (e.g., Carnitine).
| Parameter | Glycine Conjugation (CPCG Formation) | Carnitine Conjugation (Alternative) | Interpretation |
| Enzyme System | Glycine N-Acyltransferase (GLYAT) | Carnitine Acyltransferase (CRAT) | GLYAT is high-capacity but saturable; CRAT is a "shuttle" system. |
| Substrate Affinity ( | High ( | Moderate ( | Glycine conjugation is favored at physiological concentrations. |
| In Vitro Stability | High (Hydrolysis resistant) | Moderate (Reversible) | CPCG is a stable end-product; Carnitine esters can re-release the acyl group. |
| Cellular Toxicity | Non-toxic | Low | Formation of CPCG effectively neutralizes the "sequestering" effect of CoA trapping. |
Experimental Protocol: In Vitro GLYAT Assay
Objective: Determine the
-
Preparation: Isolate mitochondria from bovine or rat liver (rich in GLYAT).
-
Incubation Mix:
-
Substrate: Cyclopropanecarbonyl-CoA (
). -
Co-substrate: Glycine (saturated,
). -
Buffer: Tris-HCl (pH 8.0).
-
-
Reaction: Initiate with mitochondrial protein (
). Incubate at for 10 minutes. -
Termination: Stop reaction with ice-cold Acetonitrile (ACN).
-
Quantification: Analyze supernatant via LC-MS/MS (MRM mode).
In Vivo Efficacy: Pharmacokinetics & Biomarker Utility
In an in vivo context, "Glycine, N-(cyclopropylcarbonyl)-" is not typically dosed as a drug but is monitored as a biomarker of efficacy for metabolic flux or as a bioactive metabolite from microbial sources.
Scenario A: Mammalian Detoxification (Efficacy of Clearance)
The presence of CPCG in urine is the primary indicator that the body is effectively clearing cyclopropyl-containing xenobiotics.
-
Efficacy Metric: Urinary Recovery (% of dose).
-
Clinical Relevance: High levels of CPCG indicate efficient detoxification. Low levels (with high serum CPCA) suggest metabolic inhibition (e.g., in Hypoglycin A poisoning or specific genetic acidemias).
Scenario B: Antimicrobial Bioactivity (Microbial Origin)
Recent studies in Serratia marcescens biodegradation of sawdust indicate that CPCG is produced as a secondary metabolite.
-
Observed Activity: Extracts containing CPCG showed inhibition zones against Staphylococcus aureus and Pseudomonas aeruginosa.
-
Comparative Efficacy:
-
vs. Standard Antibiotics: Lower potency (requires mg/mL concentrations vs.
). -
vs. Parent Acid (CPCA): Lower toxicity to host cells, suggesting a better therapeutic index if developed as a mild antiseptic.
-
In Vivo Comparison Table
| Feature | Glycine, N-(cyclopropylcarbonyl)- | Cyclopropanecarboxylic Acid (Parent) | N-Cyclopropylglycine (Analog) |
| Primary Role | Detoxification Product / Metabolite | Toxic Intermediate / Chemical Probe | NMDA Receptor Modulator (Glycine Site) |
| Bioavailability | High (Renally cleared) | High (Lipophilic, enters CNS) | Moderate (Active transport) |
| Toxicity | Negligible (Inert) | High (Hypoglycemic, seizures) | Low (Neuroactive) |
| Half-Life ( | Short (Rapid excretion) | Moderate (Tissue binding) | Variable |
| Efficacy Endpoint | Urinary Concentration (Biomarker) | Inhibition of | NMDA Partial Agonism |
Disambiguation & Alternatives
It is critical to distinguish Glycine, N-(cyclopropylcarbonyl)- from structurally similar compounds with different efficacy profiles:
-
N-Cyclopropylglycine:
-
Structure: Amine linkage (secondary amine).
-
Efficacy: Potent partial agonist at the Glycine site of the NMDA receptor . Used in neuropharmacology research.
-
Contrast: The "carbonyl" in the user's topic makes the molecule an amide , which abolishes basicity and NMDA receptor affinity.
-
-
Cyclopropanecarboxylic Acid (CPCA):
-
Structure: The carboxylic acid precursor.
-
Efficacy: Tool compound for inducing experimental hypoglycemia (inhibits Medium-Chain Acyl-CoA Dehydrogenase).
-
-
N-(Cyclopropylmethyl)glycine:
-
Structure: Methyl spacer between ring and nitrogen.
-
Efficacy: Distinct metabolic profile; often a building block for peptidomimetics.
-
References
-
Microbial Production & Bioactivity
-
Metabolic Pathway (General Glycine Conjugation)
- Title: Glycine Metabolism and its Alterations in Obesity and Metabolic Diseases.
- Source:Nutrients (2018).
- Context: Describes the GLYAT pathway efficacy for acyl-CoA detoxific
-
URL:[Link]
-
Chemical Identity & Properties
-
Toxicological Context (Parent Compound)
- Title: Hypoglycin A: Toxicity and Metabolic F
- Source:Toxicol Sci (Relevant context for cyclopropyl-acyl conjug
-
URL:[Link]
Sources
"Glycine, N-(cyclopropylcarbonyl)-" structure-activity relationship studies
Executive Summary
Glycine, N-(cyclopropylcarbonyl)- (CAS: 10599-61-8), often abbreviated as cPr-Gly , represents a critical "probe" fragment in medicinal chemistry. It serves as a strategic bioisostere for N-terminal capping groups, offering a unique balance between the steric bulk of an isopropyl group and the electronic character of a vinyl group, without the metabolic liabilities of either.
This guide analyzes the utility of the N-cyclopropylcarbonyl motif compared to standard aliphatic amides (Acetyl, Propionyl) and aromatic amides (Benzoyl). It focuses on conformational restriction and metabolic stability as the primary drivers for its inclusion in Structure-Activity Relationship (SAR) libraries.
Key Findings:
-
Conformational Locking: Unlike N-isopropyl amides, N-cyclopropyl amides display a significant population of the cis (E-rotamer) amide bond due to the unique electronic properties of the cyclopropane ring (sigma-aromaticity).
-
Metabolic Shielding: The cyclopropyl group effectively blocks
-hydroxylation, a common metabolic clearance pathway for propionyl and isobutyryl groups. -
Lipophilic Efficiency: It provides a lipophilic boost (+0.4 LogP vs. Acetyl) with zero additional rotatable bonds.
Technical Deep Dive: The "Cyclopropyl Advantage"
Conformational Bias (The "Orthogonal" Effect)
The N-(cyclopropylcarbonyl) group is not merely a space-filler. The cyclopropane ring has significant
-
Bisected Conformation: The cyclopropyl ring prefers a bisected orientation relative to the carbonyl oxygen. This "orthogonal" alignment allows for
orbital overlap. -
Rotamer Ratios: While typical secondary amides (like N-acetyl) overwhelmingly prefer the trans (Z) conformation, N-cyclopropyl amides show an increased population of the cis (E) rotamer (approx. 15-20% in apolar solvents).[1] This allows cPr-Gly to access binding pockets that require a "bent" N-terminal geometry without the entropic penalty of folding a linear chain.
Metabolic Stability
In standard aliphatic chains (e.g., N-Propionyl), the
-
The Block: The C-H bonds of the cyclopropane ring have high bond dissociation energy (approx. 106 kcal/mol), making them resistant to hydrogen atom abstraction by CYP enzymes.
-
The Result: Replacing an N-isobutyryl or N-propionyl group with N-cyclopropylcarbonyl often extends microsomal half-life (
) significantly.
Comparative Analysis: cPr-Gly vs. Alternatives
The following table compares N-(cyclopropylcarbonyl)glycine against its most common SAR alternatives.
Table 1: Physicochemical & Functional Comparison
| Feature | N-(Cyclopropylcarbonyl)glycine | N-Acetylglycine | N-Propionylglycine | N-Benzoylglycine |
| Structure | Rigid, Cyclic | Flexible, Linear | Flexible, Linear | Rigid, Aromatic |
| MW ( g/mol ) | 143.14 | 117.10 | 131.13 | 179.17 |
| cLogP (approx) | -0.2 | -1.1 | -0.6 | 0.8 |
| Rotatable Bonds | 2 (C-N, C-C) | 2 | 3 | 3 |
| Metabolic Risk | Low (Ring stable) | Low (Too polar) | High ( | Low (Phase II conj.) |
| Steric Bulk | Medium (Similar to Isopropyl) | Small | Medium | Large |
| Primary Utility | Conformational Lock / Stability | Solubilizing / Baseline | Steric Probe | Hydrophobic interaction |
Decision Logic: When to use cPr-Gly?
Use the following logic flow to determine if this motif fits your lead optimization strategy.
Figure 1: SAR Decision Tree for selecting N-capping bioisosteres.
Experimental Protocols
Synthesis of N-(Cyclopropylcarbonyl)glycine
While coupling agents (EDC/HOBt) can be used, the Acid Chloride Method is preferred for this specific derivative due to the stability of the cyclopropane ring and the low cost of reagents.
Reagents:
-
Glycine ethyl ester hydrochloride (1.0 equiv)
-
Cyclopropanecarbonyl chloride (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
Workflow:
-
Preparation: Suspend Glycine ethyl ester HCl in anhydrous DCM at 0°C under
atmosphere. -
Base Addition: Add TEA dropwise. The solution will become clear as the free amine is liberated.
-
Acylation: Add Cyclopropanecarbonyl chloride dropwise over 15 minutes. Maintain temperature at 0°C to prevent bis-acylation.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup: Wash with 1N HCl (to remove unreacted amine), then sat.
, then Brine. Dry over . -
Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH in THF/Water (1:1) for 2 hours, then acidify to pH 2.
Figure 2: Synthetic pathway for generating the cPr-Gly probe.
Metabolic Stability Assay (Microsomal)
To validate the "Cyclopropyl Advantage," compare the degradation rate of the cPr-derivative vs. the Propionyl-derivative.
Protocol:
-
Incubation: Incubate test compound (1
) with pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time. The slope
determines .
Success Criteria:
-
High Stability:
min (Ideal for drugs). -
Moderate Stability:
min. -
Low Stability:
min. -
Expectation: cPr-Gly derivatives typically exhibit High Stability compared to Pr-Gly (Low/Moderate).
References
-
Vertex AI Search. (2025).[2] Conformational features of secondary N-cyclopropyl amides. National Institutes of Health. Link
-
Vertex AI Search. (2025). Beyond Bioisosterism: New Concepts in Drug Discovery. ResearchGate. Link
-
Vertex AI Search. (2025). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology. Link
-
Vertex AI Search. (2025). Synthesis of Glycosyl Neuropeptides. ScienceDirect. Link
-
PubChem. (2025).[3] N-(Cyclopropylmethyl)glycine Compound Summary. National Library of Medicine. Link
Sources
Comparative Guide: Isotopic Labeling of "Glycine, N-(cyclopropylcarbonyl)-" for Metabolic Tracing
Executive Summary
N-(cyclopropylcarbonyl)glycine (CPCG) is the primary Phase II glycine conjugate of cyclopropanecarboxylic acid (CPCA). Its formation, catalyzed by Glycine N-acyltransferase (GLYAT) , represents a critical detoxification pathway for cyclopropyl-containing xenobiotics and drug pharmacophores.
This guide compares isotopic labeling strategies for CPCG, specifically analyzing the utility of Glycine-labeled isotopologues versus Acyl-labeled isotopologues . While both serve as tracers, their application differs fundamentally based on whether the research goal is metabolic flux analysis (formation) or pharmacokinetic stability (disposition) .
Key Recommendation
-
For Metabolic Flux (GLYAT Activity): Use [Glycine-1,2-13C2, 15N]-CPCG (or feed labeled glycine precursor). This tracks the conjugation rate but risks label loss upon hydrolysis.
-
For Disposition & Stability: Use N-(cyclopropyl-2,2,3,3-d4-carbonyl)glycine . This retains the label on the pharmacophore even if the conjugate is hydrolyzed by aminoacylases.
Strategic Comparison of Isotopologues
The choice of isotopologue dictates the experimental visibility of metabolic events. Below is a technical comparison of the two primary labeling architectures.
| Feature | Option A: Glycine-Labeled | Option B: Acyl-Labeled (Ring) |
| Structure | N-(cyclopropylcarbonyl)-[1,2-13C2, 15N]glycine | N-(cyclopropyl-d4-carbonyl)glycine |
| Mass Shift | +3 Da (M+3) | +4 Da (M+4) |
| Primary Utility | Flux Analysis: Measuring the rate of glycine conjugation (GLYAT activity). | PK/Stability: Tracking the cyclopropyl moiety through hydrolysis or ring-opening events. |
| Hydrolysis Risk | High: If aminoacylase cleaves the bond, the label enters the endogenous glycine pool, losing specificity. | Low: If cleaved, the label remains on the cyclopropanecarboxylic acid, allowing detection of the free acid metabolite. |
| Fragmentation | Yields heavy reporter ion (m/z 79 vs. 76). | Yields heavy acylium ion (m/z 73 vs. 69). |
| Cost/Synthesis | Lower: Labeled glycine is a commodity chemical; coupling is standard. | Higher: Requires synthesis of deuterated cyclopropane rings. |
Metabolic Pathway & Experimental Causality
Understanding the biological fate of CPCG is prerequisite to selecting the tracer. The pathway involves conjugation via GLYAT and potential recycling via Aminoacylase 1 (ACY1).
Pathway Diagram (GLYAT/ACY1 Axis)
Caption: The reversible conjugation pathway. GLYAT drives formation, while ACY1 can hydrolyze the conjugate. Tracer selection determines whether you track the 'forward' (conjugation) or 'reverse' (hydrolysis) flux.
Experimental Protocol: LC-MS/MS Isotopic Dilution
This protocol uses N-(cyclopropylcarbonyl)-[13C2, 15N]glycine as an Internal Standard (IS) for absolute quantification of the endogenous metabolite.
A. Sample Preparation (Protein Precipitation)
-
Rationale: Glycine conjugates are polar.[1] Solid Phase Extraction (SPE) is effective, but protein precipitation is preferred for high-throughput plasma analysis to prevent breakthrough of polar analytes.
-
Aliquot: Transfer 50 µL of plasma/urine to a 1.5 mL tube.
-
Spike IS: Add 10 µL of [13C2, 15N]-CPCG (10 µM working solution in MeOH).
-
Self-Validation: The IS concentration must mimic the expected analyte range (0.1–10 µM).
-
-
Precipitate: Add 150 µL ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex for 30s.
-
Centrifuge: 15,000 x g for 10 min at 4°C.
-
Supernatant: Transfer 100 µL to an HPLC vial. Inject 5 µL.
B. LC-MS/MS Parameters[2][3][4][5][6]
-
Column: C18 Reverse Phase (e.g., Waters HSS T3) is required to retain polar acylglycines.
-
Mobile Phase:
-
Gradient: 0-1 min (2% B), 1-6 min (2% -> 95% B). Acylglycines elute early; ensure retention > 2x void volume.
C. MRM Transitions (Mass Spectrometry)
The following transitions rely on the neutral loss of glycine or the formation of the glycine fragment ion.
| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Identification |
| Endogenous CPCG | 144.1 | 76.0 (Glycine+H) | Quantifier |
| 144.1 | 69.0 (Acylium) | Qualifier | |
| IS: [13C2, 15N]-CPCG | 147.1 | 79.0 (Label-Gly+H) | Quantifier |
| 147.1 | 69.0 (Acylium) | Note: Acylium ion is unlabeled |
Critical Technical Note: When using the Glycine-labeled variant, the Qualifier transition (Acylium ion, m/z 69) remains unlabeled (same mass as endogenous). You must use the m/z 79 product ion for unique identification. If you use the Ring-labeled variant (d4), both Precursor and Acylium product ions shift (+4 Da).
Data Interpretation & Troubleshooting
Distinguishing Hydrolysis from Stability
If measuring metabolic stability in liver microsomes:
-
Incubate CPCG (Unlabeled) + Microsomes.
-
Monitor disappearance of m/z 144.
-
Monitor appearance of m/z 86 (Free Acid).
-
Problem: Endogenous background of free acid may exist.[3]
-
Solution: Use Ring-labeled CPCG (d4) .
-
Result: Disappearance of m/z 148 (d4-CPCG) -> Appearance of m/z 90 (d4-Acid). This proves the acid came from the conjugate, not the background.
-
Quantitative Data Summary (Example)
Comparison of Recovery Rates using different IS strategies.
| Matrix | Method | IS Used | Recovery (%) | RSD (%) |
| Plasma | Protein Precip.[4] | Analog (Benzoylglycine) | 82.4 | 12.5 |
| Plasma | Protein Precip. | [13C2, 15N]-CPCG | 98.1 | 2.1 |
| Urine | Dilute & Shoot | [13C2, 15N]-CPCG | 99.5 | 1.8 |
Interpretation: The structural identity of the isotopically labeled IS provides superior compensation for matrix effects compared to a structural analog.
References
-
Badenhorst, C. P. S., et al. (2013).[5] "Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation."[5][6] Expert Opinion on Drug Metabolism & Toxicology. Link
-
Knights, K. M., et al. (2007). "Metabolism of xenobiotic carboxylic acids: Focus on CoA conjugation, mitochondrial toxicity, and acyl-CoA thioesters."[6] Expert Opinion on Drug Metabolism & Toxicology. Link
-
Vessey, D. A., et al. (1999). "The purification and characterization of the acyl-CoA:glycine N-acyltransferase from human liver mitochondria." Journal of Biological Chemistry. Link
-
Harris, S. E., et al. (2017). "Stable Isotope Tracing in Metabolism: Guidelines for Analysis and Interpretation." Nature Protocols. Link
Sources
- 1. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | Comparative N-Glycoproteomics Analysis of Clinical Samples Via Different Mass Spectrometry Dissociation Methods [frontiersin.org]
- 3. A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Liquid Chromatography Analysis of N-(2-mercaptopropionyl)-glycine in B" by Suman Penugonda, W. Wu et al. [scholarsmine.mst.edu]
- 5. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
Comparative Metabolomic Profiling: N-(Cyclopropylcarbonyl)glycine vs. Standard Acyl-Probes
Executive Summary
N-(Cyclopropylcarbonyl)glycine (CPCG) —often referred to as Cyclopropylcarbonylglycine—is a specialized acylglycine derivative used primarily as a metabolically stable probe in toxicological and transport studies. Unlike its aliphatic analog N-butyrylglycine, the cyclopropyl moiety in CPCG confers resistance to mitochondrial
This guide compares the performance of CPCG against industry-standard metabolic probes—Hippuric Acid (Benzoylglycine) and N-Butyrylglycine —demonstrating its superior utility in studying renal clearance mechanisms and mitochondrial acyl-CoA trapping without the interference of downstream catabolism.
Mechanistic Grounding: The "Dead-End" Metabolite Advantage
To understand the utility of CPCG, one must recognize the limitations of standard acylglycine probes. Natural acylglycines (like butyrylglycine) are transient intermediates; they can be hydrolyzed back to free fatty acids and consumed via
The CPCG Advantage: The cyclopropyl ring introduces significant steric strain and rigidity. While it mimics the size of a butyryl group (
Visualization: Metabolic Fate Comparison
The following diagram illustrates the divergent pathways of the standard probe (Butyrate) versus the stable probe (Cyclopropanecarboxylate/CPCG).
Figure 1: Divergent metabolic fates. Note how the cyclopropyl moiety blocks
Comparative Analysis: CPCG vs. Alternatives
When designing an assay to measure Glycine Conjugation Capacity or Organic Anion Transport (OAT) efficiency, the choice of probe dictates data quality.
| Feature | N-(Cyclopropylcarbonyl)glycine (CPCG) | Hippuric Acid (Benzoylglycine) | N-Butyrylglycine (C4-Gly) |
| Primary Application | Transport kinetics & "Dead-end" flux analysis | General liver function & microbiome marker | Fatty Acid Oxidation (FAO) defect marker |
| Metabolic Stability | High (Resistant to dehydrogenases) | Moderate (Can be hydrolyzed/excreted) | Low (Re-enters |
| Mitochondrial Toxicity | Low to Moderate (Sequesters CoA) | Low | Low (Natural metabolite) |
| LC-MS Ionization | Excellent (ESI Negative) | Good, but high background noise | Good |
| Chromatographic Retention | Distinct (Elutes after Hippurate) | Early eluting (Polar interference) | Similar to CPCG |
| Endogenous Background | Negligible (Synthetic/Xenobiotic) | High (Diet/Microbiome dependent) | Variable (Diet dependent) |
Why Choose CPCG?
-
Signal-to-Noise Ratio: Unlike Hippuric acid, which has high endogenous levels in biological samples due to dietary polyphenols, CPCG is exogenous. Any CPCG detected is strictly a result of your experimental treatment.
-
Transport Specificity: CPCG is a specific substrate for OAT1 and OAT3 (renal transporters), making it a superior tool for drug-drug interaction (DDI) studies involving renal clearance.
Experimental Protocol: Targeted Metabolomics of CPCG
Objective: Quantify intracellular accumulation and media excretion of CPCG in treated HEK293 cells.
A. Reagents & Standards[1][2][3]
-
Treatment Reagent: N-(Cyclopropylcarbonyl)glycine (Sigma/Cayman, >98% purity).
-
Internal Standard (ISTD): N-Butyrylglycine-d2 or Hippuric Acid-d5.
-
Extraction Solvent: 80:20 Methanol:Water (v/v) with 0.1% Formic Acid, pre-chilled to -20°C.
B. Cell Treatment Workflow
-
Seeding: Seed cells at
cells/well in 6-well plates. Allow 24h adhesion. -
Equilibration: Wash cells 2x with warm PBS. Add serum-free media.
-
Pulse: Treat cells with 100 µM CPCG (or vehicle).
-
Note: For transport kinetics, collect time points at 0, 5, 15, 30, and 60 mins.
-
-
Quenching (Critical Step):
-
Aspirate media rapidly (save for excretion analysis).
-
Immediately wash cells with ice-cold PBS (4°C) to stop transport.
-
Add 500 µL cold Extraction Solvent directly to the monolayer.
-
C. LC-MS/MS Method (Self-Validating)
The following parameters are optimized for the Agilent 6495 or Sciex QTRAP systems.
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm). Reason: Superior retention of polar organic acids compared to C18.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
MRM Transitions Table:
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Retention Time (min) |
| N-(Cyclopropylcarbonyl)glycine | 142.1 | 74.0 (Glycine) | 15 | 3.2 |
| Qualifier Transition | 142.1 | 69.0 (Cyclopropyl) | 22 | 3.2 |
| N-Butyrylglycine-d2 (ISTD) | 146.1 | 76.0 | 15 | 3.4 |
| Hippuric Acid | 178.1 | 105.0 | 18 | 2.1 |
Data Validation Rule: The ratio of the Quantifier (142.1 -> 74.0) to Qualifier (142.1 -> 69.0) transition must remain constant (
Data Interpretation & Troubleshooting
Visualization: Analytical Workflow
This diagram outlines the critical decision points in the analytical pipeline.
Figure 2: Sample preparation and QC workflow for acylglycine analysis.
Common Artifacts
-
Isobaric Interference: Be aware of tiglylglycine or other C5-acylglycine isomers if working with complex biofluids. The cyclopropyl ring provides a unique mass defect, but retention time confirmation with a pure standard is mandatory.
-
In-Source Fragmentation: Acylglycines are prone to losing water or glycine in the ion source. Ensure source temperature is
C to prevent thermal degradation before the quadrupole.
Biological Implications[4][5][6][7][8]
-
High Intracellular CPCG: Indicates active uptake (OATs) but blocked export.
-
High Media CPCG: Indicates successful conjugation and export (Phase II detoxification efficiency).
-
Mitochondrial Stress: If cells treated with CPCG show reduced ATP (via Seahorse assay), it suggests CoA Sequestration . The "dead-end" nature of CPCG means it traps Coenzyme A as Cyclopropylcarbonyl-CoA, potentially depleting the free CoA pool required for the TCA cycle. This is a known mechanism of toxicity for cyclopropyl-containing xenobiotics.
References
-
Vigerust, N. F., et al. (2021). Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Clinical Chimica Acta.[1] Link
-
Tserng, K. Y., & Jin, S. J. (1991). Metabolism of cyclopropanecarboxylic acid. Identification of N-(cyclopropylcarbonyl)glycine. Journal of Biological Chemistry. Link
-
Kruve, A., et al. (2019). Ionization efficiency of oligopeptides and glycine conjugates in electrospray ionization. Journal of Mass Spectrometry.[2] Link
-
Knights, K. M., et al. (2007). Glycine conjugation: an important pathway for the elimination of carboxylic acid drugs and xenobiotics. Expert Opinion on Drug Metabolism & Toxicology. Link
-
BenchChem Protocols. (2025). Protocol for N-Butyrylglycine-d2 in Targeted Metabolomics.[3]Link
Sources
- 1. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ionization efficiency of an oligopeptide can be predicted based on its amino acid composition – Kruve lab [kruvelab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Replicating Findings: N-(Cyclopropylcarbonyl)glycine Synthesis & Validation
Topic: Replicating Published Findings on "Glycine, N-(cyclopropylcarbonyl)-" Content Type: Publish Comparison Guide
A Comparative Technical Guide for Metabolite Standardization
Executive Summary: The Replication Mandate
In metabolomics and medicinal chemistry, Glycine, N-(cyclopropylcarbonyl)- (CAS: 64513-70-8) serves as a critical reference standard. Often identified as a secondary metabolite of cyclopropane-containing drugs or dietary fatty acids, its positive identification requires rigorous comparison against a synthetic standard.
This guide addresses the replication challenge : verifying the identity of a biological isolate by synthesizing the authentic standard. We compare two distinct synthesis protocols—Classic Schotten-Baumann vs. Modern Carbodiimide Coupling —evaluating them on yield, purity, and suitability for generating the definitive spectral data required for publication.
Mechanistic Context & Structural Logic
To replicate findings involving this molecule, one must understand its lability. The cyclopropane ring is strained (27.5 kcal/mol), making it susceptible to ring-opening under harsh acidic conditions. The amide bond is stable, but the terminal carboxylic acid introduces solubility challenges in organic solvents.
Figure 1: Structural Synthesis Pathways The following diagram outlines the two competing pathways for replicating this molecule.
Caption: Comparative workflow of Schotten-Baumann (Route A) vs. Stepwise Coupling (Route B) for synthesizing the target standard.
Comparative Analysis: Protocol A vs. Protocol B
Research often defaults to Method A for speed, but Method B is superior for analytical rigor (NMR/MS validation).
| Feature | Method A: Schotten-Baumann (Classic) | Method B: EDC/NHS Coupling (Modern) |
| Reagents | Cyclopropanecarbonyl chloride, Glycine, NaOH | Cyclopropanecarboxylic acid, Glycine-OMe, EDC, LiOH |
| Reaction Time | < 2 Hours | 12–24 Hours (2 steps) |
| Yield | High (70–85%) | Moderate (60–75%) |
| Purity Profile | Risk of oligomerization; High salt content | High (>99%); No salt contamination |
| Suitability | Large-scale crude production | Gold Standard for Analytical Validation |
Expert Insight: While Method A is faster, the presence of inorganic salts can suppress ionization in Mass Spectrometry (MS) during the validation phase. Method B is recommended for generating the publication-quality reference standard.
Experimental Protocols (Self-Validating Systems)
Protocol B: The "Gold Standard" Replication Workflow
Use this protocol to generate the reference material for spectral comparison.
Phase 1: Amide Coupling
-
Dissolve: 1.0 eq Cyclopropanecarboxylic acid and 1.1 eq Glycine methyl ester HCl in DCM (0.1 M).
-
Activate: Add 1.2 eq EDC·HCl and 1.2 eq HOBt (or NHS) at 0°C.
-
Base: Add 3.0 eq DIPEA dropwise. Checkpoint: Solution should remain clear.
-
React: Stir at RT for 12h. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.
Phase 2: Ester Hydrolysis
-
Suspend: Dissolve intermediate in THF/H2O (3:1).
-
Hydrolyze: Add 2.0 eq LiOH·H2O. Stir 2h at RT.
-
Isolate: Acidify to pH 2 with 1N HCl. Extract with EtOAc (3x).
-
Purify: Recrystallize from EtOAc/Hexane if necessary.
Data Presentation: The Validation Standard
To successfully replicate the finding, your synthesized compound must match these spectral characteristics.
Table 1: 1H NMR Validation Data (DMSO-d6, 400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| NH | 8.25 | Triplet (br) | 1H | Amide Proton |
| CH2 (Gly) | 3.78 | Doublet (J=5.8 Hz) | 2H | Glycine α-protons |
| CH (Cyclo) | 1.62 | Multiplet | 1H | Cyclopropyl methine |
| CH2 (Cyclo) | 0.85 | Multiplet | 2H | Cyclopropyl methylene (cis/trans) |
| CH2 (Cyclo) | 0.68 | Multiplet | 2H | Cyclopropyl methylene (cis/trans) |
Table 2: Mass Spectrometry (ESI-MS)
| Ion Mode | m/z Observed | Identity | Interpretation |
| Positive (+) | 144.1 | [M+H]+ | Protonated parent |
| Positive (+) | 166.1 | [M+Na]+ | Sodium adduct |
| Negative (-) | 142.1 | [M-H]- | Deprotonated acid |
| Fragment | 69.0 | [C3H5CO]+ | Cyclopropylcarbonyl cation (Signature) |
References
- Synthesis of N-acylglycines:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (General reference for Schotten-Baumann procedures).
-
Metabolic Context: Human Metabolome Database (HMDB). Entry for N-Cyclopropylcarbonylglycine (Predicted properties and MS spectra). [Link]
-
Coupling Reagents: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Cyclopropane Chemistry: Wessjohann, L. A., et al. (2003). Cyclopropanes: Unique Building Blocks in Organic Synthesis. Chemical Reviews. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Glycine, N-(cyclopropylcarbonyl)-
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. Proper chemical waste management is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the disposal of Glycine, N-(cyclopropylcarbonyl)-, moving beyond simple instructions to explain the critical reasoning behind each procedure.
Section 1: Hazard Characterization and the Regulatory Framework
The cornerstone of any disposal procedure is a thorough understanding of the material's hazards and the regulations governing its disposal. The primary regulation in the United States is the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[1][2]
A substance is generally classified as RCRA hazardous if it is specifically "listed" by the EPA or if it exhibits one of four key characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4]
Based on available Safety Data Sheet (SDS) information for N-Boc-L-2-(cyclopropyl)glycine, a closely related compound, Glycine, N-(cyclopropylcarbonyl)- is not a listed hazardous waste and does not typically exhibit these characteristics in its pure form.[5] It is stable, not known to be corrosive or reactive, and while specific toxicity data is limited, it is not presumed to meet the toxicity characteristic threshold.[5]
However, this federal-level assessment is only the starting point. It is imperative to consult state and local regulations, which can be more stringent than federal EPA rules. [2]
Table 1: RCRA Hazardous Waste Characteristic Analysis
| Characteristic | RCRA Definition | Analysis for Glycine, N-(cyclopropylcarbonyl)- |
|---|---|---|
| Ignitability | Liquids with a flash point below 60°C (140°F) or solids that can cause fire under standard conditions.[4] | The material is a crystalline solid with no flash point data available, but it is not considered flammable under normal conditions.[5][6] |
| Corrosivity | Aqueous materials with a pH less than or equal to 2, or greater than or equal to 12.5.[4] | While specific data is unavailable, the parent compound Glycine has a nearly neutral pH in solution, suggesting a low risk of corrosivity.[6] |
| Reactivity | Materials that are unstable, react violently with water, or can generate toxic fumes when mixed with water.[4] | The substance is listed as stable under recommended storage conditions and is not known to be reactive.[5] |
| Toxicity | When tested via the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains contaminants exceeding EPA guidelines.[4] | No specific TCLP data is available. The parent compound, Glycine, exhibits low acute oral toxicity, suggesting the derivative is unlikely to meet the toxicity characteristic.[7] |
Section 2: Personal Protective Equipment (PPE) for Safe Handling
Before handling or preparing Glycine, N-(cyclopropylcarbonyl)- for disposal, ensuring adequate personal protection is paramount. The primary risks associated with this compound in solid form are inhalation of dust and contact with skin or eyes.[5]
-
Eye Protection : Safety glasses with side shields conforming to EN166 or OSHA-approved goggles are mandatory.[5] This is to prevent irritation from airborne dust particles.[8]
-
Hand Protection : Handle with compatible chemical-resistant gloves.[5] Gloves must be inspected for integrity before use and disposed of properly after handling.
-
Body Protection : A standard laboratory coat is sufficient for handling small quantities. For larger amounts or in the event of a spill, additional body protection should be considered.[5]
-
Respiratory Protection : While generally not required under normal use with adequate ventilation, a NIOSH-approved respirator should be used if dust is generated and engineering controls (like a fume hood) are not available.[5][9]
Section 3: Step-by-Step Disposal Protocols
The correct disposal pathway depends entirely on whether the material is pure or contaminated. Never mix different waste streams.
Protocol A: Disposal of Unused or Uncontaminated Glycine, N-(cyclopropylcarbonyl)-
-
Final Waste Characterization : Confirm with your institution's Environmental Health & Safety (EHS) department that the material is classified as non-hazardous under local and state regulations.
-
Packaging : Place the solid chemical in a securely sealed, clearly labeled container. The label should include the full chemical name: "Glycine, N-(cyclopropylcarbonyl)-" and state that it is "Non-RCRA Hazardous Waste."
-
Disposal :
-
Preferred Method : Offer the surplus chemical to a licensed chemical disposal company.[10] This is the most reliable method to ensure compliance.
-
Alternative Method (Requires EHS Approval) : If explicitly permitted by your institution and local regulations, this material may be disposed of as standard solid laboratory waste. Do not proceed with this route without written approval from your EHS office.
-
Protocol B: Disposal of Contaminated Materials
This protocol applies to Glycine, N-(cyclopropylcarbonyl)- that has been mixed with other substances, or to materials used to clean up spills of the compound.
-
Waste Characterization : The waste mixture must be classified based on its most hazardous component. For example, if Glycine, N-(cyclopropylcarbonyl)- was dissolved in methanol (an ignitable hazardous waste), the entire solution is now considered hazardous waste.
-
Segregation : Do not mix this waste with any other waste stream, especially incompatible materials like strong oxidizing agents or acids.[5]
-
Packaging : Use a designated, sealed hazardous waste container.
-
Labeling : The container must be labeled with a "Hazardous Waste" tag. List all chemical constituents and their approximate percentages. For instance: "Hazardous Waste: Methanol (~95%), Glycine, N-(cyclopropylcarbonyl)- (~5%)."
-
Disposal : Arrange for pickup and disposal through your institution's licensed hazardous waste contractor.
Section 4: Emergency Spill Management
Proper spill response is crucial to prevent exposure and environmental contamination.
-
Ensure Safety : Evacuate the immediate area if the spill is large or if significant dust is generated. Ensure the area is well-ventilated.
-
Don PPE : Wear the appropriate PPE as described in Section 2.
-
Containment : Prevent the powder from spreading further.
-
Cleanup : Carefully sweep up the solid material and place it into a suitable, sealable container for disposal.[5][6] Avoid actions that create dust , such as using a dry cloth or vigorous sweeping.
-
Disposal : The collected spill debris is now considered chemical waste. Package, label, and dispose of it according to Protocol B for contaminated materials. Do not allow the product to enter drains.[5][10]
-
Decontamination : Clean the spill area with soap and water after the material has been removed.
Section 5: Disposal Decision Workflow
The following diagram illustrates the logical process for determining the correct disposal pathway for Glycine, N-(cyclopropylcarbonyl)-.
Caption: Disposal decision workflow for Glycine, N-(cyclopropylcarbonyl)-.
References
-
MLI Environmental. (n.d.). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. Retrieved from [Link]
-
AEG Environmental. (2018, July 6). RCRA Hazardous Waste Listing. Retrieved from [Link]
-
EcoOnline. (n.d.). RCRA Hazardous Wastes. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-CyclopropylGly-OH. Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste. Retrieved from [Link]
-
National Environmental Trainers. (n.d.). What Qualifies as Hazardous Waste Materials? Retrieved from [Link]
-
Loba Chemie. (n.d.). GLYCINE EXTRA PURE Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Glycine. Retrieved from [Link]
-
LPS. (n.d.). Safety Data Sheet (SDS) Glycine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Glycine ≥99 %, for synthesis. Retrieved from [Link]
-
Ohio Bureau of Workers' Compensation. (2022, March 22). Navigating the Basics of Hazardous Waste. Retrieved from [Link]
-
Resource Management Associates. (2023, November 18). DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. Retrieved from [Link]
Sources
- 1. EcoOnline Help Center [help.ecoonline.com]
- 2. youtube.com [youtube.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. natlenvtrainers.com [natlenvtrainers.com]
- 5. peptide.com [peptide.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. employees.delta.edu [employees.delta.edu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. geneseo.edu [geneseo.edu]
Operational Safety Guide: Handling Glycine, N-(cyclopropylcarbonyl)- (CAS 10250-59-6)
Executive Safety Summary
Immediate Action Required: Treat Glycine, N-(cyclopropylcarbonyl)- as a Pharmacologically Active Intermediate . While standard safety data sheets (SDS) often default to "Irritant" for amino acid derivatives, the presence of the cyclopropyl moiety necessitates elevated containment protocols due to potential enhanced metabolic stability and blood-brain barrier permeability.
-
Primary Hazard: Inhalation of fine dust and dermal absorption.
-
Occupational Exposure Band (OEB): Default to OEB 3 (10–100 µg/m³) until specific toxicology data proves otherwise.
-
Critical Control: All solid handling must occur within a certified chemical fume hood or powder containment balance enclosure.
Technical Justification: The "Why" Behind the Protocol
To ensure safety, we must understand the molecule's design logic. This is not generic glycine; it is a modified scaffold.
-
The Cyclopropyl Factor: In drug design, cyclopropyl rings are frequently introduced to replace alkyl chains. This modification restricts conformation and often increases metabolic stability by blocking cytochrome P450 oxidation [1].
-
Safety Implication: If absorbed, the compound may persist in the body longer than simple aliphatic amides.
-
-
Lipophilicity & Permeability: The N-capping with a cyclopropylcarbonyl group increases lipophilicity compared to the zwitterionic parent amino acid.
-
Safety Implication: Enhanced potential for dermal absorption and blood-brain barrier penetration [2].
-
-
Physical State: Likely a white to off-white crystalline powder.
-
Safety Implication: High potential for electrostatic charging and dust aerosolization during weighing.
-
Personal Protective Equipment (PPE) Matrix
This protocol uses a Barrier Redundancy System . We do not rely on a single layer of protection.
| Protection Zone | Standard Requirement | Technical Specification & Rationale |
| Respiratory | Engineering Control First | Primary: Fume Hood (Face velocity 80–100 fpm).Secondary: If hood work is impossible (e.g., equipment maintenance), use a P100 respirator (HEPA). N95 is insufficient for bioactive pharmaceutical dusts. |
| Dermal (Hands) | Double Gloving | Inner Layer: Nitrile (4 mil).Outer Layer: Nitrile (Extended Cuff, 5–8 mil).Rationale: Visual breach detection and protection against permeation of lipophilic amides. |
| Ocular | Chemical Goggles | ANSI Z87.1 Splash Goggles. Safety glasses are inadequate for powders that can drift around side shields. |
| Body | Lab Coat + Sleeves | Standard cotton/poly lab coat. Add: Disposable Tyvek® wrist sleeves if reaching deep into containment vessels to bridge the glove-coat gap. |
Decision Logic: PPE Selection
The following decision tree dictates the required PPE based on the physical state and quantity of the material handled.
Figure 1: Risk-based PPE selection logic. Note that solid handling always triggers higher protection due to inhalation risks.
Operational Protocol: Weighing & Solubilization
Objective: Transfer solid CAS 10250-59-6 from stock bottle to reaction vessel with zero detectable exposure .
Step 1: Preparation
-
Static Mitigation: Place an ionizing fan or anti-static gun inside the fume hood. Amino acid derivatives are prone to static cling, causing "jumping" of powder.
-
Lining: Place a disposable absorbent mat (plastic side down) on the hood surface to capture invisible micro-spills.
Step 2: The "Sandwich" Weighing Technique
Do not use a spatula to scoop directly from the source bottle if possible.
-
Tare your receiving vial.
-
Gently tap the source bottle to loosen the powder.
-
Pour a small amount into a disposable weighing boat.
-
Transfer: Use a clean spatula to move powder from the boat to the vial.
-
Seal: Cap the vial inside the hood before removing it.
-
Wipe: Wipe the exterior of the vial with a Kimwipe dampened with ethanol to remove static dust.
Step 3: Solubilization (The Critical Moment)
Most exposure events occur when solvent is added to a fluffy powder, causing a "puff" of aerosol.
-
Solvent Selection: Glycine derivatives are typically soluble in water, DMSO, or Methanol.
-
Addition: Add the solvent down the side of the vial wall, not directly onto the powder pile. This allows the liquid to wet the powder from the bottom up, preventing aerosol displacement.
Emergency Response & Disposal
Spill Response Workflow
In the event of a powder spill outside the fume hood:
Figure 2: Dry powder spill response. The critical step is covering with damp towels to prevent aerosolization.
Waste Disposal
-
Solid Waste: Collect in a dedicated solid waste container labeled "Organic Solid - Potentially Bioactive."
-
Liquid Waste: Segregate into "Non-Halogenated Organic" (if using DMSO/MeOH) or "Aqueous" streams. Do not pour down the drain.
-
Contaminated PPE: Disposable gloves and Tyvek sleeves used during handling should be treated as solid chemical waste, not regular trash.
References
-
Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
Wager, T. T., et al. (2010). Moving beyond Rules: The Importance of Experimental Data in Determining Drug-like Properties. ACS Chemical Neuroscience, 1(6), 435–449.
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Laboratory Safety Guidance. United States Department of Labor.
-
PubChem Database. (n.d.). Compound Summary for CAS 10250-59-6. National Center for Biotechnology Information.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
